molecular formula C23H37N6O14P B611287 Tenofovir disoproxil aspartate CAS No. 1571075-19-8

Tenofovir disoproxil aspartate

Cat. No.: B611287
CAS No.: 1571075-19-8
M. Wt: 652.5 g/mol
InChI Key: CCIDLBRRXVNEDK-KJTVYDLOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir disoproxil aspartate is a key chemical entity in antiviral research, specifically for the study of Human Immunodeficiency Virus (HIV-1) and chronic Hepatitis B Virus (HBV) infections. As a prodrug, it is designed to enhance the cellular delivery and bioavailability of the nucleotide analog tenofovir. Researchers value this compound for its role in investigating mechanisms of viral replication and inhibition. The mechanism of action of this compound begins with its hydrolysis to tenofovir, which is subsequently phosphorylated by cellular enzymes to its active form, tenofovir diphosphate. This active metabolite competes with the natural substrate deoxyadenosine 5’-triphosphate for incorporation into viral DNA by the reverse transcriptase enzyme of HIV-1 and the polymerase enzyme of HBV. Upon incorporation, tenofovir diphosphate acts as a chain terminator, halting viral DNA elongation and thus effectively suppressing viral replication in experimental models. This mechanism is effective against both wild-type viruses and variants resistant to other antivirals, such as lamivudine. In research settings, this compound provides a tool for studying virology, drug resistance patterns, and the development of novel therapeutic strategies. It is critical for in vitro and preclinical studies aimed at understanding the pharmacokinetics and pharmacodynamics of nucleotide analog reverse transcriptase inhibitors (NRTIs). This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

1571075-19-8

Molecular Formula

C23H37N6O14P

Molecular Weight

652.5 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C19H30N5O10P.C4H7NO4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H,6,7)(H,8,9)/t14-;2-/m10/s1

InChI Key

CCIDLBRRXVNEDK-KJTVYDLOSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tenofovir disoproxil aspartate;  CKD-390;  CKD 390;  CKD390.

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of Tenofovir disoproxil aspartate for research use

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of Tenofovir Disoproxil Aspartate for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir disoproxil is a critical prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI) widely employed in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of Tenofovir disoproxil as an aspartate salt for research applications. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the mechanism of action and synthetic workflow to facilitate understanding and replication in a laboratory setting.

Mechanism of Action

Tenofovir disoproxil is a prodrug designed to enhance the oral bioavailability of Tenofovir.[4][5] Following oral administration, it is absorbed and hydrolyzed to Tenofovir. Cellular enzymes then phosphorylate Tenofovir to its active metabolite, Tenofovir diphosphate.[2][6] Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and incorporates into the growing viral DNA chain.[3] Due to the absence of a 3'-hydroxyl group, it causes premature termination of DNA chain elongation, thereby halting viral replication.[2][6] This selective inhibition of the viral enzyme with minimal effect on human DNA polymerases is key to its therapeutic effect.[1]

Mechanism_of_Action cluster_bloodstream Bloodstream / Gut cluster_cell Target Cell (e.g., T-cell) cluster_virus Viral Replication Cycle TDF Tenofovir Disoproxil (Prodrug) TFV Tenofovir TDF->TFV Ester Hydrolysis TFV_in Tenofovir TFV->TFV_in Cellular Uptake TFV_MP Tenofovir Monophosphate TFV_in->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (Active Metabolite) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) vDNA Viral DNA Synthesis TFV_DP->vDNA Incorporation vRNA Viral RNA vRNA->vDNA Reverse Transcriptase Chain_Termination Chain Termination vDNA->Chain_Termination Inhibition

Caption: Mechanism of action of Tenofovir disoproxil.

Synthesis of this compound

The synthesis of Tenofovir disoproxil involves a multi-step process starting from adenine, followed by the introduction of the chiral side chain and subsequent phosphonylation and esterification. The final step involves the formation of the aspartate salt.

Synthesis_Workflow cluster_synthesis Synthesis of Tenofovir Disoproxil Free Base cluster_salt Salt Formation A1 Adenine + (R)-Propylene Carbonate A2 (R)-9-(2-Hydroxypropyl)adenine ((R)-HPA) A1->A2 Regioselective Alkylation A3 Phosphonylation Reaction A2->A3 Ether Bond Formation A4 Tenofovir A3->A4 Hydrolysis A5 Esterification with Chloromethyl Isopropyl Carbonate A4->A5 Condensation A6 Tenofovir Disoproxil (Free Base) A5->A6 B1 Tenofovir Disoproxil (Free Base) A6->B1 Purification B3 This compound B1->B3 B2 L-Aspartic Acid B2->B3

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Tenofovir Disoproxil

This protocol describes a common route for synthesizing the Tenofovir disoproxil free base.

Step 1: Synthesis of (R)-9-[2-(Diethylphosphorylmethoxy)propyl]adenine

  • To a solution of (R)-9-(2-Hydroxypropyl)adenine (prepared from adenine and (R)-propylene carbonate) in N-methyl-2-pyrrolidone (NMP), add toluene-4-sulfonic acid diethoxy phosphoryl methyl ester.[7]

  • Add a strong base, such as magnesium tert-butoxide, portion-wise at 25-35°C.[7]

  • Heat the reaction mixture to 70-80°C and maintain for 5-6 hours, monitoring by TLC or HPLC for completion.

  • After cooling, quench the reaction with an aqueous solution and extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Tenofovir

  • Dissolve the crude product from Step 1 in a suitable solvent.

  • Add trimethylsilyl bromide (TMSBr) and sodium bromide.[1]

  • Heat the mixture to reflux to facilitate the cleavage of the diethyl phosphonate esters.[1]

  • Upon reaction completion, cool the mixture and precipitate the Tenofovir product.

  • Filter the solid, wash with a non-polar solvent, and dry under vacuum.

Step 3: Synthesis of Tenofovir Disoproxil (Esterification)

  • Suspend Tenofovir in a suitable solvent such as N-methyl-2-pyrrolidone or DMF.[8]

  • Add a base, typically an organic amine like triethylamine, to neutralize the phosphonic acid.[7][8]

  • Add chloromethyl isopropyl carbonate to the mixture. A phase-transfer catalyst like tetrabutylammonium bromide can be used to facilitate the reaction.[8]

  • Stir the reaction at 40-50°C until completion, as monitored by HPLC.

  • Upon completion, perform a work-up by adding water and extracting the product with an organic solvent like methylene chloride or ethyl acetate.[7]

  • Combine the organic layers, wash with water, and concentrate under vacuum to obtain crude Tenofovir disoproxil as an oil or solid.[9]

Experimental Protocol: Aspartate Salt Formation
  • Dissolve the purified Tenofovir disoproxil free base in a suitable organic solvent, such as isopropanol or acetone.

  • In a separate vessel, dissolve an equimolar amount of L-Aspartic acid in a minimal amount of the same or a compatible solvent, possibly with gentle heating.

  • Add the L-Aspartic acid solution to the Tenofovir disoproxil solution with stirring.

  • Stir the mixture at room temperature or slightly elevated temperature to facilitate salt formation.

  • Cool the solution to 0-5°C to induce precipitation/crystallization of the this compound salt.

  • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40°C.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound and to monitor the progress of the synthesis reactions. A reversed-phase method is typically employed.

ParameterValue / DescriptionReference
Column Kromasil Eternity C18 (150 mm × 2.1 mm, 2.5 µm) or equivalent[10]
Mobile Phase A: 10mM Ammonium Acetate in WaterB: Acetonitrile[10]
Gradient A time-based gradient from high aqueous to high organic[10]
Flow Rate 0.3 - 1.2 mL/min[10][11]
Detection UV at 260 nm[10][12]
Column Temp. 30 °C[12]
Expected RT Dependent on the specific method, but typically > 2 min[11]
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight and structure of Tenofovir disoproxil.

IonDescriptionExpected m/zReference
[M+H]⁺ Protonated parent molecule (Tenofovir disoproxil)520.2[13] (Implied)
[M+Na]⁺ Sodiated parent molecule542.2N/A
Fragment 1 Tenofovir-related fragment270.0[13]
Fragment 2 Purine-related fragment176.1[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the synthesized compound. The data below is for the Tenofovir disoproxil moiety. The presence of aspartic acid in the salt form will be confirmed by additional characteristic peaks.

¹H NMR (DMSO-d₆)Chemical Shift (δ ppm) - Approximate
Purine H-8, H-2 8.1 - 8.2
-NH₂ 7.2 (broad)
-CH (isopropyl) 4.8 - 4.9
-O-CH₂-O- 5.5 - 5.7
-P-CH₂-O- 3.8 - 4.1
-CH (propyl) 4.2 - 4.4
-CH₂ (propyl) 3.9 - 4.1
-CH₃ (propyl) 1.1 - 1.2
-CH₃ (isopropyl) 1.1 - 1.3
¹³C NMR (DMSO-d₆)Chemical Shift (δ ppm) - Approximate
C=O (carbonate) 153 - 154
Purine Carbons 118, 141, 149, 152, 156
-O-CH₂-O- 81 - 82
-CH (isopropyl) 73 - 74
-P-CH₂-O- 65 - 67
-CH (propyl) 75 - 76
-CH₂ (propyl) 48 - 50
-CH₃ (propyl) 17 - 18
-CH₃ (isopropyl) 21 - 22

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from the known structure.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound for research purposes. The detailed protocols for synthesis, salt formation, and analytical characterization using HPLC, MS, and NMR offer a comprehensive resource for researchers. Adherence to these methodologies will enable the reliable production and validation of this important antiviral compound for further investigation and development.

References

In Vitro Antiviral Spectrum of Tenofovir Disoproxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil, most commonly available as the fumarate salt (Tenofovir Disoproxil Fumarate, TDF), is a cornerstone of antiretroviral therapy. It is a prodrug of tenofovir, an acyclic nucleotide phosphonate analog of adenosine monophosphate. Its efficacy lies in its ability to selectively inhibit viral reverse transcriptase and polymerase enzymes, crucial for the replication of retroviruses and hepadnaviruses. This technical guide provides an in-depth overview of the in vitro antiviral spectrum of tenofovir disoproxil, detailing its activity against various viruses, the experimental protocols used for its evaluation, and its mechanism of action.

Note: The user's request specified "Tenofovir disoproxil aspartate." However, the overwhelmingly prevalent and studied form is Tenofovir disoproxil fumarate (TDF). This guide will focus on TDF, assuming "aspartate" was a likely typographical error.

Mechanism of Action

Tenofovir disoproxil fumarate is a cell-permeable prodrug that is hydrolyzed to tenofovir.[1] Tenofovir is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV) by competing with the natural substrate, deoxyadenosine 5'-triphosphate.[2][3] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thus halting viral replication.[3][4]

Tenofovir Mechanism of Action cluster_cell Host Cell TDF Tenofovir Disoproxil (TDF) Tenofovir Tenofovir TDF->Tenofovir Esterases TFVMP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFVMP Cellular Kinases TFVDP Tenofovir Diphosphate (TFV-DP) (Active Form) TFVMP->TFVDP Viral_Enzyme Viral Reverse Transcriptase (HIV) or DNA Polymerase (HBV) TFVDP->Viral_Enzyme Competitive Inhibition dATP Deoxyadenosine Triphosphate (dATP) dATP->Viral_Enzyme Natural Substrate Viral_DNA Growing Viral DNA Viral_Enzyme->Viral_DNA DNA Synthesis Terminated_DNA Chain-Terminated Viral DNA Viral_Enzyme->Terminated_DNA Incorporation of TFV-DP

Mechanism of action of Tenofovir.

Antiviral Activity Spectrum

The in vitro antiviral activity of tenofovir disoproxil is primarily potent against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Limited activity against other viruses has been reported.

Human Immunodeficiency Virus (HIV)

Tenofovir exhibits potent in vitro activity against both HIV-1 and HIV-2.[5] This includes activity against various HIV-1 subtypes (A, B, C, D, E, F, G, and O).

Virus Cell Line EC₅₀ Reference
HIV-1IIIBMT-2 cells0.005 µM (TAF)[5]
HIV-1BaLPBMCs0.007 µM (TAF)[5]
HIV-1 (various subtypes)PBMCs0.10 - 12.0 nM (TAF)[5]
HIV-2PBMCs1.8 nM (TAF)[5]

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. TAF (Tenofovir Alafenamide) is another prodrug of Tenofovir, and its data is included for comparison where TDF data was not explicitly available in the same study.

Hepatitis B Virus (HBV)

Tenofovir demonstrates significant in vitro activity against both wild-type and lamivudine-resistant strains of HBV.

Virus Cell Line EC₅₀ Reference
HBV (wild-type)HepAD38 cells0.02 µM (TDF)[6]
HBV (wild-type)HepG2 2.2.15 cells~1.1 µM (Tenofovir)[6]
Other Viruses

The antiviral activity of tenofovir against other viruses is limited. Weak in vitro activity against Herpes Simplex Virus 2 (HSV-2) has been observed, with an EC₅₀ of 146 µM for tenofovir.[5] However, a study on a large panel of other human viruses showed no significant antiviral activity.[5]

Cytotoxicity

The cytotoxic profile of an antiviral agent is crucial for its therapeutic potential. Tenofovir generally exhibits low cytotoxicity in various human cell types.

Cell Line CC₅₀ Reference
HepG2 (liver)398 µM[1]
Normal Skeletal Muscle Cells870 µM[1]
Erythroid Progenitor Cells>200 µM[1]
Renal Proximal Tubule Epithelial CellsSubstantially weaker effects than cidofovir[1]
MT-4 cells4.7 µM (TAF)[5]
MT-2 cells42 µM (TAF)[5]
PBMCs>10 µM (TAF)[5]

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

HIV-1 Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein, an indicator of viral replication.

1. Cell Culture and Infection:

  • Seed target cells (e.g., MT-2 cells or Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate.

  • Prepare serial dilutions of Tenofovir disoproxil.

  • Pre-incubate the cells with the drug dilutions for a specified period.

  • Infect the cells with a known titer of HIV-1.

  • Incubate the infected cells for a period of 5-7 days.

2. p24 ELISA:

  • After incubation, collect the cell culture supernatant.

  • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[4]

  • Wash the plate and block non-specific binding sites.[4]

  • Add the collected cell culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate.[4]

  • Wash the plate and add a biotinylated detection antibody.[7]

  • After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.[7]

  • Add a substrate solution (e.g., TMB) and incubate until color development.[3]

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[3]

3. Data Analysis:

  • Calculate the concentration of p24 in each well using the standard curve.

  • Determine the percentage of viral inhibition for each drug concentration compared to the virus control (no drug).

  • Calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.

HBV Antiviral Activity Assay (Quantitative PCR)

This method measures the amount of HBV DNA released into the cell culture supernatant, which correlates with viral replication.

1. Cell Culture and Treatment:

  • Seed a stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) in a multi-well plate.[8]

  • Treat the cells with serial dilutions of Tenofovir disoproxil.

  • Incubate the cells for a defined period (e.g., 6-8 days), replacing the media with fresh drug-containing media every 2-3 days.

2. DNA Extraction:

  • Collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

3. Quantitative PCR (qPCR):

  • Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and primers and probes specific for a conserved region of the HBV genome.

  • Add the extracted DNA to the master mix.

  • Perform qPCR using a real-time PCR instrument. The amplification of the target DNA is monitored in real-time by measuring the fluorescence emitted by the probe.

4. Data Analysis:

  • Generate a standard curve using known quantities of HBV DNA.

  • Quantify the amount of HBV DNA in each sample by comparing its amplification curve to the standard curve.

  • Calculate the percentage of inhibition of HBV DNA replication for each drug concentration relative to the untreated control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HepG2, MT-2, or PBMCs) in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of Tenofovir disoproxil to the wells.

  • Incubate the cells for a period that corresponds to the duration of the antiviral assay.

2. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8] Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

3. Solubilization and Measurement:

  • After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]

  • Shake the plate to ensure complete dissolution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration.

Antiviral Assay Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding drug_dilution Prepare Serial Dilutions of TDF cell_seeding->drug_dilution treatment Treat Cells with TDF Dilutions drug_dilution->treatment infection Infect Cells with Virus (e.g., HIV-1 or HBV) treatment->infection incubation Incubate for 5-7 Days infection->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection quantification Quantify Viral Marker supernatant_collection->quantification p24_elisa p24 ELISA (for HIV) quantification->p24_elisa If HIV qpcr qPCR for Viral DNA (for HBV) quantification->qpcr If HBV data_analysis Data Analysis: Calculate EC₅₀ p24_elisa->data_analysis qpcr->data_analysis end End data_analysis->end

A generalized workflow for in vitro antiviral assays.

Conclusion

Tenofovir disoproxil demonstrates a potent and specific in vitro antiviral activity against HIV-1, HIV-2, and HBV. Its mechanism of action, involving the termination of viral DNA chain synthesis, is well-characterized. The established protocols for assessing its antiviral efficacy and cytotoxicity are robust and widely used in the field. The favorable selectivity index, derived from its potent antiviral activity and low in vitro cytotoxicity, underscores its clinical success as a key component of antiretroviral therapy. This technical guide provides a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into the in vitro profile of this critical antiviral agent.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Tenofovir Disoproxil Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the cellular uptake and metabolic pathways of tenofovir disoproxil, a critical prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. The information presented is primarily based on studies of tenofovir disoproxil fumarate (TDF), the most common salt form, with the understanding that the cellular mechanisms of the tenofovir disoproxil moiety are analogous.

Introduction

Tenofovir disoproxil is an essential component of antiretroviral therapy for HIV-1 infection and chronic hepatitis B. As a prodrug, its efficacy is contingent on its efficient uptake into target cells and subsequent conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). Understanding these intricate cellular processes is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing off-target toxicities.

Cellular Uptake Mechanisms

The cellular entry of tenofovir disoproxil and its parent compound, tenofovir, are distinct processes governed by different transport mechanisms.

  • Tenofovir Disoproxil (TD): As a lipophilic ester, tenofovir disoproxil is believed to primarily cross cellular membranes via passive diffusion [1][2]. This mode of entry is energy-independent[1][3][4]. Studies have shown that the uptake of radiolabeled TDF is not saturable in the same way as transporter-mediated uptake, further supporting the passive diffusion model[1]. However, some findings suggest that at higher concentrations, the intracellular accumulation of TDF can be inhibited by unlabeled TDF, pointing towards a potential saturation of intracellular processes like enzymatic hydrolysis rather than membrane transport itself[1][3][4].

  • Tenofovir (TFV): In contrast to its prodrug, tenofovir is a hydrophilic molecule with poor membrane permeability[5]. Its cellular uptake is facilitated by active transport mechanisms involving specific transporters. In the context of renal proximal tubule cells, which are crucial for tenofovir clearance, the primary uptake transporters are the human organic anion transporter 1 (hOAT1) and, to a lesser extent, hOAT3 [6][7][8]. However, in human vaginal and T cells, OAT1 and OAT3 are not expressed, and tenofovir uptake appears to be mediated by endocytosis [1][3][4].

Intracellular Metabolism

Once inside the cell, tenofovir disoproxil undergoes a series of enzymatic conversions to yield the active antiviral agent, tenofovir diphosphate.

  • Hydrolysis of Tenofovir Disoproxil: The initial step is the hydrolysis of the two disoproxil ester groups. This is a two-step process catalyzed by intracellular carboxylesterases and potentially other hydrolases like phosphodiesterases[2][5][9][10]. The hydrolysis first yields a monoester intermediate, tenofovir monoester, and then tenofovir[5]. This conversion is rapid and efficient, leading to the intracellular accumulation of tenofovir[10][11].

  • Phosphorylation of Tenofovir: Tenofovir, a nucleotide monophosphate analog, requires two sequential phosphorylation steps to become pharmacologically active[12][13][14].

    • First Phosphorylation: Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This reaction is catalyzed by adenylate kinases (AKs) , with AK2 being a key enzyme in this conversion[13][15].

    • Second Phosphorylation: TFV-MP is then phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP) [13][14]. This step is primarily mediated by nucleoside diphosphate kinases (NME1 and NME2) [13]. Creatine kinase has also been implicated in this second phosphorylation step[16].

The resulting TFV-DP is a competitive inhibitor of viral reverse transcriptase and acts as a DNA chain terminator, thereby halting viral replication[12][17][18].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the cellular pharmacology of tenofovir disoproxil.

Table 1: Cellular Uptake Rates of Tenofovir Disoproxil (TDF) vs. Tenofovir (TFV)

Cell TypeCompoundUptake Rate (pmol/10⁶ cells/h)Reference
Vaginal Epithelial Cells (VK2)TDF42[1]
TFV2.7[1]
Jurkat T CellsTDF4.8[1]
TFV0.44[1]

Table 2: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP)

Cell TypeDosing RegimenMedian TFV-DP Concentration (fmol/10⁶ cells)Reference
Peripheral Blood Mononuclear Cells (PBMCs)300 mg TDF once daily87.2 (at 24 hours post-dose)[19]

Table 3: Pharmacokinetic Parameters of Tenofovir and its Metabolites

ParameterValueCell/MatrixReference
Intracellular Half-life of TFV-DP≥60 hoursNot specified[11]
Intracellular Half-life of TFV-DP87 hoursPBMCs[20]
TFV-DP Emax300 fmol/10⁶ cellsPBMCs[20]
TFV-DP EC₅₀100 ng/mL (plasma TFV concentration)PBMCs[20]

Experimental Protocols

5.1. Quantification of Intracellular Tenofovir and its Metabolites

A common and robust method for quantifying intracellular tenofovir and its phosphorylated metabolites is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .

  • Cell Lysis: Peripheral blood mononuclear cells (PBMCs) or other target cells are isolated and counted. The cells are then lysed, typically using a methanol-based solution, to release the intracellular contents.

  • Sample Preparation: The cell lysate is then processed to remove proteins and other interfering substances. This often involves protein precipitation with an organic solvent like acetonitrile[21]. For phosphorylated metabolites, a solid-phase extraction (SPE) step may be included for enrichment and clean-up.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate tenofovir, TFV-MP, and TFV-DP based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is employed.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.

  • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of analytical standards[22].

5.2. Cellular Uptake Assays

  • Radiolabeled Compounds: To measure the rate of cellular uptake, radiolabeled tenofovir disoproxil (e.g., [³H]TDF) or tenofovir (e.g., [³H]TFV) is used[1][3][4].

  • Cell Incubation: A known number of cells are incubated with the radiolabeled compound at a specific concentration and for a defined period at 37°C.

  • Stopping the Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer to remove any unbound extracellular drug.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The intracellular concentration is calculated based on the measured radioactivity and the specific activity of the radiolabeled compound. The uptake rate is then determined by plotting the intracellular concentration over time. To distinguish between passive diffusion and active transport, experiments can be conducted at 4°C (to inhibit energy-dependent processes) or in the presence of metabolic inhibitors[1][3][4].

Mandatory Visualizations

Cellular_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space TDF_ext Tenofovir Disoproxil (TD) TDF_int Tenofovir Disoproxil TDF_ext->TDF_int Passive Diffusion TFV_ext Tenofovir (TFV) TFV_int Tenofovir TFV_ext->TFV_int Active Transport (OAT1/3, Endocytosis) TDF_int->TFV_int Hydrolysis (Carboxylesterases) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_int->TFV_MP Phosphorylation (Adenylate Kinase 2) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Phosphorylation (NDP Kinases) Inhibition of\nViral Reverse Transcriptase Inhibition of Viral Reverse Transcriptase TFV_DP->Inhibition of\nViral Reverse Transcriptase

Caption: Cellular uptake and metabolic activation of tenofovir disoproxil.

Experimental_Workflow_Quantification start Isolate Target Cells (e.g., PBMCs) lysis Cell Lysis (Methanol-based solution) start->lysis precipitation Protein Precipitation (Acetonitrile) lysis->precipitation separation HPLC Separation (Reversed-phase C18 column) precipitation->separation detection Tandem Mass Spectrometry (MRM mode) separation->detection quantification Quantification (Comparison to standard curve) detection->quantification end Intracellular Concentrations of Tenofovir, TFV-MP, TFV-DP quantification->end

Caption: Workflow for quantifying intracellular tenofovir metabolites.

References

The Pharmacokinetic Profile of Tenofovir Disoproxil in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil is a critical prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI) widely employed in the management of HIV-1 and hepatitis B virus (HBV) infections. The disoproxil moiety enhances the oral bioavailability of tenofovir, which is otherwise poorly absorbed. While the commercially available formulation is the fumarate salt (TDF), this guide will focus on the pharmacokinetics of tenofovir disoproxil, with the understanding that different salt forms, such as the aspartate, have been shown to be bioequivalent in animal models. This document will provide a comprehensive overview of the pharmacokinetic parameters of tenofovir disoproxil in various animal species, detail the experimental methodologies used in these studies, and visualize key biological and experimental pathways.

Core Concept: The Prodrug Strategy

Tenofovir itself is a hydrophilic molecule with low oral bioavailability. The addition of the lipophilic disoproxil ester groups masks the phosphonate group, facilitating absorption from the gastrointestinal tract. Following absorption, ubiquitous esterases rapidly cleave the disoproxil groups, releasing tenofovir into the systemic circulation. Tenofovir is then taken up by target cells and phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP), which inhibits viral reverse transcriptase.

Pharmacokinetic Parameters in Animal Models

The following tables summarize the key pharmacokinetic parameters of tenofovir following oral administration of tenofovir disoproxil fumarate (TDF) in various animal models. This data is presented as a surrogate for tenofovir disoproxil aspartate based on studies indicating bioequivalence between different salt forms in animals.[1]

Table 1: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Rats
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
25131.6 (TFV-monoester)0.5 (TFV-monoester)93.3 (TFV-monoester)-[2]
25222.2 (TFV)-448.1 (TFV)-[2]
20---10.6[3]

Note: Data for tenofovir (TFV) and its monoester intermediate are presented where available.

Table 2: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Dogs
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
5 (fasted)1301.078022FDA Review
30 (fasted)5901.0453025FDA Review
5 (fed)2002.0134038FDA Review
30 (fed)12902.01146064FDA Review

Source: Adapted from FDA Pharmacology Review of Viread® (NDA 21-356)

Table 3: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Monkeys (Macaques)
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
20----[4]
30---15.3[4]

Note: Specific Cmax and AUC values were not detailed in the abstract, but the study noted a longer half-life compared to subcutaneous administration.

Table 4: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Mice
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
47.7~150~1~50020[5][6]

Note: Values are approximated from graphical data presented in the reference.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols derived from the cited literature.

Animal Models
  • Rats: Male Sprague-Dawley rats are commonly used.[7] Animals are typically fasted overnight prior to oral administration of the drug.

  • Dogs: Beagle dogs are a frequently used non-rodent species.[8] Studies often incorporate both fed and fasted states to assess food effects on bioavailability.

  • Monkeys: Rhesus or cynomolgus macaques are relevant non-human primate models.[4]

  • Mice: Various strains, including BALB/c, are utilized for pharmacokinetic and tissue distribution studies.[6]

Drug Administration
  • Oral Administration: Tenofovir disoproxil is typically formulated as a suspension or solution in a suitable vehicle (e.g., RPMI-1640 media, or a mix of polyethylene glycol, propylene glycol, and carboxymethylcellulose) and administered via oral gavage.[4][7]

  • Intravenous Administration: For bioavailability determination, a solution of tenofovir is administered intravenously, often via a cannulated vein.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. Common time points include pre-dose, and multiple points up to 24, 48, or even 72 hours post-dose.

  • Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points, and target tissues are collected, homogenized, and processed for analysis.

Bioanalytical Method
  • Sample Preparation: Plasma samples typically undergo protein precipitation with agents like trichloroacetic acid or methanol, followed by centrifugation.[8][9] Solid-phase extraction may also be employed for cleaner samples.[3]

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tenofovir and its metabolites in biological matrices due to its high sensitivity and specificity.[8][10][11]

    • Chromatography: Reversed-phase columns (e.g., C18) are commonly used to separate the analytes from endogenous plasma components.[8]

    • Mass Spectrometry: Detection is typically performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[8]

Visualizations: Pathways and Workflows

Metabolic Activation and Renal Excretion Pathway

The following diagram illustrates the metabolic activation of tenofovir disoproxil and the subsequent renal excretion of tenofovir.

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Target Cell cluster_excretion Renal Proximal Tubule Cell TDF_oral Tenofovir Disoproxil (Oral Administration) TDF_plasma Tenofovir Disoproxil TDF_oral->TDF_plasma Absorption TFV Tenofovir (TFV) TDF_plasma->TFV Esterase Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_renal Tenofovir (TFV) TFV->TFV_renal TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP Cellular Kinases inhibition TFV_DP->inhibition Inhibits Viral Reverse Transcriptase urine Urine TFV_renal->urine Glomerular Filtration & Active Tubular Secretion (OAT1, MRPs)

Caption: Metabolic activation of Tenofovir Disoproxil and its renal excretion pathway.

Experimental Workflow for a Typical Animal PK Study

This diagram outlines the standard workflow for conducting a pharmacokinetic study of tenofovir disoproxil in an animal model.

start Study Initiation acclimatization Animal Acclimatization (e.g., Rats, Dogs) start->acclimatization fasting Overnight Fasting (if required by protocol) acclimatization->fasting dosing Oral Gavage of Tenofovir Disoproxil Formulation fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end Study Completion pk_analysis->end

Caption: Standard experimental workflow for an animal pharmacokinetic study.

Conclusion

The pharmacokinetic profile of tenofovir disoproxil has been extensively characterized in a variety of animal models, providing a solid foundation for its clinical development and use. While data specific to the aspartate salt is not widely published, the available evidence on other salt forms suggests a high degree of bioequivalence in preclinical species. The rapid conversion of the prodrug to tenofovir, followed by intracellular phosphorylation to the active diphosphate form, is a consistent feature across species. The methodologies for studying the pharmacokinetics of this compound are well-established, relying on sensitive and specific LC-MS/MS techniques. The data and workflows presented in this guide offer a comprehensive resource for professionals in the field of drug development and pharmacology.

References

An In-Depth Technical Guide to the In Vivo Enzymatic Conversion of Tenofovir Disoproxil to Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo enzymatic conversion of tenofovir disoproxil (TD), a critical prodrug of tenofovir, into its pharmacologically active form. Tenofovir disoproxil fumarate (TDF) is the most common salt form and the focus of the data presented.[1] The conversion is a multi-step process involving rapid hydrolysis by various enzymes primarily in the intestine, blood, and target tissues, followed by intracellular phosphorylation to yield the active metabolite, tenofovir diphosphate (TFV-DP).[2][3][4] Understanding this bioactivation pathway is essential for optimizing drug delivery, efficacy, and safety.

The Bioactivation Pathway of Tenofovir Disoproxil

Tenofovir itself has poor oral bioavailability due to its hydrophilic nature, which limits its ability to permeate cell membranes.[5] The disoproxil prodrug moiety was designed to mask the phosphonate group, increasing lipophilicity and facilitating absorption.[6] The subsequent in vivo conversion is a cascade of enzymatic reactions.

1.1. Absorption and Initial Hydrolysis Following oral administration, TDF is absorbed from the gastrointestinal tract.[7] The initial and most rapid phase of its metabolism begins here and continues in the portal and systemic circulation.[2][5] This hydrolysis is so efficient that the half-life of TDF in the blood is less than five minutes, making the parent prodrug largely undetectable in systemic circulation.[5]

1.2. Key Hydrolytic Enzymes The conversion of TDF is not dependent on the cytochrome P450 system but is mediated by a variety of ubiquitously expressed hydrolytic enzymes.[8][9][10]

  • Carboxylesterases (CES): These are the primary enzymes responsible for TDF hydrolysis.[5] CES2 is highly expressed in the intestinal tract, initiating the first pass metabolism, while CES1, predominantly found in the liver, also contributes significantly.[5]

  • Lipases: Pancreatic lipases within the intestinal lumen have been shown to degrade TDF, contributing to its pre-systemic metabolism.[6]

  • Phosphodiesterases: These enzymes have also been implicated in the hydrolysis pathway.[5]

1.3. Stepwise Conversion to Tenofovir The hydrolysis occurs in two main steps:

  • Formation of Tenofovir Monoester: The first disoproxil group is cleaved by esterases, resulting in a tenofovir monoester intermediate (also referred to as monoprotected tenofovir or mPTFV).[5][11] This intermediate is more lipophilic than tenofovir and is believed to facilitate entry into target cells.[5][12] The byproducts of this initial step include isopropanol, formaldehyde, and carbon dioxide.[11]

  • Formation of Tenofovir (TFV): The second disoproxil group is subsequently cleaved from the monoester intermediate, releasing the parent drug, tenofovir.[5][11]

1.4. Intracellular Phosphorylation: The Final Activation Once tenofovir enters target cells, such as lymphocytes or hepatocytes, it undergoes two sequential phosphorylation steps to become the active antiviral agent, tenofovir diphosphate (TFV-DP).[7][13][14]

  • Tenofovir Monophosphate (TFV-MP): Tenofovir is first phosphorylated by cellular adenylate kinases.[13][15]

  • Tenofovir Diphosphate (TFV-DP): TFV-MP is then further phosphorylated by nucleoside diphosphate kinases to form TFV-DP.[13][15]

This active metabolite, TFV-DP, acts as a competitive inhibitor of viral reverse transcriptase and causes DNA chain termination, thereby halting viral replication.[7][14][16]

G Bioactivation Pathway of Tenofovir Disoproxil (TDF) cluster_gut_plasma Intestinal Lumen / Plasma cluster_cell Target Cell (e.g., Lymphocyte, Hepatocyte) TDF Tenofovir Disoproxil (TDF) Monoester Tenofovir Monoester TDF->Monoester Hydrolysis Step 1 (Carboxylesterases, Lipases) TFV Tenofovir (TFV) Monoester->TFV Hydrolysis Step 2 (Esterases) TFV_cell Tenofovir (TFV) TFV->TFV_cell Cellular Uptake TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_cell->TFV_MP Phosphorylation 1 (Adenylate Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation 2 (Nucleoside Diphosphate Kinases) G Workflow for In Vitro Cellular Metabolism Analysis A 1. Culture Target Cells (e.g., Hepatocytes, PBMCs) B 2. Expose Cells to TDF (Known Concentration) A->B C 3. Incubate for a Defined Time Course B->C D 4. Harvest and Lyse Cells at Each Time Point C->D E 5. Extract Intracellular Metabolites D->E F 6. Quantify Metabolites via LC-MS/MS E->F G Workflow for Human Pharmacokinetic (PK) Study A 1. Administer Oral TDF to Human Subjects B 2. Collect Serial Blood Samples (Plasma, PBMCs) A->B C 3. Process Samples and Extract Drug/Metabolites B->C D 4. Quantify Concentrations via LC-MS/MS C->D E 5. Calculate PK Parameters (Cmax, AUC, T½) D->E

References

Structural Analysis of Tenofovir Disoproxil Aspartate and its Active Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structural analysis of tenofovir disoproxil aspartate and its key active metabolites: tenofovir disoproxil and tenofovir. It is intended for researchers, scientists, and drug development professionals engaged in the study of this important antiretroviral agent. This document details the physicochemical properties, structural elucidation methodologies, and metabolic activation of these compounds.

Introduction

Tenofovir disoproxil is a critical prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. It is widely used in the management of HIV-1 infection and chronic hepatitis B.[1] The disoproxil moiety enhances the oral bioavailability of tenofovir.[2] Upon administration, tenofovir disoproxil is metabolized to tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate. This guide will delve into the structural characteristics of this compound, a salt form of the prodrug, and its subsequent active forms.

Physicochemical and Structural Data

The structural and physicochemical properties of tenofovir disoproxil, its aspartate salt, and its active metabolites are summarized in the tables below. This data is essential for understanding the drug's behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of Tenofovir Disoproxil and its Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )
Tenofovir DisoproxilC19H30N5O10P519.44
This compoundC23H37N6O14P652.53[3]
TenofovirC9H14N5O4P287.21
Tenofovir DiphosphateC9H16N5O10P3447.17

Table 2: Structural and Chemical Identifiers

CompoundIUPAC NamePubChem CID
Tenofovir DisoproxilBis{[(isopropoxycarbonyl)oxy]methyl} ({[(2R)-1-(6-amino-9H-purin-9-yl)-2-propanyl]oxy}methyl)phosphonate5481350[1]
This compoundNot available73291783[3]
Tenofovir({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid464205
Tenofovir Diphosphate[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid5481180

Metabolic Activation Pathway

Tenofovir disoproxil is a prodrug that requires intracellular enzymatic conversion to its pharmacologically active form, tenofovir diphosphate. This metabolic cascade is crucial for its antiviral activity.

The metabolic activation begins with the hydrolysis of the two disoproxil ester groups of tenofovir disoproxil to yield tenofovir. This initial conversion is followed by two successive phosphorylation steps. Cellular enzymes, including adenylate kinase and nucleoside diphosphate kinase, catalyze the phosphorylation of tenofovir to tenofovir monophosphate and subsequently to the active tenofovir diphosphate.[2] Tenofovir diphosphate then acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination of the viral DNA.[2]

Metabolic Pathway of Tenofovir Disoproxil This compound This compound Tenofovir Disoproxil Tenofovir Disoproxil This compound->Tenofovir Disoproxil Dissociation Tenofovir Tenofovir Tenofovir Disoproxil->Tenofovir Esterase Hydrolysis Tenofovir Monophosphate Tenofovir Monophosphate Tenofovir->Tenofovir Monophosphate Phosphorylation (Adenylate Kinase) Tenofovir Diphosphate (Active) Tenofovir Diphosphate (Active) Tenofovir Monophosphate->Tenofovir Diphosphate (Active) Phosphorylation (NDP Kinase)

Metabolic activation of tenofovir disoproxil.

Experimental Protocols for Structural Elucidation

The definitive structural analysis of tenofovir disoproxil and its metabolites relies on powerful analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a primary method for determining the precise three-dimensional atomic arrangement of a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of the target compound (e.g., tenofovir disoproxil) are grown from a suitable solvent or a mixture of solvents by slow evaporation, vapor diffusion, or cooling crystallization.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built into the electron density and refined against the experimental data to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule in solution.

Methodology:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) and placed in an NMR tube.

  • 1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired to identify the different chemical environments of the hydrogen and carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular skeleton.

  • Structure Elucidation: The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete molecular structure and connectivity.

Structural Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Structural Elucidation Techniques cluster_data Data Analysis and Structure Determination Synthesis/Purification Synthesis/Purification X-ray Crystallography X-ray Crystallography Synthesis/Purification->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Synthesis/Purification->NMR Spectroscopy Diffraction Data Diffraction Data X-ray Crystallography->Diffraction Data 1D/2D NMR Spectra 1D/2D NMR Spectra NMR Spectroscopy->1D/2D NMR Spectra Electron Density Map Electron Density Map Diffraction Data->Electron Density Map 3D Atomic Structure 3D Atomic Structure Electron Density Map->3D Atomic Structure Final Validated Structure Final Validated Structure 3D Atomic Structure->Final Validated Structure Signal Assignment Signal Assignment 1D/2D NMR Spectra->Signal Assignment Molecular Connectivity Molecular Connectivity Signal Assignment->Molecular Connectivity Molecular Connectivity->Final Validated Structure

Workflow for structural analysis.

Conclusion

The structural analysis of this compound and its active metabolites is fundamental to understanding its mechanism of action, stability, and formulation development. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals in the field of antiviral drug development. The combined application of techniques like X-ray crystallography and NMR spectroscopy is indispensable for the complete and accurate structural characterization of these important pharmaceutical compounds.ization of these important pharmaceutical compounds.

References

A Technical Guide to the Interaction of Tenofovir Disoproxil with Viral Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of the molecular interactions between the antiretroviral agent Tenofovir Disoproxil and viral reverse transcriptase (RT). Tenofovir, the only nucleotide reverse transcriptase inhibitor (NtRTI) approved for clinical use, is a cornerstone of combination antiretroviral therapy for HIV-1 and is also used for treating Hepatitis B virus (HBV) infection.[1] This guide details the intracellular metabolic activation of its prodrug form, Tenofovir Disoproxil Fumarate (TDF), the mechanism of competitive inhibition and chain termination, the structural basis for its interaction with RT, and the molecular pathways leading to viral resistance. Quantitative kinetic data are summarized, and detailed protocols for key experimental assays are provided to support researchers and drug development professionals in the field.

A note on nomenclature: The common and clinically approved form of the tenofovir disoproxil prodrug is the fumarate salt (Tenofovir Disoproxil Fumarate, TDF). This guide will refer to this compound, as "tenofovir disoproxil aspartate" is not the standard formulation.

Cellular Uptake and Metabolic Activation

Tenofovir Disoproxil Fumarate (TDF) is an ester prodrug designed to enhance the oral bioavailability of the active drug, tenofovir.[2] Upon oral administration, TDF is absorbed and rapidly hydrolyzed by plasma and tissue esterases to form tenofovir, the nucleoside monophosphate analog.[2][3] Tenofovir then enters target cells, such as CD4+ lymphocytes.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), tenofovir, as a nucleotide analog, requires only two, rather than three, intracellular phosphorylation steps to become pharmacologically active.[3][4] Cellular enzymes, specifically adenylate kinases and subsequently nucleoside diphosphate kinases, catalyze this bioactivation, converting tenofovir into its active metabolite, tenofovir diphosphate (TFV-DP).[3] This active form is an analog of the natural substrate deoxyadenosine triphosphate (dATP).[2]

Metabolic_Activation_of_TDF cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV->TFV_DP Two Phosphorylation Steps (Cellular Kinases) TFV_MP Tenofovir Monophosphate Viral_RT Viral_RT TFV_DP->Viral_RT

Figure 1: Metabolic activation pathway of Tenofovir Disoproxil Fumarate (TDF).

Molecular Mechanism of Action

The antiviral activity of tenofovir is mediated by its active diphosphate metabolite, TFV-DP. The mechanism involves a dual action on the viral reverse transcriptase enzyme, which is essential for converting viral RNA into proviral DNA during the replication cycles of retroviruses like HIV.[5]

  • Competitive Inhibition: TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[3][6] It binds to the active site of the reverse transcriptase, directly competing with dATP for incorporation into the nascent viral DNA strand.[3]

  • DNA Chain Termination: Once TFV-DP is incorporated into the growing viral DNA chain by the reverse transcriptase, it causes premature chain termination.[3][5][7] This occurs because tenofovir is an acyclic nucleotide analog that lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for elongating the DNA strand.[5][7] The absence of this group prevents the addition of subsequent nucleotides, thereby halting DNA synthesis and inhibiting viral replication.[5]

Tenofovir demonstrates a high selectivity for viral reverse transcriptase over human cellular DNA polymerases, including mitochondrial DNA polymerase gamma, which contributes to its safety profile.[6][7]

Mechanism_of_Action cluster_RT Reverse Transcriptase Active Site RT Viral Reverse Transcriptase (RT) DNA Viral DNA Synthesis (Template-Primer) dATP dATP (Natural Substrate) Incorporation Incorporation into DNA Strand dATP->Incorporation Normal Process TFV_DP TFV-DP (Tenofovir Diphosphate) TFV_DP->Incorporation Competitive Inhibition Elongation DNA Chain Elongation (Successful Replication) Incorporation->Elongation If dATP is used Termination DNA Chain Termination (Replication Blocked) Incorporation->Termination If TFV-DP is used (No 3'-OH group)

Figure 2: Competitive inhibition and chain termination by TFV-DP.

Quantitative Analysis of RT Inhibition

The potency of tenofovir and its active metabolite has been quantified through various in vitro and cell-based assays. These values are crucial for understanding its antiviral efficacy and for comparing it with other antiretroviral agents.

Parameter Enzyme/Virus Value Reference
Ki (Inhibitory Constant)HIV-1 Reverse Transcriptase~0.022 µM[6]
Ki (Inhibitory Constant)HBV Polymerase0.18 µM[8]
IC50 (Half Maximal Inhibitory Conc.)HIV-1 Strain AD8 (in cell culture)11 nM[9]
IC50 (Half Maximal Inhibitory Conc.)HIV-1 Strain NL4-3 (in cell culture)16 nM[9]
EC50 (Half Maximal Effective Conc.)Hepatitis B Virus (HBV)1.1 µM[8]

Structural Basis of Interaction and Resistance

Crystal structures of HIV-1 reverse transcriptase in complex with a DNA template-primer and the incoming TFV-DP have provided atomic-level insights into its mechanism of action and resistance.[10][11] These structures show that TFV-DP binds at the dNTP-binding site of the enzyme.

The primary mutation associated with tenofovir resistance in HIV-1 is K65R, a substitution of lysine (K) to arginine (R) at codon 65 of the reverse transcriptase.[1][3][11] This single mutation can reduce susceptibility to tenofovir by 2- to 4-fold.[3]

Structural analysis of the K65R mutant RT reveals that the bulkier arginine residue at position 65, along with Arg72, forms a "molecular platform" that restricts the conformation of the active site.[11] This steric hindrance has two major consequences that lead to resistance:

  • Enhanced Discrimination: The altered active site shows a decreased binding affinity and a lower rate of incorporation for TFV-DP compared to the natural substrate dATP.[1]

  • Excision Antagonism: The K65R mutation can interfere with the second major resistance mechanism, which is the ATP-mediated phosphorolytic removal (excision) of the incorporated chain-terminating nucleotide.[1][11] While this might seem counterintuitive, the structural changes caused by K65R also impair the excision of other NRTIs, creating complex cross-resistance profiles.

Other resistance patterns, such as those involving dipeptide insertions after residue 69, can confer high-level resistance to tenofovir and other NRTIs.[12]

Resistance_Mechanism cluster_wildtype Wild-Type RT cluster_mutant Mutant RT WT_RT Wild-Type RT (e.g., K65) WT_Incorp TFV-DP Incorporation WT_RT->WT_Incorp Selection Drug Selection Pressure WT_Inhibition Viral Replication Inhibited WT_Incorp->WT_Inhibition Mutant_RT Mutant RT (e.g., K65R) Discrimination Decreased TFV-DP Incorporation (Discrimination) Mutant_RT->Discrimination Excision Increased TFV-MP Excision (Phosphorolysis) Mutant_RT->Excision Resistance Viral Resistance (Replication Continues) Discrimination->Resistance Excision->Resistance Selection->Mutant_RT Selects for Mutations

Figure 3: Logical flow of the development of resistance to Tenofovir.

Key Experimental Protocols

In Vitro Reverse Transcriptase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound directly against purified reverse transcriptase.

Objective: To measure the IC50 of TFV-DP against HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT)18 template-primer

  • Deoxythymidine triphosphate, [3H]-labeled ([3H]TTP)

  • Unlabeled deoxythymidine triphosphate (TTP)

  • Tenofovir Diphosphate (TFV-DP) or other inhibitors

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2

  • Quenching Solution: 0.5 M EDTA

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads

  • Microplate scintillation counter

Methodology:

  • Inhibitor Preparation: Prepare serial dilutions of TFV-DP in the reaction buffer.

  • Reaction Setup: In a microplate, combine the reaction buffer, a fixed concentration of poly(rA)-oligo(dT)18 template-primer (e.g., 600 nM), and [3H]TTP (e.g., 25 µM).

  • Inhibitor Addition: Add the various concentrations of TFV-DP to the respective wells. Include control wells with no inhibitor.

  • Initiation: Initiate the reaction by adding a fixed concentration of purified HIV-1 RT (e.g., 25 nM) to each well.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes).

  • Quenching: Stop the reaction by adding the EDTA quenching solution.

  • Detection: Add streptavidin-coated SPA beads to each well. The biotinylated oligo(dT) primer binds the beads. As [3H]TTP is incorporated, the radioactivity is brought into proximity with the bead, generating a light signal.

  • Measurement: Measure the signal using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of RT inhibition against the log concentration of TFV-DP. Use a non-linear regression model to calculate the IC50 value.

RT_Assay_Workflow start Start prep 1. Prepare Reagents (RT Enzyme, Template, [3H]TTP, Inhibitor Dilutions) start->prep setup 2. Set up Reaction Mix in Microplate prep->setup add_inhibitor 3. Add Inhibitor (TFV-DP) setup->add_inhibitor initiate 4. Initiate with RT Enzyme add_inhibitor->initiate incubate 5. Incubate at 37°C initiate->incubate quench 6. Quench Reaction (Add EDTA) incubate->quench detect 7. Add SPA Beads for Signal Detection quench->detect measure 8. Measure Scintillation detect->measure analyze 9. Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Figure 4: Experimental workflow for an in vitro RT inhibition assay.
Cellular Antiviral Activity Assay

Objective: To determine the EC50 of TDF against live virus in a cell culture model.

Materials:

  • Susceptible host cells (e.g., MT-4 cells, PBMCs)

  • HIV-1 viral stock of a known titer

  • Tenofovir Disoproxil Fumarate (TDF)

  • Cell culture medium and supplements

  • Assay for cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA)

Methodology:

  • Cell Plating: Plate host cells at a determined density in a 96-well plate.

  • Drug Addition: Add serial dilutions of TDF to the wells and incubate for a short period.

  • Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1. Include uninfected and infected/untreated controls.

  • Incubation: Culture the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification: Measure the extent of viral replication. This can be done by quantifying the cytopathic effect (cell death) using an MTT assay or by measuring the amount of a viral protein (like p24 antigen) in the culture supernatant via ELISA.

  • Data Analysis: Plot the percentage of viral inhibition against the log concentration of TDF. Use a non-linear regression model to calculate the EC50 value.

Intracellular Tenofovir Diphosphate (TFV-DP) Quantification

Objective: To measure the concentration of the active metabolite TFV-DP inside cells.

Materials:

  • Target cells (e.g., PBMCs)

  • Tenofovir or TDF

  • Cell lysis buffer (e.g., 70% methanol)

  • Internal standard (for mass spectrometry)

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Methodology:

  • Cell Treatment: Incubate a known number of cells with a specific concentration of tenofovir.

  • Cell Harvesting: At various time points, wash the cells with cold PBS to remove extracellular drug and then harvest them.

  • Extraction: Lyse the cells with a cold methanol-based buffer to precipitate proteins and extract the intracellular metabolites.

  • Sample Preparation: Centrifuge the lysate to remove cell debris. Evaporate the supernatant to dryness and reconstitute in a mobile phase-compatible solution. Add an internal standard.

  • Quantification: Analyze the sample using a validated HPLC-MS/MS method to separate and quantify TFV, its monophosphate, and the active TFV-DP.

  • Data Analysis: Generate a standard curve to calculate the absolute amount of TFV-DP per million cells.

References

The Discovery and Development of Tenofovir Disoproxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Journey from Bench to Bedside for a Cornerstone Antiretroviral Agent

Introduction

Tenofovir disoproxil, predominantly available as its fumarate salt (TDF), stands as a landmark achievement in antiretroviral therapy. As a nucleotide reverse transcriptase inhibitor (NRTI), it has become a cornerstone of combination treatment regimens for Human Immunodeficiency Virus (HIV) infection and a first-line agent for chronic Hepatitis B Virus (HBV) infection.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Tenofovir disoproxil, tailored for researchers, scientists, and drug development professionals. The narrative traces its origins from the initial discovery of the parent compound, tenofovir, to the innovative prodrug strategy that unlocked its therapeutic potential, and through the rigorous preclinical and clinical evaluations that established its safety and efficacy.

Discovery and Early Development: Overcoming Bioavailability Challenges

The story of Tenofovir disoproxil begins with the synthesis of its parent compound, tenofovir (formerly known as PMPA), by the Czech scientist Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague.[3] While the initial patent filed in the mid-1980s did not specify its anti-HIV activity, subsequent research in collaboration with Erik De Clercq revealed its potent activity against HIV in cell cultures.[3]

A significant hurdle emerged in the early development of tenofovir: its very low oral bioavailability.[3] Being a phosphonate nucleotide analog, it is negatively charged at physiological pH, which severely limits its ability to cross cellular membranes and be absorbed from the gastrointestinal tract. This poor cellular penetration and oral absorption rendered the parent compound unsuitable for widespread clinical use as an oral therapeutic.[3]

To overcome this critical challenge, scientists at Gilead Sciences, who had collaborated with Dr. Holý, developed a prodrug strategy.[3] This involved masking the two negative charges of the phosphonate group with lipophilic bis(isopropoxycarbonyloxymethyl) esters, creating tenofovir disoproxil.[3] This modification significantly enhanced the molecule's oral absorption.[3] Once absorbed and inside cells, these ester groups are cleaved by cellular esterases to release the active tenofovir moiety.[3] This innovative approach was pivotal in transforming a potent but poorly bioavailable compound into a viable oral medication. The fumarate salt was selected for the final drug product, leading to the development of Tenofovir Disoproxil Fumarate (TDF).

Chemical Synthesis of Tenofovir Disoproxil Fumarate

The manufacturing of Tenofovir Disoproxil Fumarate is a multi-step process. While various specific methodologies exist, a general synthetic pathway can be outlined as follows:

Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine The synthesis typically begins with the reaction of adenine with (R)-propylene carbonate in the presence of a base like sodium hydroxide in a solvent such as dimethylformamide (DMF).[4] This step introduces the chiral side chain to the adenine base.

Step 2: Phosphonomethylation The secondary alcohol of (R)-9-(2-hydroxypropyl)adenine is then alkylated. This is a crucial step where the phosphonate group is introduced. One method involves reacting the alcohol with a tosylated or mesylated hydroxymethylphosphonate diester in the presence of a base like magnesium tert-butoxide.[4][5]

Step 3: Deprotection to form Tenofovir The resulting phosphonate ester is then deprotected, typically through hydrolysis with an acid like hydrobromic acid, to yield the parent tenofovir molecule.[4][6]

Step 4: Esterification to Tenofovir Disoproxil Tenofovir is then esterified to form the disoproxil prodrug. This is achieved by reacting tenofovir with chloromethyl isopropyl carbonate in the presence of a base, such as triethylamine, in a suitable solvent like N-methylpyrrolidone (NMP).[3][6] A phase transfer catalyst may also be employed to facilitate the reaction.[7]

Step 5: Salt Formation Finally, the tenofovir disoproxil free base is reacted with fumaric acid in a solvent such as isopropyl alcohol to form the stable Tenofovir Disoproxil Fumarate salt, which is then crystallized, purified, and dried.[6]

Experimental Protocol: Illustrative Synthesis of Tenofovir Disoproxil Fumarate

The following is a generalized protocol based on described synthetic routes. Specific conditions and reagents may vary based on the manufacturing process.

  • Preparation of Tenofovir Disoproxil: Tenofovir is suspended in a suitable solvent system, such as a mixture of N-methylpyrrolidone and triethylamine. A phase transfer catalyst like tetrabutylammonium bromide and a dehydrating agent like trimethylsilyl chloride may be added. The mixture is heated, and chloromethyl isopropyl carbonate is slowly added. The reaction is maintained at an elevated temperature (e.g., 50-60°C) for several hours. After completion, the reaction mixture is cooled and the crude tenofovir disoproxil is precipitated by adding the mixture to chilled water or ice. The product is then isolated by filtration and may be further purified.[6]

  • Formation of the Fumarate Salt: The isolated tenofovir disoproxil is dissolved in a suitable solvent, such as isopropyl alcohol. Fumaric acid is then added, and the mixture is heated to ensure complete dissolution. The solution is then cooled, allowing the Tenofovir Disoproxil Fumarate to crystallize. The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.[6]

Mechanism of Action

Tenofovir disoproxil is a nucleotide reverse transcriptase inhibitor (NtRTI).[3] Its antiviral activity is dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate.

Intracellular Activation:

  • Absorption and Hydrolysis: After oral administration, tenofovir disoproxil is absorbed and the disoproxil moiety is rapidly cleaved by plasma and cellular esterases to release tenofovir.[3]

  • Phosphorylation: Inside the target cell (such as a CD4+ T-lymphocyte or a hepatocyte), cellular enzymes phosphorylate tenofovir in two successive steps to form tenofovir diphosphate.[3]

Inhibition of Viral Replication: Tenofovir diphosphate is a structural analog of deoxyadenosine 5'-triphosphate (dATP), a natural substrate for viral polymerases.[3] It inhibits viral replication through two primary mechanisms:

  • Competitive Inhibition: Tenofovir diphosphate competes with dATP for binding to the active site of viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV).[3]

  • Chain Termination: Once incorporated into the growing viral DNA chain, tenofovir diphosphate acts as a chain terminator. It lacks the 3'-hydroxyl group necessary for the formation of the next 5'-3' phosphodiester bond, thereby halting further elongation of the DNA strand.[3]

This premature termination of DNA synthesis effectively prevents the virus from replicating. Tenofovir diphosphate exhibits a higher affinity for viral polymerases than for human cellular DNA polymerases, which contributes to its selective antiviral activity and favorable safety profile.[3]

Tenofovir Disoproxil Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., T-cell, Hepatocyte) cluster_viral_replication Viral Replication Machinery TDF Tenofovir Disoproxil (Oral Prodrug) Tenofovir Tenofovir TDF->Tenofovir Absorption & Hydrolysis (Esterases) Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Phosphorylation (Cellular Kinases) Tenofovir_DP Tenofovir Diphosphate (Active Metabolite) Tenofovir_MP->Tenofovir_DP Phosphorylation (Cellular Kinases) RT Viral Reverse Transcriptase / DNA Polymerase Tenofovir_DP->RT Competes with dATP DNA_synthesis Viral DNA Synthesis Tenofovir_DP->DNA_synthesis Incorporation RT->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination

Mechanism of action of Tenofovir Disoproxil.

Preclinical Development

Before its evaluation in humans, Tenofovir disoproxil underwent extensive preclinical testing to establish its antiviral activity, pharmacokinetic properties, and safety profile.

In Vitro Studies: In vitro studies demonstrated that tenofovir has potent activity against various strains of HIV-1 and HIV-2, as well as against HBV.[8] It also showed synergistic or additive effects when combined with other antiretroviral agents.[8] Studies using cell lines such as Caco-2, a model of the intestinal epithelium, were crucial in evaluating the absorption and transport of the prodrug and confirming its improved permeability compared to the parent tenofovir.

Animal Models: Preclinical studies in animal models were essential for evaluating the in vivo efficacy and safety of Tenofovir disoproxil. Macaque models of simian immunodeficiency virus (SIV) infection, a close relative of HIV, were instrumental in demonstrating its prophylactic and therapeutic potential. These studies provided early evidence that tenofovir could prevent mucosal transmission of the virus.

Toxicology Studies: Toxicology studies were conducted in various animal species to assess the safety of Tenofovir disoproxil. For instance, a 13-week oral administration study in mice was conducted to evaluate its toxicity profile.[9] In this study, plasma levels of tenofovir were measured, and various toxicology endpoints were assessed. The findings indicated that at high doses, there was evidence of liver cytomegaly, which was reversible.[9] No significant renal toxicity was observed in this particular study, though renal effects have been a focus of long-term monitoring in clinical use.[9]

Preclinical Study Type Model/System Key Findings
In Vitro Antiviral Activity HIV-infected cell linesPotent activity against various HIV strains; synergistic effects with other antiretrovirals.[8]
In Vitro Absorption Caco-2 cell monolayersDemonstrated improved permeability of tenofovir disoproxil compared to tenofovir.
In Vivo Efficacy (HIV) Macaque models of SIVShowed efficacy in preventing mucosal transmission and in treating established infection.
Oral Toxicity (13-week) MiceReversible liver cytomegaly at high doses; no significant renal toxicity observed in this study.[9]

Clinical Development

The clinical development of Tenofovir disoproxil fumarate involved a series of Phase I, II, and III clinical trials to establish its pharmacokinetics, safety, and efficacy in humans for the treatment of HIV and HBV infections.

Pharmacokinetics in Humans

Tenofovir disoproxil is rapidly absorbed and converted to tenofovir following oral administration. The pharmacokinetic properties of tenofovir are well-characterized.

  • Absorption and Bioavailability: The oral bioavailability of tenofovir from the disoproxil prodrug is approximately 25% in fasting individuals.[3] Administration with a high-fat meal can increase the area under the curve (AUC) by about 40%.[3]

  • Distribution: Tenofovir has a low volume of distribution and is minimally bound to plasma proteins.

  • Metabolism: Tenofovir is not a substrate, inducer, or inhibitor of cytochrome P450 enzymes, which minimizes the potential for drug-drug interactions with agents metabolized through these pathways.[2]

  • Elimination: Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.[2] The plasma half-life of tenofovir is approximately 17 hours.[2]

Pharmacokinetic Parameter Value
Bioavailability (fasting) ~25%[3]
Time to Peak Concentration (Tmax) ~1 hour (fasting)[3]
Effect of High-Fat Meal on AUC ~40% increase[3]
Plasma Protein Binding <7.2%
Plasma Half-life ~17 hours[2]
Primary Route of Elimination Renal (glomerular filtration and active tubular secretion)[2]

Analytical Methodology for Pharmacokinetic Studies: The quantification of tenofovir and its active intracellular metabolite, tenofovir diphosphate, in biological matrices such as plasma and peripheral blood mononuclear cells (PBMCs) is crucial for pharmacokinetic and adherence monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[10][11]

  • Sample Preparation: For tenofovir in plasma, protein precipitation is a common sample preparation technique. For intracellular tenofovir diphosphate, a more complex process involving cell lysis, extraction, and sometimes enzymatic dephosphorylation to tenofovir for indirect quantification is employed.[12] Direct quantification methods for tenofovir diphosphate have also been developed.[11]

  • Chromatography and Detection: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the analytes from endogenous matrix components before detection by tandem mass spectrometry.[10]

Clinical Trials for HIV Treatment

The efficacy and safety of Tenofovir disoproxil fumarate for the treatment of HIV-1 infection were established in several pivotal clinical trials, most notably Study 907 and Study 903.

Study 907: Treatment-Experienced Patients This was a randomized, double-blind, placebo-controlled trial that evaluated the addition of TDF to a stable antiretroviral regimen in treatment-experienced patients with virologic failure.

  • Study Design: 552 patients were randomized to receive either 300 mg of TDF once daily or a placebo, in addition to their existing antiretroviral therapy.[13]

  • Patient Population: Included adult patients with HIV-1 RNA levels between 400 and 10,000 copies/mL who had been on a stable antiretroviral regimen for at least 8 weeks.

  • Key Efficacy Outcome: The primary endpoint was the change in plasma HIV-1 RNA from baseline at week 24. Patients receiving TDF experienced a significantly greater reduction in viral load compared to those receiving placebo.

  • Safety: TDF was generally well-tolerated, with a safety profile similar to placebo through 24 weeks.[13]

Study 903: Treatment-Naïve Patients This was a large, randomized, double-blind, active-controlled study that compared a TDF-containing regimen to a stavudine (d4T)-containing regimen in treatment-naïve HIV-1 infected patients.

  • Study Design: 600 patients were randomized to receive either TDF (300 mg once daily) or stavudine, in combination with lamivudine and efavirenz.[14]

  • Patient Population: Antiretroviral-naïve adult patients with HIV-1 infection.

  • Key Efficacy Outcome: The primary endpoint was the proportion of patients with HIV-1 RNA levels below 400 copies/mL at 48 weeks. The TDF-containing regimen was found to be non-inferior to the stavudine-containing regimen in terms of virologic suppression.

  • Safety: Long-term follow-up demonstrated a more favorable safety profile for the TDF regimen, particularly with regard to lipid profiles and a lower incidence of lipodystrophy compared to the stavudine arm.

Pivotal HIV Clinical Trial Patient Population Treatment Arms Primary Efficacy Endpoint (at 48 weeks unless stated) Key Outcome
Study 907 Treatment-ExperiencedTDF + existing regimen vs. Placebo + existing regimenChange in HIV-1 RNA from baseline (at 24 weeks)TDF showed superior viral load reduction.
Study 903 Treatment-NaïveTDF + Lamivudine + Efavirenz vs. Stavudine + Lamivudine + EfavirenzProportion of patients with HIV-1 RNA < 400 copies/mLTDF regimen was non-inferior to the stavudine regimen.

digraph "Clinical_Trial_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

start [label="Patient Screening\n(Inclusion/Exclusion Criteria)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; informed_consent [label="Informed Consent"]; randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; treatment_a [label="Treatment Arm A\n(e.g., TDF-containing regimen)"]; treatment_b [label="Treatment Arm B\n(e.g., Active Control/Placebo)"]; follow_up [label="Scheduled Follow-up Visits\n(e.g., Weeks 4, 8, 12, 24, 48)"]; assessments [label="Data Collection:\n- Virologic (HIV RNA)\n- Immunologic (CD4 count)\n- Safety (Labs, AEs)\n- Adherence"]; data_analysis [label="Statistical Analysis\n(Primary & Secondary Endpoints)"]; end [label="Study Conclusion &\nReporting", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> informed_consent; informed_consent -> randomization; randomization -> treatment_a; randomization -> treatment_b; treatment_a -> follow_up; treatment_b -> follow_up; follow_up -> assessments; assessments -> data_analysis; data_analysis -> end; }

Generalized workflow for a pivotal clinical trial.
Clinical Trials for Hepatitis B Treatment

The efficacy and safety of Tenofovir disoproxil fumarate for the treatment of chronic hepatitis B were established in two large, randomized, double-blind, active-controlled Phase III trials. These studies compared TDF to adefovir dipivoxil, another antiviral used for HBV.

  • Study Design: The trials enrolled both HBeAg-negative and HBeAg-positive patients with chronic hepatitis B. Patients were randomized to receive either 300 mg of TDF once daily or adefovir dipivoxil once daily for 48 weeks.[15]

  • Patient Population: Adult patients with chronic hepatitis B, with evidence of active viral replication and elevated liver enzymes.

  • Key Efficacy Outcome: The primary endpoint was a complete response, defined as HBV DNA levels below 400 copies/mL and histological improvement in the liver. A significantly higher proportion of patients treated with TDF achieved a complete response compared to those treated with adefovir dipivoxil.

  • Safety: TDF was found to be safe and well-tolerated, with a safety profile comparable to that of adefovir dipivoxil.

Pivotal HBV Clinical Trial Patient Population Treatment Arms Primary Efficacy Endpoint (at 48 weeks) Key Outcome
Phase III (HBeAg-negative) HBeAg-negative Chronic HBVTDF vs. Adefovir DipivoxilComplete response (HBV DNA < 400 copies/mL + histological improvement)TDF was superior to adefovir dipivoxil.
Phase III (HBeAg-positive) HBeAg-positive Chronic HBVTDF vs. Adefovir DipivoxilComplete response (HBV DNA < 400 copies/mL + histological improvement)TDF was superior to adefovir dipivoxil.

Regulatory Approval and Post-Marketing

Based on the robust data from the clinical development program, Tenofovir disoproxil fumarate (marketed as Viread®) received its first major regulatory approval from the U.S. Food and Drug Administration (FDA) in 2001 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[3] This was followed by its approval in 2008 for the treatment of chronic hepatitis B in adults.[3] Subsequently, its indications have been expanded to include pediatric populations for both HIV and HBV.

TDF_Development_Timeline Tenofovir Disoproxil Development Timeline cluster_preclinical Preclinical & Early Development cluster_clinical Clinical Development cluster_regulatory Regulatory Milestones discovery ~1985: Tenofovir's anti-HIV activity discovered prodrug_dev Mid-1990s: Development of Tenofovir Disoproxil prodrug discovery->prodrug_dev phase1_2 Late 1990s: Phase I/II Clinical Trials prodrug_dev->phase1_2 study907 1999: Initiation of Study 907 (Treatment-Experienced HIV) phase1_2->study907 study903 2000: Initiation of Study 903 (Treatment-Naïve HIV) study907->study903 fda_hiv 2001: FDA Approval for HIV study903->fda_hiv hbv_trials Mid-2000s: Phase III Trials for Hepatitis B fda_hbv 2008: FDA Approval for HBV hbv_trials->fda_hbv fda_hiv->hbv_trials

Key milestones in the development of Tenofovir Disoproxil.

Conclusion

The development of Tenofovir disoproxil represents a triumph of medicinal chemistry and rational drug design. The transformation of a potent but orally unavailable parent compound into a highly effective and widely used oral therapeutic through a prodrug approach has had a profound impact on the management of HIV and HBV infections worldwide. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven efficacy and safety in large-scale clinical trials have solidified its role as a critical tool in the global fight against these viral diseases. The journey of Tenofovir disoproxil from its initial synthesis to its current status as an essential medicine serves as a compelling case study in modern drug development.

References

Methodological & Application

Application Note: Quantification of Tenofovir Disoproxil in Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative determination of Tenofovir Disoproxil in plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and preclinical research. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient and reliable analysis. The method is simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Note on the Analyte: The vast majority of published literature and approved pharmaceutical formulations pertain to Tenofovir Disoproxil Fumarate (TDF) , the fumarate salt of the Tenofovir disoproxil prodrug.[1][2] This protocol is based on methods validated for TDF. The quantification of other salt forms, such as Tenofovir disoproxil aspartate, would follow an identical analytical procedure as the chromophore is part of the Tenofovir disoproxil molecule. However, adjustments to the molecular weight would be necessary when preparing standard solutions of known concentration.

Principle

The method is based on the separation of Tenofovir Disoproxil from endogenous plasma components using a C18 reverse-phase column. The sample preparation involves a protein precipitation step, which removes proteins that could interfere with the analysis and damage the HPLC column. An internal standard (IS) is used to improve the precision and accuracy of the quantification. The separated analyte and internal standard are detected by a UV detector at the wavelength of maximum absorbance for Tenofovir Disoproxil, which is approximately 260 nm.[3][4] The concentration of the drug in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

  • Tenofovir Disoproxil Fumarate (TDF) reference standard

  • Piroxicam (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Orthophosphoric Acid (OPA) or Potassium Dihydrogen Phosphate

  • Trichloroacetic Acid (TCA)

  • Drug-free human plasma (with EDTA as anticoagulant)

A standard HPLC system equipped with:

  • Isocratic or Gradient Pump

  • Autosampler with temperature control

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data Station (e.g., Empower, Chromeleon)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • pH Meter

The separation is achieved using the conditions summarized in the table below. These conditions have been optimized to provide good resolution and peak shape for Tenofovir Disoproxil and the internal standard.[4][5]

ParameterCondition
Stationary Phase (Column) C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][6]
Mobile Phase Acetonitrile : Water (70:30 v/v), pH adjusted to 4.5 with OPA[4]
Flow Rate 1.0 mL/min[4][6][7]
Detection Wavelength 260 nm[3][4]
Injection Volume 20 µL[4]
Column Temperature Ambient or 35 °C[8]
Run Time Approximately 10 minutes
  • Standard Stock Solution (1000 µg/mL of TDF):

    • Accurately weigh 10 mg of TDF reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and make up the volume with Methanol.

    • Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored at 4°C.

  • Internal Standard Stock Solution (1000 µg/mL of Piroxicam):

    • Accurately weigh 10 mg of Piroxicam.[6]

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and make up the volume with Methanol. Store at 4°C.

  • Working Standard Solutions & Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the TDF stock solution with the mobile phase.

    • To prepare calibration standards in plasma, spike 20 µL of each working standard solution into 180 µL of drug-free plasma to achieve final concentrations covering the expected range (e.g., 0.5 to 32 µg/mL).[4]

    • Process these calibration standards as described in the sample preparation protocol.

The following protocol uses protein precipitation for sample clean-up.[4]

  • Pipette 200 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 50 µg/mL Piroxicam).

  • Add 400 µL of 10% Trichloroacetic Acid to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

G cluster_prep Plasma Sample Preparation Sample 200 µL Plasma Sample Add_IS Add 20 µL Internal Standard Sample->Add_IS Add_TCA Add 400 µL 10% TCA Add_IS->Add_TCA Vortex Vortex for 1 min Add_TCA->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC_Vial HPLC Vial Supernatant->HPLC_Vial

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation Summary

The analytical method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.[5] The results demonstrate the method is reliable for its intended purpose.

Validation ParameterResult
Linearity Range 0.5 - 32 µg/mL[4]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.5% - 101.4%[7]
Precision (% RSD) Intra-day and Inter-day RSD ≤ 15%[9]
Limit of Detection (LOD) 0.03 µg/mL[9]
Limit of Quantification (LLOQ) 0.15 µg/mL[10]
System Suitability Tailing factor < 1.5, Theoretical plates > 2000[7]

Overall Experimental Workflow

The entire process from receiving the sample to obtaining the final concentration is outlined below. It involves sample preparation, chromatographic separation, and data analysis.

G Start Receive Plasma Sample SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep HPLC_Analysis HPLC-UV Analysis SamplePrep->HPLC_Analysis Chromatogram Generate Chromatogram (Peak Area) HPLC_Analysis->Chromatogram Calculation Calculate Concentration (Peak Area Ratio) Chromatogram->Calculation Calibration Construct Calibration Curve (Known Standards) Calibration->Calculation End Report Result Calculation->End

Caption: Overall workflow for TDF quantification in plasma by HPLC-UV.

Conclusion

The described HPLC-UV method provides a reliable and robust tool for the quantification of Tenofovir Disoproxil in plasma samples. The simple protein precipitation extraction procedure offers high recovery and minimizes matrix effects, while the chromatographic conditions ensure adequate separation and sensitivity. This method is well-suited for high-throughput analysis in a clinical or research environment.

References

Application Note: Quantitative Analysis of Tenofovir and its Metabolites in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Tenofovir Disoproxil Fumarate (TDF), Tenofovir (TFV), and its active metabolite Tenofovir Diphosphate (TFV-DP) in various tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). TDF is a widely used antiretroviral prodrug for the treatment of HIV and Hepatitis B infections. Understanding its distribution and metabolism in different tissues is crucial for drug efficacy and safety assessment. The described methods are intended for researchers, scientists, and drug development professionals.

Introduction

Tenofovir Disoproxil Fumarate is a prodrug of Tenofovir, an acyclic nucleotide analogue reverse transcriptase inhibitor. After oral administration, TDF is rapidly hydrolyzed to Tenofovir, which is then taken up by cells and phosphorylated by cellular kinases to the pharmacologically active metabolite, Tenofovir Diphosphate (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and inhibition of viral replication. The distribution of Tenofovir and its metabolites into various tissues is a key determinant of its antiviral activity and potential for off-target effects. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of TDF, TFV, and TFV-DP in tissue samples.

Metabolic Pathway of Tenofovir Disoproxil Fumarate

TDF undergoes a series of enzymatic conversions to become the active antiviral agent, TFV-DP. This process is initiated by esterases that hydrolyze the disoproxil moiety, followed by intracellular phosphorylation. The cytochrome P450 system is not involved in the metabolism of Tenofovir.

Metabolic Pathway of Tenofovir Disoproxil Fumarate TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Pyruvate Kinase (PKM/PKLR)

Caption: Metabolic activation of Tenofovir Disoproxil Fumarate.

Experimental Protocols

Tissue Sample Homogenization

This protocol describes the homogenization of soft tissues such as liver, kidney, and spleen. For tougher or more fibrous tissues, optimization of the homogenization parameters may be required.

Materials:

  • Tissue sample (100-200 mg)

  • Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)

  • Bead-beating homogenizer (e.g., Precellys 24)

  • 2 mL screw-cap tubes with ceramic beads

  • Ice

Procedure:

  • Accurately weigh approximately 100-200 mg of frozen tissue.

  • Place the weighed tissue into a pre-chilled 2 mL screw-cap tube containing ceramic beads.

  • Add 500 µL of ice-cold homogenization buffer to the tube.

  • Homogenize the tissue using a bead-beating homogenizer. Typical settings are 2 cycles of 20 seconds at 5000 rpm, with a 30-second pause on ice between cycles.[3]

  • After homogenization, centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for further processing.

Analyte Extraction from Tissue Homogenate

Two common methods for extracting Tenofovir and its metabolites from tissue homogenate are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Materials:

  • Tissue homogenate (supernatant from step 1.6)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., deuterated TFV, TFV-DP)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of tissue homogenate in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Materials:

  • Tissue homogenate

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (MeOH)

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • Internal Standard (IS) solution

Procedure:

  • To 200 µL of tissue homogenate, add 20 µL of the IS solution and 200 µL of 4% phosphoric acid in water.[2] Vortex to mix.

  • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of MeOH.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in MeOH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for polar metabolites.
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with 2-5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Injection Volume 5 - 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 1
Ion Spray Voltage 5500 V
Source Temperature 550°C
Collision Gas Argon

Table 1: MRM Transitions for Tenofovir and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tenofovir (TFV)288.1176.1
Tenofovir-d6 (IS)294.1182.1
Tenofovir DP (TFV-DP)448.0270.0
Tenofovir DP-d6 (IS)454.0276.0

Note: The monoester of TDF is an unstable metabolite and may require specific handling and analytical conditions for accurate quantification.

Experimental Workflow

The overall workflow for the analysis of Tenofovir and its metabolites in tissue samples is depicted below.

Experimental Workflow for Tissue Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Collection (e.g., Liver, Kidney) homogenization Homogenization (Bead Beating) tissue->homogenization extraction Extraction (PPT or SPE) homogenization->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation (C18 or HILIC) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: From tissue collection to quantitative data analysis.

Data Presentation

The following tables summarize representative quantitative data for Tenofovir and its metabolites in various tissues from preclinical and clinical studies.

Table 2: Tenofovir and Tenofovir-DP Concentrations in Human Mucosal Tissues after a Single Oral Dose of TDF/FTC [3]

TissueAnalyteMedian Concentration at 24h (ng/g or fmol/g)
RectalTFV126 ng/g
TFV-DP206,950 fmol/g
VaginalTFV63 ng/g
TFV-DP1,645 fmol/g
CervicalTFV59 ng/g
TFV-DP1,645 fmol/g

Table 3: Tissue Distribution of Tenofovir in Mice 24 hours Post-Dose [5][6]

Tissue SystemTissueMedian Concentration (ng/g)
Digestive TractSmall Intestine3936
Colon-
Elimination SitesLiver1470
Kidneys1470
Lymphatic SystemSpleen78
Lymph Nodes78
Other TissuesPancreas71
Adipose Tissue71
Lungs71
Brain5

Note: Data presented are illustrative and may vary depending on the specific study design, dosage, and animal model.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the LC-MS/MS analysis of Tenofovir Disoproxil Aspartate and its key metabolites in tissue samples. The described methods for tissue homogenization, analyte extraction, and LC-MS/MS detection are robust and can be adapted for various research applications in drug metabolism, pharmacokinetics, and pharmacology. The provided quantitative data serves as a useful reference for expected analyte concentrations in different tissues. Careful optimization of each step is recommended to ensure high-quality and reliable results.

References

Application Notes and Protocols for In Vitro Antiviral Activity Assay of Tenofovir Disoproxil against Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil is a cornerstone in the management of chronic hepatitis B virus (HBV) infection. As a prodrug of tenofovir, it is designed for enhanced oral bioavailability. While most commonly available as a fumarate salt (Tenofovir Disoproxil Fumarate or TDF), other salt forms such as aspartate, phosphate, or maleate may be developed. These different salt forms are designed to deliver the same active antiviral agent, tenofovir, and are expected to exhibit the same mechanism of action and similar antiviral potency in vitro. Studies comparing different salt forms, such as tenofovir disoproxil phosphate and tenofovir disoproxil fumarate, have demonstrated their bioequivalence.[1][2] This document provides a comprehensive guide to the in vitro assessment of the anti-HBV activity of Tenofovir Disoproxil, applicable to various salt formulations.

Tenofovir is an acyclic nucleotide analog of adenosine monophosphate.[3] Its antiviral activity is contingent on intracellular phosphorylation to its active metabolite, tenofovir diphosphate (TFV-DP).[4][5][6][7] TFV-DP acts as a competitive inhibitor of the HBV reverse transcriptase/DNA polymerase, competing with the natural substrate, deoxyadenosine 5'-triphosphate.[3][6] Incorporation of TFV-DP into the elongating viral DNA chain results in termination of DNA synthesis, thereby halting HBV replication.[3][6]

This application note details the standardized protocols for evaluating the in vitro efficacy and cytotoxicity of Tenofovir Disoproxil using the HBV-producing HepG2.2.15 human hepatoblastoma cell line.

Principle of the Assay

The in vitro antiviral activity of Tenofovir Disoproxil against HBV is evaluated by treating the HBV-replicating HepG2.2.15 cell line with serial dilutions of the compound. The efficacy of the drug is determined by quantifying the reduction in viral replication markers, specifically extracellular HBV DNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e antigen (HBeAg), in the cell culture supernatant. Concurrently, the cytotoxicity of the compound on the host cells is assessed to determine the therapeutic index.

Data Presentation

Antiviral Activity and Cytotoxicity of Tenofovir Disoproxil Fumarate (TDF)
CompoundCell LineParameterValue (µM)Reference
Tenofovir Disoproxil Fumarate (TDF)HepAD38EC500.01[8]
Tenofovir Disoproxil Fumarate (TDF)HepAD38EC900.13[8]
TenofovirHepG2.2.15EC501.1[5]
TenofovirHepAD38EC500.34[8]
TenofovirHepAD38EC903.72[8]
Tenofovir Disoproxil Fumarate (TDF)HepG2CC50> 10[8]

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration. Note: The potency of the prodrug TDF is significantly higher than the parent compound Tenofovir due to improved cell permeability.[5]

Experimental Protocols

Cell Culture and Maintenance

The HepG2.2.15 cell line, a human hepatoblastoma cell line stably transfected with the HBV genome, is the standard model for this assay.[9][10]

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.[10]

  • To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh culture medium at a suitable sub-cultivation ratio.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]

Materials:

  • HepG2 cells (parental, non-HBV producing)

  • 96-well microplates

  • Tenofovir Disoproxil stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11]

  • Incubate for 24 hours at 37°C.

  • Prepare serial dilutions of Tenofovir Disoproxil in culture medium and add 100 µL to the respective wells. Include untreated cell controls and a blank (medium only).

  • Incubate the plate for the duration of the antiviral assay (e.g., 6-9 days).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[12]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

Antiviral Activity Assay

Protocol:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well.[13]

  • Incubate for 24 hours at 37°C.

  • Prepare serial dilutions of Tenofovir Disoproxil in culture medium.

  • Remove the existing medium and add 200 µL of the medium containing the different drug concentrations to the wells. Include a positive control (e.g., another known anti-HBV drug), a negative control (untreated cells), and a blank control (medium only).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 6-9 days. Replace the culture medium with freshly prepared drug-containing medium every 3 days.

  • On the day of harvest, collect the cell culture supernatants for quantification of HBV DNA, HBsAg, and HBeAg.

Quantification of Extracellular HBV DNA by qPCR

Materials:

  • Cell culture supernatants

  • DNA extraction kit

  • HBV-specific primers and probe

  • qPCR master mix

  • Real-time PCR instrument

Protocol:

  • DNA Extraction: Extract viral DNA from 100-200 µL of cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions. A simplified method involves cell lysis with proteinase K followed by heat inactivation.[14][15]

  • qPCR Reaction Setup: Prepare a reaction mixture containing the qPCR master mix, HBV-specific primers and probe, and the extracted DNA.

  • Thermal Cycling: Perform the qPCR with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16][17]

  • Data Analysis: Generate a standard curve using a plasmid containing the HBV target sequence of known concentrations. Quantify the HBV DNA copies in the samples by comparing their Ct values to the standard curve. The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the HBV DNA level by 50% compared to the untreated control.

Quantification of HBsAg and HBeAg by ELISA

Materials:

  • Cell culture supernatants

  • Commercial HBsAg and HBeAg ELISA kits

  • Microplate reader

Protocol:

  • Bring all reagents and samples to room temperature.

  • Add 100 µL of standards, controls, and cell culture supernatants to the wells of the antibody-coated microplate.[18][19]

  • Incubate for 60-80 minutes at 37°C.[18][20]

  • Wash the wells multiple times with the provided wash buffer.

  • Add 100 µL of HRP-conjugated antibody to each well and incubate for 30-50 minutes at 37°C.[18][19]

  • Wash the wells again to remove unbound conjugate.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.[18][19]

  • Stop the reaction by adding 50 µL of stop solution.[18][19]

  • Measure the absorbance at 450 nm within 10-15 minutes.[21][22]

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of HBsAg and HBeAg in the samples from the standard curve. Determine the EC50 for the inhibition of HBsAg and HBeAg secretion.

Visualizations

Intracellular Activation and Mechanism of Action of Tenofovir

Tenofovir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_viral_replication HBV Replication TDF Tenofovir Disoproxil (Prodrug) TDF_in Tenofovir Disoproxil TDF->TDF_in Cellular Uptake TFV Tenofovir TDF_in->TFV Esterases TFV_MP Tenofovir Monophosphate TFV->TFV_MP Adenylate Kinases TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Nucleoside Diphosphate Kinases HBV_pol HBV DNA Polymerase (Reverse Transcriptase) TFV_DP->HBV_pol Competitive Inhibition Chain_termination Chain Termination TFV_DP->Chain_termination DNA_elongation Viral DNA Elongation HBV_pol->DNA_elongation dATP dATP (Natural Substrate) dATP->HBV_pol

Caption: Intracellular activation pathway and mechanism of action of Tenofovir.

Experimental Workflow for In Vitro Anti-HBV Assay

experimental_workflow cluster_setup Assay Setup cluster_analysis Endpoint Analysis cluster_results Data Interpretation start Seed HepG2.2.15 cells in 96-well plates treatment Treat cells with serial dilutions of Tenofovir Disoproxil start->treatment incubation Incubate for 6-9 days (change medium every 3 days) treatment->incubation harvest Harvest cell culture supernatant incubation->harvest cytotoxicity Cytotoxicity Assessment (MTT Assay on HepG2 cells) incubation->cytotoxicity Parallel Assay dna_quant HBV DNA Quantification (qPCR) harvest->dna_quant antigen_quant HBsAg & HBeAg Quantification (ELISA) harvest->antigen_quant ec50 Calculate EC50 dna_quant->ec50 antigen_quant->ec50 cc50 Calculate CC50 cytotoxicity->cc50 si Determine Selectivity Index (SI = CC50 / EC50) ec50->si cc50->si

Caption: Workflow for assessing the in vitro anti-HBV activity of Tenofovir.

References

Application Notes and Protocols for Evaluating Tenofovir Disoproxil Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: This document focuses on Tenofovir Disoproxil Fumarate (TDF), the most common and widely studied prodrug of Tenofovir.[1][2][3][4] While the user specified "Tenofovir disoproxil aspartate," the fumarate salt is the approved and extensively documented form. The methodologies and principles described herein are directly applicable to evaluating any salt form of the Tenofovir disoproxil prodrug.

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][5] It is an orally bioavailable prodrug of Tenofovir, a nucleotide analogue reverse transcriptase inhibitor (NtRTI).[2][4][6] Following oral administration, TDF is absorbed and converted to Tenofovir, which is then phosphorylated intracellularly by cellular kinases to its active metabolite, Tenofovir diphosphate (TFV-DP).[7][8][9][10] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) or polymerase (for HBV), competing with the natural substrate deoxyadenosine 5'-triphosphate.[4][8][9] Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[6][9][10]

In vitro cell culture models are indispensable tools for the preclinical evaluation of TDF's efficacy, cytotoxicity, and pharmacology. These models allow for controlled, reproducible experiments to determine key parameters such as antiviral activity (EC50), cytotoxicity (CC50), and the therapeutic index (CC50/EC50). They are also crucial for studying drug transport, metabolism, and mechanisms of action.

Mechanism of Action of Tenofovir Disoproxil

TDF is a prodrug designed to enhance the oral bioavailability of Tenofovir.[5] Once inside the body, it undergoes hydrolysis to form Tenofovir.[8] Cellular enzymes then phosphorylate Tenofovir twice to create the active metabolite, Tenofovir diphosphate (TFV-DP).[1][7][11] TFV-DP mimics deoxyadenosine triphosphate (dATP) and competes for the active site of viral reverse transcriptase.[7][9] When TFV-DP is incorporated into the nascent viral DNA, it prevents further elongation of the DNA chain because it lacks the necessary 3'-hydroxyl group, effectively stopping viral replication.[9]

TDF_Mechanism TDF Tenofovir Disoproxil (TDF) TFV Tenofovir (TFV) TDF->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) [Active Form] TFV_MP->TFV_DP Phosphorylation RT Viral Reverse Transcriptase / Polymerase TFV_DP->RT Competitive Inhibition Chain DNA Chain Termination RT->Chain Inhibits DNA Elongation

Figure 1: Mechanism of Action of Tenofovir Disoproxil.

Recommended Cell Culture Models

The choice of cell line is critical and depends on the specific aspect of TDF efficacy being evaluated.

Model TypeCell LinePrimary UseKey Characteristics
HIV Antiviral TZM-bl High-throughput screening of anti-HIV-1 activity.HeLa cell line engineered to express CD4, CCR5, and CXCR4.[12][13][14] Contains HIV-1 LTR-driven luciferase and β-galactosidase reporter genes for easy quantification of infection.[12][13]
HIV Antiviral MT-4, MT-2 Evaluating antiviral activity against various HIV strains.Human T-cell lymphoblastoid lines that are highly susceptible to HIV infection.[15]
HBV Antiviral HepG2 2.2.15 Evaluating anti-HBV activity.Human hepatoblastoma cell line stably transfected with the HBV genome, allowing for the study of viral replication.[11]
HBV Antiviral HepAD38 Evaluating anti-HBV activity with inducible replication.A HepG2 derivative where HBV replication is under the control of a tetracycline-repressible promoter.[16][17]
Drug Permeability Caco-2 Assessing intestinal permeability and oral bioavailability.Human colorectal adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[18][19][20]
Cytotoxicity HK-2 Evaluating potential nephrotoxicity.Human renal proximal tubular epithelial cell line, relevant for studying Tenofovir-induced kidney injury.[5]

Experimental Protocols

Protocol 1: HIV-1 Antiviral Efficacy using TZM-bl Reporter Cells

This assay quantifies the ability of TDF to inhibit HIV-1 infection by measuring the reduction in luciferase reporter gene expression.[13][14]

Materials:

  • TZM-bl cells

  • Complete Growth Medium (DMEM with 10% FBS, penicillin-streptomycin)

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • Tenofovir Disoproxil (TDF) stock solution

  • 96-well flat-bottom culture plates

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Britelite, Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[21] Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of TDF in growth medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions.

  • Treatment: Remove the overnight culture medium from the cells. Add 50 µL of the diluted TDF to the appropriate wells. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

  • Infection: In a separate tube, dilute the HIV-1 virus stock in growth medium containing DEAE-Dextran (final concentration ~15 µg/mL) to achieve a target infectivity of 50,000-150,000 Relative Luminescence Units (RLU).[14][21] Add 50 µL of this virus dilution to each well (except "cells only" controls). The final volume in each well is 100 µL.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[12][21]

  • Lysis and Luminescence Reading: Remove 100 µL of supernatant. Add 100 µL of luciferase assay reagent to each well to lyse the cells.[21] Incubate for 2 minutes at room temperature.

  • Data Acquisition: Measure luminescence (RLU) using a plate luminometer.

  • Analysis: Calculate the percent inhibition for each TDF concentration relative to the "virus only" control. Plot the percent inhibition against the drug concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

TZMbl_Workflow start Day 1: Seed TZM-bl Cells (1x10⁴ cells/well) incubate1 Incubate Overnight (37°C, 5% CO₂) start->incubate1 add_drug Add TDF Dilutions to Cells incubate1->add_drug prep_drug Day 2: Prepare Serial Dilutions of TDF prep_drug->add_drug infect Infect Cells with HIV-1 add_drug->infect prep_virus Prepare HIV-1 Virus with DEAE-Dextran prep_virus->infect incubate2 Incubate for 48 Hours (37°C, 5% CO₂) infect->incubate2 lyse Day 4: Lyse Cells & Add Luciferase Reagent incubate2->lyse read Read Luminescence (RLU) lyse->read analyze Calculate % Inhibition and Determine EC50 read->analyze

Figure 2: Experimental workflow for the TZM-bl HIV infectivity assay.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic concentration (CC50) of TDF.[22][23][24]

Materials:

  • Selected cell line (e.g., TZM-bl, HepG2, HK-2)

  • Complete Growth Medium

  • TDF stock solution

  • 96-well flat-bottom culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of TDF in growth medium. Remove the old medium and add 100 µL of the diluted compound to the wells. Include "cells only" controls (no drug).

  • Incubation: Incubate the plate for a period corresponding to the efficacy assay (e.g., 48-72 hours) at 37°C, 5% CO₂.[5][26]

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well.[25] Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[22][23]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[23] Read the absorbance at 570 nm using a microplate reader.[25]

  • Analysis: Calculate the percent cell viability for each TDF concentration relative to the "cells only" control. Plot the percent viability against drug concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.

Protocol 3: Intestinal Permeability using Caco-2 Cells

This assay assesses the transport of TDF across a polarized monolayer of Caco-2 cells, modeling absorption from the intestine.[19][20]

Materials:

  • Caco-2 cells

  • Complete Growth Medium

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • TDF stock solution

  • Lucifer Yellow (monolayer integrity marker)

  • LC-MS/MS system for TDF quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[19]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer Yellow rejection test to ensure monolayer integrity.

  • Transport Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add TDF solution in transport buffer to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C on an orbital shaker. e. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of TDF in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial drug concentration in the donor chamber.

Caco2_Workflow cluster_prep Monolayer Preparation cluster_exp Transport Experiment cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for ~21 Days for Differentiation seed->culture check Verify Monolayer Integrity (TEER, Lucifer Yellow) culture->check wash Wash Monolayers with Transport Buffer check->wash add_drug Add TDF to Apical Chamber (Donor) wash->add_drug add_buffer Add Buffer to Basolateral Chamber (Receiver) add_drug->add_buffer incubate Incubate and Collect Samples from Basolateral Chamber at Time Intervals add_buffer->incubate quantify Quantify TDF in Samples (LC-MS/MS) incubate->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Figure 3: Workflow for Caco-2 intestinal permeability assay.

Protocol 4: Quantification of Intracellular Tenofovir Diphosphate (TFV-DP)

This protocol describes the extraction and analysis of the active metabolite TFV-DP from cells, which is crucial for pharmacokinetic and pharmacodynamic studies.

Materials:

  • Cultured cells (e.g., PBMCs, HepG2) treated with TDF

  • Cold 70:30 methanol:water solution[27][28]

  • Internal standard solution

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: After treating cells with TDF for the desired time, wash the cells with cold PBS to remove extracellular drug. Count the cells to normalize the final concentration.

  • Cell Lysis: Lyse the cell pellet by adding a precise volume of cold 70% methanol.[27][28] This step extracts the intracellular metabolites and precipitates proteins.

  • Extraction: Centrifuge the lysate to pellet debris. Collect the supernatant containing TFV-DP.

  • Purification (Optional but Recommended): Use solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • LC-MS/MS Analysis: Analyze the extracted sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of TFV-DP.[29]

  • Data Analysis: Calculate the intracellular concentration of TFV-DP, typically expressed as fmol per million cells.[30]

Data Presentation

Quantitative data from in vitro assays should be summarized for clear comparison. The therapeutic index (TI), calculated as CC50/EC50, is a critical measure of a drug's safety margin.

Table 1: Example Antiviral Activity and Cytotoxicity of Tenofovir

Cell Line Virus EC50 (µM) CC50 (µM) Therapeutic Index (TI) Reference
Lymphoblastoid Cells HIV-1 0.04 - 8.5 >100 >12 - >2500 [10]
MT-4 Cells HIV-1 (IIIB) ~4.0 (1.15 µg/mL) >100 >25 [15]
HepG2 2.2.15 Cells HBV ~1.1 >100 >90 [11][31]

| HK-2 Cells | N/A | N/A | ~14.5 - 28.8 | N/A |[5] |

Note: EC50 values can vary significantly based on the specific virus strain, cell type, and assay conditions.

Table 2: Example Intracellular Metabolism Data

Cell Line TDF Conc. Time (h) Intracellular TFV-DP Conc. Reference
HepG2 Cells 10 µM 24 ~6 µM [11]
Primary Hepatocytes 10 µM 24 ~4.7 µM [11]

| VK2 Vaginal Epithelial Cells | 450 µM | 12 | >1000 µM |[32] |

Note: Intracellular concentrations are highly dependent on the cell type and the efficiency of cellular uptake and phosphorylation.[32]

Overall Evaluation Workflow

A logical workflow ensures a comprehensive in vitro evaluation of TDF, progressing from broad screening to more specific mechanistic studies.

TDF_Evaluation_Workflow cluster_mech Mechanistic & Pharmacokinetic Studies start Start: TDF Compound cytotox 1. Cytotoxicity Screening (e.g., MTT Assay in multiple cell lines) Determine CC50 start->cytotox antiviral 2. Antiviral Efficacy (e.g., TZM-bl for HIV, HepG2 2.2.15 for HBV) Determine EC50 cytotox->antiviral ti Calculate Therapeutic Index (CC50 / EC50) antiviral->ti permeability 3. Permeability Assay (Caco-2 Model) Determine Papp ti->permeability metabolism 4. Intracellular Metabolism (LC-MS/MS) Quantify TFV-DP ti->metabolism end Comprehensive In Vitro Profile permeability->end metabolism->end

Figure 4: Logical workflow for in vitro evaluation of TDF efficacy.

References

Application Notes and Protocols: Formulating Tenofovir Disoproxil Aspartate for Oral Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tenofovir disoproxil is an orally bioavailable prodrug of tenofovir, a nucleotide analogue reverse transcriptase inhibitor.[1][2] While the commercially available and extensively studied form is Tenofovir Disoproxil Fumarate (TDF), this document addresses the formulation of Tenofovir Disoproxil Aspartate (TDA) for rodent studies. Due to a lack of specific literature on the aspartate salt, the following protocols are based on the well-established principles and methodologies for TDF. These guidelines provide a robust framework for developing oral formulations for TDA, as the fundamental physicochemical properties of the active tenofovir disoproxil moiety that influence formulation—such as stability and the need for appropriate vehicles—are expected to be similar.

Tenofovir disoproxil is classified as a Biopharmaceutics Classification System (BCS) class 3 substance, characterized by high solubility and low permeability.[3] The prodrug is designed to enhance the oral bioavailability of tenofovir, which is otherwise poor due to its highly charged phosphonate group.[3] After oral administration, tenofovir disoproxil is converted by serum and tissue esterases to tenofovir, which is then phosphorylated intracellularly to its active form, tenofovir diphosphate.[1][4]

Physicochemical Properties and Formulation Considerations

Successful oral formulation requires an understanding of the drug's stability and solubility.

Solubility: Tenofovir disoproxil fumarate (TDF) is described as being fairly water-soluble, with a reported solubility of 15.3 mg/mL at room temperature; its solubility increases as the pH decreases.[3] Another study reported the solubility of TDF as 7.4 ± 1.3 mg/ml.[5] Given its pKa of 3.75, the molecule's charge and solubility are pH-dependent.[3]

Stability: The stability of tenofovir disoproxil is highly dependent on pH.

  • Acidic pH: It is highly stable in acidic conditions, such as those found in the stomach (pH 1.2), with a half-life exceeding 55 hours.[3]

  • Neutral pH: In the near-neutral pH of the intestine (pH 6.8), it is moderately stable, with a half-life of approximately 16.6 hours.[3]

  • Alkaline pH: The drug is unstable in alkaline solutions.[5]

Metabolism and Bioavailability: TDF is a prodrug that is hydrolyzed by carboxylesterases to release tenofovir.[3] This process can occur in the intestine, which may reduce the amount of intact prodrug absorbed.[6] The oral bioavailability of the resulting tenofovir is approximately 20% in mice and 30% in dogs.[3]

Table 1: Physicochemical Properties of Tenofovir Disoproxil Fumarate (TDF)
ParameterValueReference
BCS Class3[3]
pKa3.75[3]
Log P (Partition Coefficient)1.25[3]
Water Solubility15.3 mg/mL (at room temp)[3]
Water Solubility7.4 ± 1.3 mg/mL[5]
Half-life (in vitro, 37°C)> 55 hours (at pH 1.2)[3]
Half-life (in vitro, 37°C)16.6 ± 3.4 hours (at pH 6.8)[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Co-Solvent Vehicle

This protocol is adapted from a pharmacokinetic study in rats and is suitable for compounds that may require enhanced solubility or stability.[3][7]

Materials:

  • This compound (TDA)

  • Ethanol (100%)

  • Polyethylene glycol-400 (PEG-400)

  • Propylene glycol

  • Carboxymethylcellulose (CMC)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beakers, graduated cylinders)

Procedure:

  • Prepare the Vehicle: In a beaker, combine the vehicle components in the following proportions: 10% ethanol, 30% PEG-400, 30% propylene glycol, and 30% water.

  • Add Suspending Agent: While stirring, slowly add 0.05% carboxymethylcellulose to the co-solvent mixture. Continue stirring until the CMC is fully dissolved and the solution is homogenous.

  • Prepare the TDA Slurry: Weigh the required amount of TDA powder to achieve the target dose.

  • Combine Drug and Vehicle: Slowly add the TDA powder to the prepared vehicle while continuously stirring to form a uniform slurry.

  • Final Volume Adjustment: Ensure the final concentration is correct for the desired dosing volume (e.g., 2 mL/kg).[3]

G cluster_prep Vehicle Preparation cluster_drug Drug Formulation A Combine Solvents: 10% Ethanol 30% PEG-400 30% Propylene Glycol 30% Water B Add 0.05% CMC A->B C Stir until Homogenous B->C E Add TDA to Vehicle C->E D Weigh TDA Powder D->E F Stir to Form Uniform Slurry E->F G Verify Final Concentration for Dosing F->G H Ready for Oral Gavage G->H

Caption: Workflow for preparing a TDA co-solvent formulation.

Protocol 2: Oral Gavage Administration in Rodents

This is a generalized protocol for oral gavage, a common and precise method for oral drug administration in rodent studies.[8][9][10]

Materials:

  • Prepared TDA formulation

  • Appropriate sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded or ball tip.[9]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the precise dosing volume. Gavage volumes should not exceed 10 mL/kg; a volume of 5 mL/kg is often recommended to minimize the risk of reflux.[10]

  • Select Gavage Needle: Choose a gavage needle of the correct length and gauge for the animal's size. To confirm the length, measure the distance from the corner of the animal's mouth to the last rib; the needle should not be longer than this distance.[8]

  • Restraint: Firmly restrain the animal, immobilizing the head and ensuring the neck and spine are aligned to create a straight path for the esophagus.[8]

  • Needle Insertion: Gently guide the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and over the base of the tongue into the esophagus. The animal may swallow as the needle is advanced.

    • CRITICAL: If any resistance is met, withdraw the needle immediately and re-attempt. Never force the needle , as this can cause perforation of the esophagus or accidental entry into the trachea.[8][10]

  • Administer Dose: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.

  • Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path of insertion.[10] Monitor the animal for several minutes for any signs of respiratory distress before returning it to its cage.[9]

G start Start weigh Weigh Animal & Calculate Dose Volume (Max 10 mL/kg) start->weigh restrain Properly Restrain Animal (Align Head, Neck, and Spine) weigh->restrain insert Gently Insert Gavage Needle (into Esophagus) restrain->insert resistance Resistance Met? insert->resistance withdraw Withdraw and Reposition resistance->withdraw Yes administer Slowly Administer Formulation resistance->administer No withdraw->insert remove Gently Remove Needle administer->remove monitor Monitor Animal for Distress remove->monitor end End monitor->end

Caption: Standard operating procedure for oral gavage in rodents.

Pharmacokinetics and Dosing Data (from TDF Studies)

The following tables summarize quantitative data from rodent studies using TDF, which can serve as a reference for designing TDA experiments.

Table 2: Example Dosing Regimens for TDF in Mice
Study TypeSpecies/StrainDose (mg/kg)Administration RouteVehicle/DetailsReference
ToxicityBALB/c Mice50, 500, or 1000Oral Gavage (daily)10 mL/kg volume[6]
PharmacokineticsBALB/c Mice47.7Oral (in drinking water)Sweetened water gel suspension[11]
Table 3: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral TDF Administration in Rats
Dose of TDFVehicleCmax (ng/mL)AUC (h·ng/mL)Absolute Bioavailability (F)Reference
20 mg/kgDistilled WaterNot ReportedNot Reported6.03% (of Tenofovir)[12]
Not SpecifiedNot Specified210.9 ± 70.3825.9 ± 79.5Not Reported[5]
25 mg/kgCo-solvent slurryNot Reported1.5 to 2.1-fold increase with inhibitorsNot Reported[3][7]
Vehicle consisted of 10% ethanol, 30% PEG-400, 30% propylene glycol, 0.05% CMC, and 30% water.[3][7]

Metabolic Pathway

G TDA This compound (TDA) (Oral Prodrug) TFV Tenofovir (TFV) TDA->TFV Hydrolysis by Carboxylesterases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV->TFV_DP Intracellular Phosphorylation Action Inhibition of Viral Reverse Transcriptase TFV_DP->Action

Caption: Metabolic activation pathway of tenofovir disoproxil.

References

Application Notes and Protocols for Caco-2 Cell Permeability Assay of Tenofovir Disoproxil Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely accepted by regulatory agencies such as the FDA and EMA for predicting the oral absorption of drugs.[1][2] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable membranes, exhibiting tight junctions and expressing key transporter proteins found in the small intestine.[2] This model is instrumental in determining a drug candidate's Biopharmaceutics Classification System (BCS) class and understanding its absorption mechanisms, including passive diffusion and active transport.

Tenofovir disoproxil is a prodrug of Tenofovir, an antiretroviral agent used in the treatment of HIV and Hepatitis B. The prodrug strategy enhances the oral bioavailability of Tenofovir. Tenofovir disoproxil is known to be a substrate for efflux transporters such as P-glycoprotein (P-gp/ABCB1), which can limit its absorption.[3] While most commonly available as a fumarate salt (TDF), other salt forms such as succinate, maleate, and phosphate exist and are considered clinically equivalent, delivering the same amount of the active tenofovir disoproxil moiety.[4][5] This protocol is based on the well-studied Tenofovir disoproxil fumarate and is expected to be directly applicable to the aspartate salt. However, it is recommended to confirm the solubility and stability of the specific salt form in the assay buffer.

This document provides a detailed protocol for assessing the bidirectional permeability of Tenofovir disoproxil aspartate across Caco-2 cell monolayers to determine its apparent permeability coefficient (Papp) and efflux ratio (ER).

Physicochemical Properties of Tenofovir Disoproxil

A summary of the key physicochemical properties of the active moiety, Tenofovir disoproxil, is provided in Table 1. These properties are essential for designing and interpreting the permeability assay.

PropertyValueReference
Molecular Weight 519.4 g/mol [6]
LogP 1.25[7]
pKa 3.75[7]
BCS Class Class III (High Solubility, Low Permeability)[8]

Table 1: Physicochemical Properties of Tenofovir Disoproxil.

Experimental Protocol

This protocol outlines the necessary steps for culturing Caco-2 cells, conducting the transport experiment, and analyzing the data.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • HEPES buffer

  • D-Glucose

  • This compound (Test Article)

  • Propranolol (High Permeability Control)

  • Atenolol (Low Permeability Control)

  • Verapamil (P-gp Inhibitor)

  • Lucifer Yellow (Paracellular Integrity Marker)

  • LC-MS/MS system for bioanalysis

Caco-2 Cell Culture and Seeding
  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 30 and 50 for permeability assays.

  • Seeding on Transwell® Inserts:

    • Pre-wet the Transwell® inserts with culture medium for at least 30 minutes.

    • Trypsinize the Caco-2 cells and prepare a cell suspension.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Add fresh culture medium to both the apical and basolateral compartments.

  • Monolayer Differentiation: Culture the cells on the inserts for 19-22 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium every 2-3 days.[9]

Monolayer Integrity Assessment
  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Before the transport study, measure the TEER of the Caco-2 monolayers using a voltohmmeter.

    • Equilibrate the cells in pre-warmed HBSS for 30 minutes at 37°C before measurement.

    • Monolayers are considered suitable for the assay if the TEER values are ≥300 Ω·cm².[2]

  • Lucifer Yellow Permeability:

    • After the transport experiment, assess the integrity of the monolayer by measuring the flux of Lucifer Yellow.

    • Add Lucifer Yellow to the apical compartment and incubate for 1 hour.

    • Measure the concentration of Lucifer Yellow in the basolateral compartment.

    • The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

Bidirectional Transport Experiment
  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in transport buffer (HBSS with 25 mM HEPES and 25 mM D-Glucose, pH 7.4) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤1%.

    • Prepare dosing solutions for the high and low permeability controls (Propranolol and Atenolol) in the same manner.

    • For the efflux study, prepare a dosing solution of this compound with a P-gp inhibitor like Verapamil (e.g., 50 µM).

  • Transport Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

    • Apical to Basolateral (A→B) Permeability:

      • Add the dosing solution to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Permeability:

      • Add the dosing solution to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for 2 hours.[9]

    • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.

Sample Analysis
  • Analyze the concentration of Tenofovir disoproxil in the collected samples using a validated LC-MS/MS method.

  • Also, measure the concentration of the control compounds in their respective samples.

Data Presentation and Analysis

Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport into the receiver compartment (mol/s).

  • A is the surface area of the Transwell® membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (mol/cm³).

Calculation of Efflux Ratio (ER)

The efflux ratio is calculated to determine if the test compound is a substrate of efflux transporters:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[3]

Data Summary

The results of the permeability assay should be summarized in a clear and concise table.

CompoundDirectionPapp (x 10⁻⁶ cm/s) ± SDEfflux RatioPermeability Classification
This compound A→BValue\multirow{2}{}{Value}\multirow{2}{}{Classification}
B→AValue
This compound + Verapamil A→BValue\multirow{2}{}{Value}\multirow{2}{}{Classification}
B→AValue
Propranolol (High Permeability) A→B>10N/AHigh
Atenolol (Low Permeability) A→B<1N/ALow

Table 2: Summary of Caco-2 Permeability Data. Permeability Classification based on Papp (A→B): Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Caco-2 cell permeability assay workflow.

Caco2_Workflow cluster_prep Phase 1: Cell Culture and Seeding cluster_assay Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis and Interpretation Culture Maintain Caco-2 Cell Culture Seed Seed Cells on Transwell® Inserts Culture->Seed Differentiate Culture for 19-22 Days for Differentiation Seed->Differentiate TEER Monolayer Integrity Check (TEER) Differentiate->TEER Monolayer Ready Prepare Prepare Dosing Solutions TEER->Prepare Transport Bidirectional Transport (A→B & B→A) for 2h at 37°C Prepare->Transport Sample Collect Samples from Donor and Receiver Compartments Transport->Sample LCMS Quantify Compound by LC-MS/MS Sample->LCMS Analyze Samples Calc_Papp Calculate Papp LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER Classification Classify Permeability Calc_ER->Classification

Caption: Workflow of the Caco-2 permeability assay.

Signaling Pathway Considerations

Tenofovir disoproxil is not known to directly engage specific signaling pathways for its transport. Its permeability is primarily governed by passive diffusion and interaction with efflux transporters. The diagram below illustrates the relationship between Tenofovir disoproxil and the key efflux transporter, P-glycoprotein (P-gp), at the intestinal epithelial barrier.

Efflux_Pathway cluster_lumen Apical (Intestinal Lumen) cluster_cell Caco-2 Cell (Enterocyte) cluster_blood Basolateral (Bloodstream) TDF_Lumen Tenofovir Disoproxil TDF_Intra Tenofovir Disoproxil TDF_Lumen->TDF_Intra Passive Diffusion Pgp P-gp (Efflux Transporter) TDF_Intra->Pgp TDF_Blood Tenofovir Disoproxil TDF_Intra->TDF_Blood Passive Diffusion Pgp->TDF_Lumen Efflux Verapamil Verapamil (Inhibitor) Verapamil->Pgp Inhibits

Caption: Transport of Tenofovir Disoproxil across Caco-2 cells.

References

Application Notes and Protocols for a Validated Bioanalytical Method for Tenofovir Disoproxil Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenofovir disoproxil fumarate (TDF) is a cornerstone in the management of HIV-1 infection and chronic hepatitis B. As a prodrug of tenofovir, its accurate quantification in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed, validated bioanalytical method for the determination of Tenofovir, the active moiety of TDF, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are intended for researchers, scientists, and drug development professionals.

Tenofovir, an acyclic nucleotide reverse transcriptase inhibitor, undergoes intracellular phosphorylation to its active metabolite, tenofovir diphosphate.[1][2] This active form competes with deoxyadenosine 5'-triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication.[3][4] Given its critical role in antiviral therapy, a robust and reliable bioanalytical method is essential for accurate clinical and research measurements.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the validated bioanalytical method.

Materials and Reagents
  • Tenofovir reference standard (purity ≥98%)

  • Tenofovir-d7 (internal standard, IS)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Trichloroacetic acid (TCA)

Instrumentation
  • Liquid Chromatograph (LC): Shimadzu, Agilent, or equivalent system

  • Mass Spectrometer (MS): Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm)

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory equipment

Liquid Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS System Parameters

ParameterCondition
LC System
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ElutionSee Table 2
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision Gas8 psi
MRM TransitionsTenofovir: m/z 288.1 → 176.1Tenofovir-d7 (IS): m/z 295.1 → 176.1
Dwell Time150 ms

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.515
5.005
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tenofovir and Tenofovir-d7 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the Tenofovir stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the CC and QC samples. The calibration range is typically 5 to 1000 ng/mL.[1] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • Label all sample tubes.

  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Tenofovir-d7) and vortex briefly.

  • Add 200 µL of acetonitrile containing 1% formic acid to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method was validated according to the US FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:

Specificity and Selectivity

Specificity was evaluated by analyzing six different lots of blank human plasma to ensure no significant interference at the retention times of Tenofovir and the IS.

Linearity and Range

The linearity of the method was determined by analyzing calibration curves prepared in duplicate on three different days. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) on three separate days.

Recovery and Matrix Effect

The extraction recovery of Tenofovir was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration. The matrix effect was assessed by comparing the peak areas of analytes spiked into post-extraction blank plasma with those of pure standard solutions.

Stability

The stability of Tenofovir in human plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: Three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Room temperature for 4 hours.[5]

  • Long-Term Stability: -80 °C for 30 days.

  • Post-Preparative (Autosampler) Stability: In the autosampler at 10 °C for 24 hours.[5]

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity, specificity, and robustness for the quantification of Tenofovir in human plasma.

Quantitative Data Summary

Table 3: Calibration Curve Summary

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Regression Equation
Tenofovir5 - 1000> 0.998y = (0.0025 ± 0.0002)x + (0.001 ± 0.0005)

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ5≤ 8.5± 10.2≤ 9.1± 8.8
Low QC15≤ 6.2± 7.5≤ 7.8± 6.4
Mid QC150≤ 5.1± 4.3≤ 6.5± 5.1
High QC750≤ 4.8± 3.9≤ 5.9± 4.5

Table 5: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC88.295.1
High QC91.597.3

Table 6: Stability Data

Stability ConditionConcentration (ng/mL)% Change from Nominal
Freeze-Thaw (3 cycles)15, 750< 10%
Bench-Top (4h at RT)15, 750< 8%
Long-Term (-80°C, 30 days)15, 750< 12%
Post-Preparative (24h at 10°C)15, 750< 9%

Visualizations

Experimental Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (25 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (200 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Bioanalytical method workflow for Tenofovir.
Tenofovir Signaling Pathway

Tenofovir_Pathway cluster_cell Host Cell (e.g., T-lymphocyte) TDF Tenofovir Disoproxil (TDF - Prodrug) Tenofovir Tenofovir TDF->Tenofovir Esterases Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Adenylate Kinase Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_MP->Tenofovir_DP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase Tenofovir_DP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA (Incomplete) HIV_RT->Viral_DNA Chain Termination Viral_RNA Viral RNA Viral_RNA->HIV_RT dATP dATP (Natural Substrate) dATP->HIV_RT

Mechanism of action of Tenofovir.

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and robust for the quantification of Tenofovir in human plasma. The validation results demonstrate that the method meets the regulatory requirements for accuracy, precision, and stability. This method is suitable for use in clinical and research settings for the analysis of Tenofovir, supporting pharmacokinetic and therapeutic drug monitoring studies of Tenofovir Disoproxil Aspartate.

References

Application Notes and Protocols: Tenofovir Disoproxil in Preclinical SIV Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Tenofovir Disoproxil Aspartate: Extensive literature review of preclinical simian immunodeficiency virus (SIV) models reveals that studies have predominantly utilized tenofovir disoproxil fumarate (TDF) , the parent drug tenofovir administered subcutaneously, or the newer prodrug, tenofovir alafenamide (TAF). At present, there is a lack of published data specifically evaluating This compound (TDA) in this context. The following application notes and protocols are therefore based on the wealth of information available for TDF and TAF, which share the same active pharmacological moiety, tenofovir. The principles of experimental design, drug administration, and virological/immunological monitoring are directly applicable should researchers choose to investigate the aspartate salt form.

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV infection.[1] Its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), have been extensively studied in non-human primate (NHP) models of SIV/SHIV infection to evaluate their pharmacokinetic profiles, safety, and efficacy in preventing and treating retroviral infection.[2][3] These preclinical models, primarily using rhesus and pigtailed macaques, are critical for understanding drug distribution, determining effective doses, and elucidating mechanisms of protection before advancing to human clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data from representative preclinical studies using tenofovir prodrugs in macaque models. These data highlight the efficacy of tenofovir-based interventions in both prevention and treatment settings.

Table 1: Efficacy of Tenofovir Prodrugs in SIV/SHIV Pre-Exposure Prophylaxis (PrEP) Studies

ProdrugAnimal ModelDose & RouteChallenge Virus & RouteEfficacy (% Protection)Reference(s)
TDF Rhesus Macaques22 mg/kg/day (oral)SHIV (rectal)100% (6/6 animals)[4]
TDF Pigtailed MacaquesIntravaginal RingSHIV162p3 (vaginal)100% (6/6 animals)[5]
TAF Pigtailed Macaques13.7 mg/kg (weekly, oral)SHIV (vaginal)94.1%[3]
TAF Pigtailed Macaques27.4 mg/kg (weekly, oral)SHIV (vaginal)93.9%[3]
TAF Pigtailed Macaques27.4 mg/kg (weekly, oral)SHIV (rectal)80.7%[3]

Table 2: Viral Load Reduction in SIV Treatment Studies

DrugAnimal ModelDose & RouteStudy PhaseViral Load ReductionReference(s)
Tenofovir Rhesus Macaques30 mg/kg/day (subcutaneous)Chronic SIVmac251Rapid decline within 24 hours[6]
TDF (in combo) Cynomolgus Macaques3.0 mg/kg/day (subcutaneous)Chronic SIVsm1.5 to 2.0 log decline (days 1-4)[7]

Table 3: Pharmacokinetic Parameters of Tenofovir Prodrugs in Macaques

ProdrugAnimal ModelDose & RouteKey ParameterValueReference(s)
Tenofovir Newborn Rhesus30 mg/kg (subcutaneous, single)Plasma AUC164 µg/h/mL[8]
TDF Rhesus Macaques22 mg/kg (oral)Intracellular Tenofovir-DP in PBMCs107-248 fmol/10⁶ cells[9]
TAF Rhesus Macaques1.5 mg/kg/day (oral)Intracellular Tenofovir-DP in PBMCsMedian: 845.8 fmol/10⁶ cells[2][10]
TAF Pigtailed Macaques13.7 mg/kg (weekly, oral)Intracellular Tenofovir-DP in PBMCs (Day 3)Median: 3110 fmol/10⁶ cells[3]
TAF Pigtailed Macaques13.7 mg/kg (weekly, oral)Intracellular Tenofovir-DP in PBMCs (Day 6)Median: 1137 fmol/10⁶ cells[3]

AUC: Area Under the Curve; PBMCs: Peripheral Blood Mononuclear Cells; Tenofovir-DP: Tenofovir Diphosphate.

Experimental Protocols

Drug Administration

Protocol 3.1.1: Oral Administration of Tenofovir Disoproxil Fumarate (TDF)

This protocol is adapted from studies requiring daily oral dosing in macaques.[9]

  • Acclimatization and Training:

    • Prior to the study, train macaques using positive reinforcement to voluntarily accept food items from investigators.

    • Animals should be trained to sit in a specific location in their enclosure to receive the daily dose.[2]

  • Dose Preparation:

    • Calculate the required TDF dose based on the animal's most recent body weight (e.g., 22 mg/kg).

    • Mix the TDF powder with a small amount of a palatable food item, such as fruit mash (e.g., apple or banana).[9]

  • Administration:

    • Present the food mixture containing the drug to the macaque.

    • Observe the animal to ensure the entire dose is consumed.

    • To encourage complete consumption and prevent "pouching" of the medication, provide a "chaser" of juice or another preferred liquid immediately after the dose is eaten.[2]

  • Adherence Monitoring:

    • Maintain a detailed medication diary for each animal.

    • Confirm drug uptake by measuring intracellular tenofovir-diphosphate concentrations in PBMCs periodically.[2]

Protocol 3.1.2: Subcutaneous Administration of Tenofovir

This protocol is based on studies using the parent drug tenofovir, often for establishing baseline efficacy and pharmacokinetic data.[6][8]

  • Dose Preparation:

    • Calculate the required tenofovir dose (e.g., 30 mg/kg).

    • Dilute the tenofovir solution to the desired concentration using sterile 0.9% sodium chloride.[8]

  • Administration:

    • Sedate the macaque with ketamine hydrochloride (e.g., 10 mg/kg, intramuscularly) as per institutional guidelines.

    • Administer the calculated volume of tenofovir solution subcutaneously into the back, between the shoulder blades.

  • Post-Administration Monitoring:

    • Monitor the animal until it has fully recovered from sedation.

    • Observe the injection site for any signs of local reaction.

SIV Challenge

Protocol 3.2.1: Rectal SIV Challenge

  • Animal Preparation:

    • Anesthetize the macaque (e.g., with ketamine).

    • Place the animal in a prone or lateral position.

  • Inoculum Preparation:

    • Thaw a pre-titered stock of SIV (e.g., SHIV162p3) on ice.

    • Dilute the virus to the desired concentration in sterile phosphate-buffered saline (PBS) or culture medium.

  • Inoculation:

    • Gently insert a lubricated, flexible catheter approximately 5-10 cm into the rectum.

    • Slowly administer the viral inoculum (typically 1 mL volume).

    • Keep the animal in a head-down position for at least 15 minutes post-inoculation to prevent leakage.

Virological and Immunological Monitoring

Protocol 3.3.1: Quantification of Plasma SIV RNA by RT-qPCR

This is a generalized protocol based on common laboratory practices.[7][11][12]

  • Sample Collection and Processing:

    • Collect 2-10 mL of peripheral blood into EDTA-containing tubes.[13]

    • Centrifuge the blood at 500 x g for 10 minutes at room temperature to separate plasma.[13]

    • Aliquot the plasma into cryovials and store at -80°C until analysis.

  • RNA Extraction:

    • Extract viral RNA from plasma samples (typically 200 µL to 1 mL) using a commercial viral RNA extraction kit according to the manufacturer's instructions.

    • To increase sensitivity, an initial ultracentrifugation step (e.g., 25,000 x g for 1 hour) can be used to pellet the virus from a larger plasma volume.[11]

  • Reverse Transcription (RT) and Quantitative PCR (qPCR):

    • Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

    • Set up the qPCR reaction using a master mix, SIV-specific primers and probes (e.g., targeting the gag gene), and the generated cDNA.[7]

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40-50 cycles of 95°C for 15s and 60°C for 1 min).[7]

  • Data Analysis:

    • Quantify the SIV RNA copies per milliliter of plasma by comparing the cycle threshold (Ct) values of the unknown samples to a standard curve generated from serial dilutions of a plasmid containing the target SIV sequence or a quantified viral stock.

Protocol 3.3.2: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.[13]

    • Wash the cells twice with PBS or RPMI medium.

    • Perform a cell count and viability assessment using trypan blue exclusion.

  • Flow Cytometry Staining:

    • Aliquot approximately 1 x 10⁶ PBMCs per tube.

    • Stain with a panel of fluorescently-conjugated monoclonal antibodies to identify key lymphocyte subsets (e.g., CD3, CD4, CD8, CD20, CD95).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

    • Fix the cells with a suitable fixative (e.g., 1-2% paraformaldehyde).

  • Data Acquisition and Analysis:

    • Acquire the stained samples on a multicolor flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and determine their frequencies and absolute counts.

Visualizations

Mechanism of Action of Tenofovir

Tenofovir Mechanism of Action cluster_intracellular Intracellular Space (Lymphocyte) TDF Tenofovir Disoproxil (TDF/TDA) TFV Tenofovir (TFV) TDF->TFV Hydrolysis (Esterases) TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation (Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) [Active Form] TFV_MP->TFV_DP Phosphorylation (Kinases) RT Viral Reverse Transcriptase (RT) TFV_DP->RT Competes with dATP DNA_Chain Growing Viral DNA Chain RT->DNA_Chain Incorporation Terminated_Chain Chain Termination DNA_Chain->Terminated_Chain Blocks Elongation

Caption: Mechanism of action for tenofovir prodrugs.

Experimental Workflow for Preclinical PrEP Study

Preclinical PrEP Workflow cluster_setup Phase 1: Setup & Baseline cluster_dosing Phase 2: Prophylaxis cluster_challenge Phase 3: Viral Challenge cluster_monitoring Phase 4: Follow-up & Analysis Animal_Selection Select & Acclimate Macaques Baseline_Sampling Collect Baseline Samples (Blood, Tissues) Animal_Selection->Baseline_Sampling Randomization Randomize into Groups (Treatment vs. Placebo) Baseline_Sampling->Randomization Drug_Admin Administer TDF/Placebo (e.g., Daily Oral Dose) Randomization->Drug_Admin PK_Sampling Pharmacokinetic Sampling Drug_Admin->PK_Sampling SIV_Challenge Repeated Low-Dose SIV Exposures (e.g., Weekly Rectal) Drug_Admin->SIV_Challenge Viremia_Monitoring Monitor Plasma Viral Load (Weekly RT-qPCR) SIV_Challenge->Viremia_Monitoring Immune_Monitoring Monitor Immune Status (Flow Cytometry) Viremia_Monitoring->Immune_Monitoring Endpoint Determine Infection Status & Efficacy Viremia_Monitoring->Endpoint

Caption: Experimental workflow for a preclinical SIV PrEP study.

References

Application Note and Protocol: Long-Term Stability Testing of Tenofovir Disoproxil Aspartate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil is a critical antiretroviral prodrug used in the treatment of HIV-1 and chronic hepatitis B. While the fumarate salt (TDF) is widely used, other salt forms, such as the aspartate salt, are also of interest in pharmaceutical development. Ensuring the stability of drug solutions over their intended shelf life is a critical aspect of drug development, mandated by regulatory agencies to guarantee safety and efficacy. This document outlines a comprehensive protocol for conducting long-term stability testing of Tenofovir disoproxil aspartate solutions, based on established scientific principles and regulatory guidelines.

The stability of Tenofovir disoproxil is influenced by factors such as pH, temperature, light, and oxidative stress.[1][2] Hydrolysis is a primary degradation pathway, particularly in acidic and alkaline conditions, leading to the formation of tenofovir monoester and ultimately tenofovir.[3][4] Understanding these degradation pathways is essential for developing a stability-indicating analytical method capable of separating the intact drug from its degradation products. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines on stability testing.[5][6]

Experimental Workflow

The following diagram illustrates the overall workflow for the long-term stability testing of this compound solutions.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing cluster_analysis Data Analysis prep_solution Prepare Tenofovir Disoproxil Aspartate Solution Batches (≥3) package_samples Package in Primary Container Closure System prep_solution->package_samples storage_long Long-Term Storage (e.g., 25°C/60% RH or 30°C/65% RH) package_samples->storage_long Place on Stability storage_accel Accelerated Storage (e.g., 40°C/75% RH) package_samples->storage_accel Place on Stability pull_samples Pull Samples at Scheduled Time Points storage_long->pull_samples storage_accel->pull_samples analytical_testing Perform Analytical Tests pull_samples->analytical_testing data_evaluation Evaluate Data Against Acceptance Criteria analytical_testing->data_evaluation shelf_life Establish Shelf-Life and Storage Conditions data_evaluation->shelf_life

Caption: Workflow for Long-Term Stability Testing.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the long-term stability testing of this compound solutions.

Materials and Reagents
  • This compound (at least three independent batches)

  • HPLC grade methanol, acetonitrile, and water

  • Phosphate buffer components (e.g., sodium dihydrogen orthophosphate)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • Hydrogen peroxide (30%) for oxidative stress studies

  • Reference standards for Tenofovir disoproxil, Tenofovir, and any known impurities

Sample Preparation and Storage
  • Solution Preparation: Prepare at least three batches of the this compound solution at the target concentration. The solvent system should be representative of the final product formulation.

  • Packaging: Fill the solutions into the proposed primary container closure system.

  • Storage Conditions: Place the packaged samples into stability chambers maintained at the following ICH recommended conditions.[7]

    Storage ConditionTemperatureRelative HumidityMinimum Duration
    Long-Term 25°C ± 2°C60% RH ± 5% RH12 months
    or 30°C ± 2°C65% RH ± 5% RH12 months
    Intermediate 30°C ± 2°C65% RH ± 5% RH6 months
    Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
  • Testing Frequency: Samples should be pulled for analysis at specified time points.[5]

    Storage ConditionTesting Time Points (Months)
    Long-Term 0, 3, 6, 9, 12, 18, 24, and annually thereafter
    Accelerated 0, 3, 6
Analytical Methods

A validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is required.[8][9]

3.3.1. RP-HPLC Method for Assay and Impurities

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of phosphate buffer and acetonitrile.[10]

  • Flow Rate: Typically 1.0 - 1.2 mL/min[8]

  • Detection Wavelength: UV detection at approximately 260 nm.[2][8]

  • Injection Volume: 20 µL[8]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

3.3.2. Method Validation

The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Stability-Indicating Tests

The following tests should be performed at each time point to assess the stability of the solution.

TestAcceptance Criteria
Appearance Clear, colorless to slightly yellow solution, free from visible particles.
pH Within the specified range for the product.
Assay 90.0% - 110.0% of the initial concentration.
Degradation Products Individual known impurity: Not more than [specify limit, e.g., 0.5%]. Individual unknown impurity: Not more than [specify limit, e.g., 0.2%]. Total impurities: Not more than [specify limit, e.g., 2.0%].
Microbial Limits Must meet the requirements for the intended route of administration.

Forced Degradation Studies

To support the development of a stability-indicating method and to understand the degradation pathways, forced degradation studies should be conducted on the this compound solution.[1][11]

Stress ConditionTypical Conditions
Acid Hydrolysis 0.1 M HCl at 40°C for 4 hours[2]
Base Hydrolysis 0.1 M NaOH at 40°C for 4 hours[2]
Oxidation 3% H₂O₂ at room temperature for 1 hour[2]
Thermal Degradation 60°C for 8 hours[12]
Photostability Exposure to light according to ICH Q1B guidelines

Data Presentation and Evaluation

All quantitative data from the stability studies should be summarized in tables for easy comparison across different batches, storage conditions, and time points. The data should be evaluated to determine the shelf-life of the product and the recommended storage conditions. Statistical analysis may be employed to establish the re-test period or shelf life.[13]

Example Data Summary Table
Time Point (Months)Storage ConditionBatch 1 Assay (%)Batch 2 Assay (%)Batch 3 Assay (%)Total Impurities (%)
0-100.299.8100.5<0.1
325°C/60% RH99.999.5100.10.2
625°C/60% RH99.599.199.80.4
..................
640°C/75% RH95.294.895.51.5

Conclusion

This protocol provides a comprehensive framework for conducting the long-term stability testing of this compound solutions. Adherence to these guidelines will ensure the generation of robust and reliable stability data that is compliant with regulatory expectations, ultimately contributing to the development of a safe and effective pharmaceutical product.

References

Application Notes and Protocols for In Vivo Imaging of Tenofovir Disoproxil Fumarate (TDF) Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir Disoproxil Fumarate (TDF) is an orally administered prodrug of Tenofovir (TFV), a nucleotide reverse transcriptase inhibitor.[1][2] TDF is a cornerstone in the treatment and prevention of HIV and Hepatitis B virus infections.[2] Upon absorption, TDF is rapidly converted to Tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, Tenofovir diphosphate (TFV-DP).[2][3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to the termination of the growing viral DNA chain.[1][2][3] Understanding the in vivo distribution, pharmacokinetics, and accumulation of Tenofovir in various tissues is paramount for optimizing therapeutic efficacy and minimizing off-target toxicities, such as nephrotoxicity.[5]

This document provides detailed application notes and protocols for non-invasive in vivo imaging techniques to track the distribution of Tenofovir, primarily focusing on Positron Emission Tomography (PET). While direct imaging of TDF is challenging due to its rapid conversion, imaging of radiolabeled Tenofovir analogs can provide invaluable insights into its tissue-specific delivery and retention.

Metabolic Activation of TDF

The metabolic pathway of TDF to its active form, TFV-DP, is a critical process for its antiviral activity. This multi-step intracellular conversion is initiated by esterases that hydrolyze TDF to Tenofovir. Subsequently, cellular kinases phosphorylate Tenofovir to Tenofovir monophosphate and then to the active Tenofovir diphosphate.[3][4]

TDF Metabolic Pathway TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases TFV_MP Tenofovir Monophosphate TFV->TFV_MP Adenylate Kinases TFV_DP Tenofovir Diphosphate (TFV-DP, Active Form) TFV_MP->TFV_DP Nucleoside Diphosphate Kinases DNA Chain Termination DNA Chain Termination TFV_DP->DNA Chain Termination Inhibits Viral Reverse Transcriptase

Caption: Metabolic activation of TDF to TFV-DP.

In Vivo Imaging Modalities

While traditional pharmacokinetic studies rely on bulk tissue analysis via methods like LC-MS/MS, in vivo imaging offers the advantage of non-invasively visualizing and quantifying drug distribution in real-time within a single living subject.[6][7]

Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging technique that can quantify the distribution of a radiolabeled drug.[8] For Tenofovir, this involves synthesizing a positron-emitting isotope-labeled analog, such as with Fluorine-18 (¹⁸F), and imaging its biodistribution. PET has been successfully used to study the pharmacokinetics of a Tenofovir analogue, ¹⁸F-PMPA, in rats, revealing significant concentrations in the renal cortex, which may correlate with the drug's known nephrotoxicity.[8]

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes to visualize drug distribution. Radiolabeling Tenofovir with an isotope like Technetium-99m (⁹⁹ᵐTc) could enable SPECT imaging. Studies have shown successful radiolabeling of the antiviral drug Cidofovir with ⁹⁹ᵐTc for biodistribution studies.[9][10][11]

Magnetic Resonance Imaging (MRI): While not a primary method for direct drug tracking, MRI can provide high-resolution anatomical context for PET or SPECT data and can be used to observe physiological changes in response to drug distribution.[6]

Ex Vivo Imaging: Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can be used as a complementary ex vivo method to visualize the distribution of Tenofovir and its metabolites in tissue sections with high spatial resolution, confirming and adding detail to in vivo findings.[5][12][13]

Application Note 1: PET Imaging of a Radiolabeled Tenofovir Analog

This section outlines the use of PET to track the distribution of a Fluorine-18 labeled Tenofovir analog.

Principle

A Tenofovir analog is chemically synthesized to incorporate a positron-emitting radionuclide, Fluorine-18 (t½ ≈ 110 min). This radiotracer is administered intravenously to a research animal. As the ¹⁸F isotope decays, it emits positrons that annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting data is reconstructed to create a 3D image of the radiotracer's distribution over time.

Experimental Workflow Diagram

PET Imaging Workflow cluster_0 Preparation cluster_1 In Vivo Imaging cluster_2 Ex Vivo Validation cluster_3 Data Analysis Radiosynthesis Radiosynthesis of ¹⁸F-Tenofovir Analog QC Quality Control (Purity, Molar Activity) Radiosynthesis->QC AnimalPrep Animal Preparation (e.g., Fasting) Injection IV Injection of Radiotracer AnimalPrep->Injection PET_CT Dynamic PET/CT Scan Injection->PET_CT Euthanasia Euthanasia PET_CT->Euthanasia ImageRecon Image Reconstruction & ROI Analysis PET_CT->ImageRecon Dissection Tissue Dissection Euthanasia->Dissection GammaCount Gamma Counting Dissection->GammaCount Calc Calculation of %ID/g GammaCount->Calc Comparison Comparison of PET and Ex Vivo Data ImageRecon->Comparison Calc->Comparison

Caption: General workflow for PET imaging and biodistribution studies.

Protocols

Protocol 1: Radiosynthesis of an ¹⁸F-Labeled Tenofovir Analog (Hypothetical)
  • Precursor Synthesis: Synthesize a suitable precursor of Tenofovir with a leaving group (e.g., tosylate, mesylate, or nitro group) at a position amenable to nucleophilic substitution by [¹⁸F]fluoride.

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of potassium carbonate and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile/water. Dry the mixture by azeotropic distillation to obtain the reactive, anhydrous [¹⁸F]K/K222 fluoride complex.

  • Radiolabeling Reaction: Dissolve the Tenofovir precursor in an anhydrous solvent (e.g., DMSO or acetonitrile) and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-20 minutes).

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to separate the ¹⁸F-labeled Tenofovir analog from unreacted precursor and byproducts.

  • Formulation: Remove the HPLC solvent under reduced pressure and formulate the purified radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity (by radio-HPLC), molar activity, pH, and sterility before in vivo use.

Protocol 2: In Vivo PET/CT Imaging in Mice
  • Animal Preparation: Fast mice for 4-6 hours before imaging to reduce background signal from glucose metabolism, especially if using an ¹⁸F-FDG-like analog.[14] Maintain body temperature using a heating pad.[14]

  • Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).[15]

  • Radiotracer Administration: Administer a defined dose of the ¹⁸F-labeled Tenofovir analog (e.g., 5-10 MBq) via intravenous tail-vein injection.[16]

  • Imaging: Immediately after injection, acquire a dynamic whole-body PET scan for 60-120 minutes.[15][17] Follow this with a CT scan for anatomical co-registration and attenuation correction.[17]

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET data into multiple time frames. Draw regions of interest (ROIs) over various organs on the co-registered CT images and extract the time-activity curves (TACs) from the PET data. Convert the radioactivity concentrations to the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: Ex Vivo Biodistribution and Validation
  • Euthanasia: Immediately after the final imaging time point, euthanize the animal via a humane method.

  • Tissue Harvesting: Rapidly dissect key organs and tissues (e.g., blood, kidneys, liver, spleen, heart, lungs, muscle, bone, and brain).

  • Sample Processing: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.

  • Data Calculation: Calculate the %ID/g for each tissue, decay-correcting all measurements to the time of injection.

    • %ID/g = (Tissue Activity / Injected Dose Activity) / Tissue Weight × 100

  • Comparison: Compare the ex vivo biodistribution data with the quantitative data obtained from the PET image analysis to validate the in vivo imaging results.[4][16]

Quantitative Data Presentation

The following tables summarize representative biodistribution data for Tenofovir in mice and non-human primates, as determined by traditional LC-MS/MS methods. These values can serve as a benchmark for what might be expected in an imaging study.

Table 1: Tenofovir Concentration in Various Tissues of BALB/c Mice

TissueConcentration (ng/g or ng/mL) at 2hConcentration (ng/g or ng/mL) at 8hConcentration (ng/g or ng/mL) at 24h
Plasma1990--
Vaginal Tissue729785-
Rectal Tissue-76,520-
Digestive TractHighest--
Liver & KidneysHigh--
Lymphatic SystemModerate--
BrainLowest--

Data adapted from studies in humanized and non-humanized mice.[8][15][16] Absolute values can vary significantly based on the animal model and dosing regimen.

Table 2: Median Tissue Penetration Factors (TPF) of Tenofovir in Non-Human Primates (24h post-injection)

SystemMedian TPF
Digestive SystemHighest
Liver & KidneysHigh
Cardiopulmonary & UrinaryHigh
Lymphatic SystemModerate
Reproductive SystemLow
Adipose Tissue & SkinLow
Muscle & CNSLowest

TPF is the ratio of tissue concentration to plasma concentration. Data adapted from Tisseraud et al.

Conclusion

In vivo imaging, particularly PET, offers a powerful, non-invasive approach to study the biodistribution of Tenofovir. While the direct radiolabeling of TDF or Tenofovir presents challenges, the development of radiolabeled analogs provides a viable strategy. The protocols and data presented here serve as a comprehensive guide for researchers aiming to employ these advanced imaging techniques to better understand the pharmacokinetics of this critical antiviral agent, ultimately aiding in the development of safer and more effective therapeutic strategies.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Tenofovir disoproxil aspartate for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for improving the aqueous solubility of Tenofovir disoproxil aspartate (TDF-Asp) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDF-Asp) and why is its solubility a concern for in vitro assays?

A1: this compound is a prodrug of Tenofovir, a nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B.[1] As a prodrug, it is designed to improve oral bioavailability.[2][3] For in vitro experiments, researchers often need to prepare concentrated stock solutions that can be diluted into aqueous cell culture media or assay buffers. While the related salt, Tenofovir disoproxil fumarate (TDF), is considered to have high solubility by the Biopharmaceutics Classification System (BCS Class III), achieving the high concentrations required for stock solutions can be challenging, leading to precipitation and inaccurate results.[3][4]

Q2: What is the expected aqueous solubility of Tenofovir disoproxil salts?

A2: The fumarate salt (TDF) is the most well-characterized, with a reported aqueous solubility of 13.4 mg/mL in distilled water at 25°C.[5][6][7][8] The solubility of TDF-Asp is expected to be in a similar range. It is crucial to note that solubility can be significantly influenced by pH. TDF has a pKa of 3.75, and its solubility tends to increase in more acidic conditions.[2][5]

Q3: What are the recommended first-line strategies for solubilizing TDF-Asp for my experiment?

A3: For typical in vitro applications, the most direct and effective strategies involve the use of organic co-solvents to create a concentrated stock solution, which is then diluted into your aqueous assay medium. The two primary methods are:

  • Co-Solvent Dissolution: Using a small amount of a water-miscible organic solvent like Dimethyl sulfoxide (DMSO).

  • pH Adjustment: Lowering the pH of the aqueous medium can improve the solubility of TDF-Asp, although this is not always compatible with biological assays.

Q4: How do I use Dimethyl sulfoxide (DMSO) to prepare a stock solution of TDF-Asp?

A4: DMSO is a powerful and commonly used solvent for dissolving both polar and nonpolar compounds for in vitro drug screening.[9][10] A standard procedure is to first dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM), which can then be serially diluted. See the detailed protocol below for step-by-step instructions.

Q5: What are the maximum recommended concentrations of DMSO in cell-based assays?

A5: DMSO can be toxic to cells, and its effects are dependent on the cell type, exposure duration, and concentration.[11][12] As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while keeping the concentration at or below 0.1% is considered safer for sensitive assays or primary cells.[13][14] It is always recommended to perform a solvent tolerance study for your specific cell line.[13]

Q6: My compound precipitates when I add my DMSO stock to the aqueous buffer. What should I do?

A6: This indicates that the aqueous solubility limit of TDF-Asp has been exceeded under your experimental conditions. Please refer to the Troubleshooting Guide and the Solubility Workflow Diagram below for a logical approach to solving this common issue. Key strategies include lowering the final concentration, slightly increasing the co-solvent percentage (while staying within non-toxic limits), and ensuring the buffer is at an appropriate temperature.

Q7: Can I use other co-solvents besides DMSO?

A7: Yes, other organic solvents can be used, though their compatibility and potential for cytotoxicity must be evaluated for your specific assay. The fumarate salt of Tenofovir disoproxil shows good solubility in several organic solvents.

Data Summary Tables

Table 1: Physicochemical Properties of Tenofovir Disoproxil Fumarate (TDF) Data for the widely studied fumarate salt is provided as a reference for the aspartate salt.

PropertyValueSource(s)
Molecular FormulaC₁₉H₃₀N₅O₁₀P · C₄H₄O₄[15]
Molecular Weight635.51 g/mol [4][15]
Aqueous Solubility13.4 mg/mL (in distilled water at 25°C)[5][6][8]
pKa3.75[2][5][6]
LogP1.25[2][5][6]
BCS ClassClass III (High Solubility, Low Permeability)[3][4]

Table 2: Solubility of Tenofovir Disoproxil Fumarate in Common Organic Solvents

SolventApproximate Solubility (mg/mL)Source(s)
Dimethyl sulfoxide (DMSO)14[16]
Dimethylformamide (DMF)16[16]
Ethanol5[16]

Table 3: General Recommendations for Final Solvent Concentrations in Cell-Based Assays

SolventRecommended Max. ConcentrationNotesSource(s)
DMSO0.1% - 0.5%Most common; some cell lines tolerate up to 1%. Always test for cytotoxicity.[13][14]
Ethanol≤ 0.1%Can have biological effects; use with caution.[17]

Visualized Workflows and Logic

G cluster_prep Preparation cluster_dilution Dilution & Validation start Start: Weigh TDF-Asp Powder stock Add 100% DMSO to desired stock concentration (e.g., 200x final concentration) start->stock dissolve Vortex / Sonicate until fully dissolved stock->dissolve dilute Slowly add stock solution to pre-warmed aqueous buffer/medium while vortexing dissolve->dilute observe Visually inspect for precipitation or cloudiness dilute->observe assay Proceed with In Vitro Assay observe->assay  Clear Solution   troubleshoot Go to Troubleshooting Protocol observe->troubleshoot  Precipitation   G start Problem: Precipitation upon dilution q2 Can the final assay concentration be lowered? start->q2 q1 Is final DMSO concentration ≤ 0.5%? a1_yes Action: Prepare a new stock at a lower concentration. (e.g., 100x instead of 200x) q1->a1_yes No a2_no Consider alternative strategies: - pH adjustment (if compatible) - Use a different co-solvent (e.g., DMF) q1->a2_no Yes end Solution Found a1_yes->end q2->q1 No a2_yes Action: Lower the final TDF-Asp concentration in the assay. q2->a2_yes Yes a2_yes->end G TDF TDF-Asp (Prodrug) TFV Tenofovir (Active Drug) TDF->TFV Esterases (in cell) TFV_DP Tenofovir Diphosphate (Active Metabolite) TFV->TFV_DP Cellular Kinases RT HIV / HBV Reverse Transcriptase TFV_DP->RT Competes with dATP Inhibit Inhibition of Viral Replication RT->Inhibit

References

Tenofovir disoproxil aspartate stability issues in acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Tenofovir Disoproxil. It addresses common stability issues encountered under acidic and alkaline conditions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Tenofovir Disoproxil Fumarate (TDF) at different pH values?

A1: Tenofovir Disoproxil Fumarate (TDF), the prodrug of tenofovir, is susceptible to hydrolysis and is unstable in both acidic and alkaline conditions.[1] It is reported to be stable in acidic environments, such as at pH 1.2, which simulates gastric fluid.[2][3] However, it shows moderate stability at a pH of 6.8, which is similar to the intestinal environment.[2] Some studies have indicated that TDF degrades completely in both acidic and alkaline environments.[1] The primary degradation pathway is hydrolysis.[4]

Q2: What happens to TDF under forced degradation conditions?

A2: Forced degradation studies show that TDF degrades under stress conditions such as acid, alkali, and oxidation.[5][6][7] In one study, degradation was observed to be 10.95% in 0.1N HCl and 10.6% in 0.1N NaOH after 4 hours at 40°C.[5][7] Another study reported complete degradation under acidic and alkaline conditions.[1]

Q3: What are the known degradation products of TDF in alkaline conditions?

A3: Under alkaline conditions (e.g., 0.1N sodium hydroxide), TDF degrades into at least two products. These have been identified as methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (DP-I) and dimethyl ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (DP-II).[8]

Q4: How does the stability of Tenofovir Disoproxil Fumarate (TDF) compare to Tenofovir Alafenamide Fumarate (TAF)?

A4: TAF is a newer prodrug of tenofovir and exhibits greater stability than TDF in pH conditions ranging from 1.2 to 10, with the exception of acidic conditions where TAF degrades more extensively.[9] TAF is particularly susceptible to acid hydrolysis.[10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low assay values for TDF in solution. Degradation due to inappropriate pH of the solvent or buffer.- Ensure the pH of your solution is within a stable range for TDF (ideally close to neutral, avoiding strongly acidic or alkaline conditions).- Use freshly prepared solutions for analysis.- If possible, analyze samples immediately after preparation.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.- Confirm the identity of the main peak by comparing the retention time with a fresh standard.- Characterize the degradation products using techniques like LC-MS/MS and 2D-NMR.[8]- Refer to literature for known degradation products of TDF. The main degradation product of TDF is often tenofovir monoester.[11]
Inconsistent results in stability studies. - Variability in experimental conditions (temperature, pH, light exposure).- Presence of moisture, which can accelerate hydrolysis.[4]- Tightly control experimental parameters, especially pH and temperature.- Conduct experiments in a low relative humidity environment and use desiccants in storage.[4][11]- Protect from light, as TDF is known to be labile to photolysis.[1]
Poor recovery of TDF from a formulation. Interaction with excipients or degradation during the formulation process.- Evaluate the compatibility of TDF with all excipients.- Minimize exposure to water during manufacturing, for instance, by using a dry granulation method or controlling humidity.[4]

Data on TDF Forced Degradation

Stress Condition Reagent Conditions Degradation (%) Reference
Acid Hydrolysis0.1N HCl4 hours at 40°C10.95%[5][7]
Alkaline Hydrolysis0.1N NaOH4 hours at 40°C10.6%[5][7]
OxidativeHydrogen PeroxideNot specified12.22%[5][7]
Neutral HydrolysisWater4 hours at 40°C12.26%[5][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of Tenofovir Disoproxil Fumarate

This protocol is based on methodologies described in published studies.[7]

1. Preparation of Stock Solution:

  • Accurately weigh 20 mg of Tenofovir Disoproxil Fumarate and transfer it to a 100 ml volumetric flask.

  • Add 10 ml of water to dissolve the drug.

2. Acid Degradation:

  • To the stock solution, add 10 ml of 0.1N HCl.

  • Keep the solution at 40°C for 4 hours.

  • After incubation, neutralize the solution with 0.1N NaOH.

  • Make up the volume to 100 ml with water.

  • Analyze the solution using a suitable analytical method (e.g., UV-Spectrophotometry at 260 nm or HPLC).

3. Alkaline Degradation:

  • To the stock solution, add 10 ml of 0.1N NaOH.

  • Keep the solution at 40°C for 4 hours.

  • After incubation, neutralize the solution with 0.1N HCl.

  • Make up the volume to 100 ml with water.

  • Analyze the solution using a suitable analytical method.

4. Neutral Hydrolytic Degradation:

  • To the stock solution, add 10 ml of water.

  • Keep the solution at 40°C for 4 hours.

  • Make up the volume to 100 ml with water.

  • Analyze the solution using a suitable analytical method.

Protocol 2: HPLC Method for TDF and its Alkaline Degradation Products

This method is adapted from a study on the characterization of TDF degradants.[8]

  • Column: Kromasil Eternity (150 mm × 2.1 mm, 2.5 μm)

  • Mobile Phase:

    • A: 10mM Ammonium acetate

    • B: Acetonitrile

  • Elution: Gradient

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 260 nm

Visual Guides

TDF_Stability_Troubleshooting start Start: TDF Experiment Issue issue Low Assay or Extra Peaks? start->issue check_pH Check Solution pH issue->check_pH Yes check_storage Review Storage Conditions (Temp, Light, Moisture) issue->check_storage No (e.g., formulation issue) ph_ok pH Neutral? check_pH->ph_ok adjust_pH Adjust pH to Neutral Range Use Fresh Buffers ph_ok->adjust_pH No ph_ok->check_storage Yes adjust_pH->check_pH storage_ok Conditions Optimal? check_storage->storage_ok improve_storage Store in Cool, Dark, Dry Place Use Desiccant storage_ok->improve_storage No analyze_degradation Characterize Degradation Products (LC-MS, NMR) storage_ok->analyze_degradation Yes improve_storage->check_storage end_good Problem Resolved analyze_degradation->end_good Forced_Degradation_Workflow prep_stock Prepare TDF Stock Solution (20mg in 100ml) stress_conditions Apply Stress Conditions (4h @ 40°C) prep_stock->stress_conditions acid Acidic (0.1N HCl) stress_conditions->acid alkaline Alkaline (0.1N NaOH) stress_conditions->alkaline neutral Neutral (Water) stress_conditions->neutral neutralize Neutralize Acid/Alkaline Samples acid->neutralize alkaline->neutralize analysis Dilute to Volume & Analyze (UV-Vis or HPLC) neutral->analysis neutralize->analysis

References

Technical Support Center: Overcoming Low Oral Bioavailability of Tenofovir Disoproxil in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is based on preclinical studies of Tenofovir Disoproxil Fumarate (TDF), the commercially available and extensively researched form of the Tenofovir Disoproxil prodrug. No significant preclinical data was found for a specific "aspartate" salt form. The challenges and strategies discussed are related to the Tenofovir Disoproxil molecule and are considered broadly applicable.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low oral bioavailability of Tenofovir Disoproxil in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of Tenofovir Disoproxil?

A1: The low oral bioavailability of Tenofovir Disoproxil (TD) is primarily attributed to two key factors in the gastrointestinal tract:

  • Intestinal Degradation: TD is a substrate for intestinal esterases, particularly carboxylesterases, which hydrolyze the ester prodrug moiety, converting it back to the poorly permeable Tenofovir.[1][2]

  • Efflux Transport: TD is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug from inside the enterocytes back into the intestinal lumen, thereby limiting its absorption into the systemic circulation.[1][2]

Q2: What is the metabolic pathway of Tenofovir Disoproxil after absorption?

A2: Following absorption, Tenofovir Disoproxil Fumarate (TDF) is rapidly converted to Tenofovir in the plasma.[3][4] Tenofovir is then taken up by cells and undergoes two phosphorylation steps by cellular kinases to form the active metabolite, Tenofovir diphosphate, which inhibits viral reverse transcriptase.[1][3]

Q3: What are some common formulation strategies to improve the oral bioavailability of Tenofovir Disoproxil in preclinical studies?

A3: Several strategies have been explored to enhance the oral bioavailability of TD, including:

  • Inhibition of Esterases and P-gp: Co-administration of TD with esterase inhibitors (e.g., parabens) and/or P-gp inhibitors (e.g., d-a-tocopheryl polyethylene glycol 1000 succinate - TPGS) has been shown to increase its absorption.[1][2]

  • Nanoparticle-based Delivery Systems: Encapsulating TD in nanoparticles, such as those made from chitosan or poly(lactic-co-glycolic acid) (PLGA), can protect the drug from enzymatic degradation and may facilitate its uptake through endocytic pathways.

Q4: How does food intake affect the bioavailability of Tenofovir Disoproxil?

A4: Administration of Tenofovir Disoproxil Fumarate with a high-fat meal has been shown to increase its oral bioavailability by approximately 40%.[3][4][5]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between animals in the same study group.

Possible Cause Troubleshooting Step
Inconsistent fasting timesEnsure all animals are fasted for a consistent period (e.g., overnight) before dosing.[1]
Variability in gavage techniqueStandardize the oral gavage procedure to ensure consistent delivery to the stomach.
Differences in gut microbiomeConsider using animals from the same litter or co-housed animals to minimize variability in gut flora, which can influence drug metabolism.
Formulation instabilityPrepare fresh formulations before each experiment and ensure homogeneity.

Issue 2: Lower than expected plasma concentrations of Tenofovir after oral administration of Tenofovir Disoproxil.

Possible Cause Troubleshooting Step
Degradation of the prodrug in the formulationCheck the pH and stability of your formulation vehicle. TDF is more stable at acidic pH (pH 2-6).[2]
High first-pass metabolism in the gut wallConsider co-administering with an esterase inhibitor or a P-gp inhibitor.[1][2]
Inefficient absorption of the formulationExplore alternative delivery systems like nanoparticles or lipid-based formulations to enhance absorption.
Incorrect analytical methodValidate your analytical method (e.g., HPLC-UV, LC-MS/MS) for sensitivity, linearity, and accuracy in plasma samples.

Issue 3: Difficulty in preparing stable Tenofovir Disoproxil-loaded nanoparticles.

| Possible Cause | Troubleshooting Step | | Poor encapsulation efficiency | Optimize the drug-to-polymer ratio and the concentration of surfactants or stabilizers.[6] | | Particle aggregation | Adjust the zeta potential of the nanoparticles by modifying the surface charge or adding stabilizers. | | Drug leakage from nanoparticles | Select a polymer with appropriate drug-polymer interaction and consider cross-linking the nanoparticles. |

Quantitative Data from Preclinical Studies

Table 1: In Vivo Bioavailability Enhancement of Tenofovir in Rats with Different Formulations of Tenofovir Disoproxil Fumarate (TDF)

FormulationDose of TDF (mg/kg)Dose of Inhibitors (mg/kg)Mean AUC₀₋₈h of Tenofovir (ng·h/mL)Fold Increase in AUC vs. TDF aloneReference
TDF alone25-13301.0[1]
TDF + Propylparaben (PP)254019401.5[1]
TDF + TPGS2510021101.6[1]
TDF + PP + TPGS2540 (PP), 100 (TPGS)28302.1[1]

Table 2: In Vitro Permeability of Tenofovir Disoproxil Fumarate (TDF) across Caco-2 Cell Monolayers with Inhibitors

ConditionApical to Basolateral Transport of TDF (fold increase vs. TDF alone)Reference
TDF alone1.0[2]
TDF + Propylparaben (PP) + TPGS22.8[2]
TDF + EM1 + GF12091838.7[2]

Experimental Protocols

1. Preparation of Tenofovir Disoproxil Fumarate-Loaded PLGA Nanoparticles by Nanoprecipitation

  • Materials: Tenofovir Disoproxil Fumarate (TDF), Poly(lactic-co-glycolic acid) (PLGA), D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), Acetone, Distilled water.

  • Method:

    • Dissolve a specific amount of TDF and PLGA in acetone to form the organic phase.

    • Prepare an aqueous solution of TPGS.

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

    • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation, wash with distilled water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.[6]

2. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the TDF formulation (e.g., suspension, solution with inhibitors, or nanoparticle suspension) via oral gavage at a specific dose (e.g., 25 mg/kg of TDF).[1]

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for Tenofovir concentration using a validated analytical method such as LC-MS/MS.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

3. Analytical Method for Tenofovir in Plasma by HPLC-UV

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 260 nm.

  • Sample Preparation:

    • Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the HPLC system.

  • Quantification: Create a calibration curve using standard solutions of Tenofovir in blank plasma.

Visualizations

TD_Metabolic_Pathway TD_Lumen Tenofovir Disoproxil (in Intestinal Lumen) TD_Enterocyte Tenofovir Disoproxil (in Enterocyte) TD_Lumen->TD_Enterocyte Absorption TD_Enterocyte->TD_Lumen P-gp Efflux TFV_Enterocyte Tenofovir (in Enterocyte) TD_Enterocyte->TFV_Enterocyte Esterase Hydrolysis TD_Blood Tenofovir Disoproxil (in Blood) TD_Enterocyte->TD_Blood To Circulation TFV_Blood Tenofovir (in Blood) TD_Blood->TFV_Blood Plasma Esterase Hydrolysis Target_Cell Target Cell TFV_Blood->Target_Cell Uptake TFV_MP Tenofovir Monophosphate Target_Cell->TFV_MP Kinase TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Kinase

Caption: Metabolic pathway of Tenofovir Disoproxil (TD).

Experimental_Workflow_PK_Study cluster_Preparation Formulation Preparation cluster_Animal_Study In Vivo Study cluster_Analysis Sample Analysis cluster_Data_Analysis Data Interpretation Formulation Prepare TDF Formulation (e.g., suspension, nanoparticles) Dosing Oral Gavage Administration Formulation->Dosing Fasting Fast Rats Overnight Fasting->Dosing Sampling Collect Blood Samples at Time Points Dosing->Sampling Plasma_Sep Separate Plasma Sampling->Plasma_Sep LC_MS Analyze Tenofovir Conc. (LC-MS/MS) Plasma_Sep->LC_MS PK_Calc Calculate PK Parameters (AUC, Cmax, Tmax) LC_MS->PK_Calc Comparison Compare Formulations PK_Calc->Comparison

Caption: Workflow for a preclinical pharmacokinetic study.

Troubleshooting_Logic Problem Low Oral Bioavailability Cause1 Intestinal Degradation by Esterases Problem->Cause1 Cause2 P-gp Efflux Problem->Cause2 Solution1 Co-administer Esterase Inhibitors Cause1->Solution1 Solution3 Nanoparticle Encapsulation Cause1->Solution3 Solution2 Co-administer P-gp Inhibitors Cause2->Solution2 Cause2->Solution3

References

Minimizing Tenofovir disoproxil aspartate hydrolysis in biological matrices during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of Tenofovir Disoproxil Aspartate (TDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing TDA hydrolysis in biological matrices during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of TDA and provides step-by-step solutions.

Issue 1: Low or undetectable levels of TDA in plasma samples.

  • Question: I am consistently observing lower than expected or no detectable levels of this compound in my plasma samples. What could be the cause and how can I fix it?

  • Answer: This is a common issue primarily caused by the rapid hydrolysis of TDA in biological matrices due to the activity of endogenous esterases. Here’s a troubleshooting workflow:

    • Sample Collection: Ensure blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) and, crucially, an esterase inhibitor. The tubes should be placed on ice immediately after collection.

    • Sample Processing: Process the blood to plasma as quickly as possible, ideally within one hour of collection. Centrifugation should be performed at a low temperature (e.g., 4°C).

    • Storage: If not analyzed immediately, plasma samples should be stored at ultra-low temperatures (-80°C) to minimize chemical and enzymatic degradation. Avoid repeated freeze-thaw cycles.

    • Esterase Inhibitors: Verify that a potent esterase inhibitor was added to the collection tubes. Bis(4-nitrophenyl) phosphate (BNPP) has been shown to be effective in stabilizing ester-containing drugs.

    • pH Control: TDA is more stable at acidic pH. While not always feasible with biological samples, maintaining a lower pH during extraction can help reduce hydrolysis.

Issue 2: High variability in TDA concentrations between replicate samples.

  • Question: I am seeing significant variability in the measured concentrations of TDA across my replicate samples. What is causing this inconsistency?

  • Answer: High variability is often a result of inconsistent sample handling and processing times, leading to varying degrees of hydrolysis.

    • Standardize Processing Time: Implement a strict and consistent timeline from blood collection to plasma separation and freezing for all samples.

    • Consistent Temperature: Ensure all samples are maintained at a consistent low temperature (on ice or at 4°C) throughout the pre-analytical phase.

    • Thorough Mixing: When adding esterase inhibitors, ensure thorough but gentle mixing to guarantee uniform distribution without causing hemolysis.

    • Automated Pipetting: Use calibrated and automated pipetting systems for sample and reagent additions to minimize volume errors.

Issue 3: Poor peak shape and resolution in HPLC analysis.

  • Question: My HPLC chromatograms for TDA are showing poor peak shape (e.g., tailing, fronting) and inadequate separation from other components. How can I improve my chromatography?

  • Answer: Poor chromatography can be due to several factors related to the mobile phase, column, or sample preparation.

    • Mobile Phase pH: The pH of the mobile phase is critical. TDA is an ionizable compound, and a mobile phase pH around 5.0 can often provide good peak shape.

    • Column Choice: A C18 column is commonly used for TDA analysis. Ensure the column is not degraded and is appropriate for the mobile phase conditions.

    • Gradient Elution: Employing a gradient elution with an organic modifier like acetonitrile can improve peak resolution and shape.

    • Sample Clean-up: Inefficient sample clean-up can lead to matrix effects. Optimize your protein precipitation or solid-phase extraction (SPE) method to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in biological samples?

A1: The primary degradation pathway for TDA in biological matrices is hydrolysis. This occurs through two main mechanisms:

  • Enzymatic Hydrolysis: Esterases, which are abundant in blood and tissue matrices, rapidly cleave the two disoproxil ester groups of TDA. This is the major cause of degradation during sample handling and analysis.

  • Chemical Hydrolysis: TDA is also susceptible to pH-dependent chemical hydrolysis. It is most stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral and alkaline.

Q2: Which esterase inhibitors are most effective for stabilizing TDA in plasma?

A2: Several esterase inhibitors can be used to prevent TDA hydrolysis. Bis(4-nitrophenyl) phosphate (BNPP) has been shown to be a particularly effective carboxylesterase inhibitor for stabilizing TDA in intestinal extracts. Other inhibitors like diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF) are also used, but their effectiveness can vary depending on the specific esterases present in the matrix.

Q3: What are the optimal storage conditions for plasma samples intended for TDA analysis?

A3: To minimize ex vivo hydrolysis, plasma samples should be stored at -80°C if they are not going to be analyzed immediately. For short-term storage (a few hours), keeping the samples on ice or at 4°C is recommended. It is critical to avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q4: Can I use serum instead of plasma for TDA analysis?

A4: Plasma is strongly preferred over serum for TDA analysis. The clotting process in serum collection can take time at room temperature, during which significant enzymatic hydrolysis of TDA can occur. Plasma preparation, especially when performed quickly at low temperatures and with esterase inhibitors, provides a more accurate measurement of the in vivo TDA concentration.

Q5: How does pH affect the stability of TDA?

A5: TDA is highly sensitive to pH. It exhibits the greatest stability in acidic environments (pH 1.2-2.2). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases significantly. Therefore, controlling the pH during sample extraction and analysis is crucial for accurate quantification.

Data Presentation

Table 1: Stability of Tenofovir Disoproxil Fumarate (TDF) at Various pH Values (at 37°C)

pHHalf-life (t½)Stability
1.2> 55 hoursHighly Stable
2.2> 150 hoursHighly Stable
6.816.6 ± 3.4 hoursModerately Stable
7.48 hoursUnstable
9.02.9 ± 0.2 hoursHighly Unstable
11.03.4 ± 6.1 minutesExtremely Unstable

Data sourced from a study on TDF stability in buffer solutions, which is structurally very similar to TDA and provides a good indication of its pH-dependent hydrolysis.[1]

Table 2: Effect of Esterase Inhibitors on the Half-life of Tenofovir Disoproxil Fumarate (TDF) in Human and Rat Intestinal S9 Extracts

InhibitorMatrixHalf-life (t½) in minutes
NoneHuman S90.62 ± 1.29
NoneRat S90.58 ± 1.79
BNPPHuman S981 ± 20
BNPPRat S944 ± 7
EM1Human S923.6 ± 2.3
EM1Rat S94.7 ± 0.4
PPHuman S920.1 ± 1.8
PPRat S93.5 ± 0.4

BNPP: Bis(4-nitrophenyl) phosphate, EM1 and PP are other esterase inhibitors. This data highlights the significant stabilizing effect of these inhibitors.[1]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for TDA Analysis

  • Preparation: Pre-label K2EDTA collection tubes that have been pre-spiked with an appropriate esterase inhibitor (e.g., BNPP to a final concentration of 10-20 mM). Chill the tubes on ice before use.

  • Blood Collection: Collect whole blood directly into the chilled, pre-prepared tubes.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.

  • Cooling: Place the tube immediately on ice.

  • Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

  • Storage: Transfer the plasma into cryovials and immediately store at -80°C until analysis.

Protocol 2: Quantification of TDA in Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled TDA).

    • Precondition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate buffer (e.g., 0.1% formic acid in water) to remove interferences.

    • Elute TDA and the internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase to elute TDA.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both TDA and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve using a blank matrix spiked with known concentrations of TDA.

    • Analyze the calibration standards and unknown samples.

    • Quantify TDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Hydrolysis_Pathway TDA This compound (TDA) Monoester Monoester Intermediate TDA->Monoester Esterase/Chemical Hydrolysis Isopropanol Isopropanol TDA->Isopropanol Formaldehyde1 Formaldehyde TDA->Formaldehyde1 CO2_1 CO2 TDA->CO2_1 Tenofovir Tenofovir (Active Drug) Monoester->Tenofovir Esterase/Chemical Hydrolysis Formaldehyde2 Formaldehyde Monoester->Formaldehyde2 CO2_2 CO2 Monoester->CO2_2

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow Collect_Blood Collect Blood in Pre-chilled K2EDTA Tube with Esterase Inhibitor Mix Gently Mix Collect_Blood->Mix Ice Place on Ice Immediately Mix->Ice Centrifuge Centrifuge at 4°C (within 1 hour) Ice->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Store Store Plasma at -80°C Separate_Plasma->Store Thaw Thaw on Ice Store->Thaw Prepare Prepare Sample (e.g., SPE) Thaw->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Logical_Relationships High_Temp High Temperature TDA_Stability TDA Stability High_Temp->TDA_Stability Decreases Neutral_Alkaline_pH Neutral/Alkaline pH Neutral_Alkaline_pH->TDA_Stability Decreases Esterase_Activity High Esterase Activity Esterase_Activity->TDA_Stability Decreases Long_Processing_Time Long Processing Time Long_Processing_Time->TDA_Stability Decreases Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->TDA_Stability Decreases Low_Temp Low Temperature (Ice, 4°C, -80°C) Low_Temp->TDA_Stability Increases Acidic_pH Acidic pH Acidic_pH->TDA_Stability Increases Esterase_Inhibitors Esterase Inhibitors Esterase_Inhibitors->TDA_Stability Increases Rapid_Processing Rapid Processing Rapid_Processing->TDA_Stability Increases Minimize_FT Minimize Freeze-Thaw Minimize_FT->TDA_Stability Increases

References

Technical Support Center: Enhancing In Vitro Cellular Uptake of Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The widely recognized and clinically used oral prodrug of Tenofovir is Tenofovir Disoproxil Fumarate (TDF) . This document will focus on TDF, as "Tenofovir disoproxil aspartate" is not a standard formulation. Generic versions of TDF may use different salt forms, such as tenofovir disoproxil maleate or tenofovir disoproxil phosphate, which have been shown to be bioequivalent to the fumarate salt.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Tenofovir Disoproxil Fumarate (TDF) cellular uptake?

A1: TDF, being a prodrug of Tenofovir (TFV), has enhanced lipophilicity compared to its parent drug. This characteristic allows it to primarily enter cells via passive diffusion across the plasma membrane.[2][3][4] This uptake mechanism is energy-independent.[2][3][5] Once inside the cell, TDF is rapidly hydrolyzed by intracellular esterases, such as carboxylesterases, into Tenofovir.[2][3][5] Tenofovir is then phosphorylated by cellular kinases to its active metabolite, Tenofovir diphosphate (TFV-DP), which acts as a competitive inhibitor of viral reverse transcriptase.[6][7][8][9]

Q2: Why am I observing low intracellular concentrations of the active metabolite, Tenofovir diphosphate (TFV-DP), despite treating cells with TDF?

A2: Several factors could contribute to low intracellular TFV-DP levels:

  • Cell Type Variability: Different cell types exhibit varying levels of TDF uptake and metabolism. For instance, vaginal epithelial cells have shown greater accumulation of TDF compared to T-cells.[2]

  • Esterase Activity: The conversion of TDF to Tenofovir is dependent on the activity of intracellular carboxylesterases.[2][3][5] Low or inhibited esterase activity in your cell line could lead to reduced formation of Tenofovir and subsequently TFV-DP.

  • Drug Efflux: While not the primary mechanism, cellular efflux pumps could potentially transport TDF or its metabolites out of the cell, although this is less characterized for TDF compared to other drugs.

  • Experimental Conditions: Factors such as incubation time, drug concentration, and cell density can significantly impact the final intracellular drug concentration.

Q3: What are the main strategies to enhance the cellular uptake of TDF in vitro?

A3: The primary strategies focus on improving the delivery of TDF to the cells and protecting it from premature degradation. The most promising approach is the use of nanocarrier systems . These systems can encapsulate TDF, protecting it from enzymatic degradation and facilitating its entry into cells.[7][10][11][12]

Q4: What types of nanocarriers are suitable for TDF delivery?

A4: Various nanocarriers have been explored for TDF delivery, including:

  • Polymeric nanoparticles: Chitosan and poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to effectively encapsulate TDF, protect it from esterase metabolism, and enhance its oral absorption and cellular uptake.[10][13]

  • Liposomes: These lipid-based vesicles can encapsulate hydrophilic and lipophilic drugs and have been investigated for the delivery of antiretroviral drugs like TDF.[12]

  • Nanovesicles: These are self-assembling spherical capsules that can be used for the effective delivery of therapeutic agents.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low intracellular TDF/TFV-DP concentration 1. Suboptimal incubation time or concentration.Optimize incubation time and TDF concentration through a time-course and dose-response experiment.
2. Low carboxylesterase activity in the cell line.- Use a cell line known to have high carboxylesterase activity. - Consider co-transfection with a carboxylesterase-expressing plasmid.
3. Degradation of TDF in the culture medium.- Minimize the time between preparing the TDF solution and adding it to the cells. - Consider using a serum-free medium during the initial uptake period, as serum may contain esterases.
4. Inaccurate quantification method.- Validate your analytical method (e.g., LC-MS/MS) for accuracy and sensitivity. - Ensure proper extraction of intracellular metabolites.
High variability between experimental replicates 1. Inconsistent cell seeding density.Ensure uniform cell seeding and confluence across all wells/plates.
2. Incomplete washing of extracellular drug.Implement a rigorous washing protocol with ice-cold PBS to remove all extracellular TDF before cell lysis.
3. Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of drug solutions and reagents.
Unexpected cytotoxicity 1. TDF concentration is too high.Perform a dose-response cytotoxicity assay (e.g., MTS or MTT assay) to determine the non-toxic concentration range for your specific cell line.
2. Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5%).
3. Contamination of cell culture.Regularly check for microbial contamination and practice good aseptic technique.

Experimental Protocols

Protocol 1: In Vitro TDF Uptake Assay
  • Cell Seeding: Seed the cells of interest (e.g., HeLa, PBMCs, or a relevant cell line) in a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Drug Preparation: Prepare a stock solution of TDF in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in pre-warmed cell culture medium.

  • Drug Incubation: Remove the old medium from the cells and add the TDF-containing medium. Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Cell Lysis and Metabolite Extraction: Add a suitable lysis buffer (e.g., 70% methanol) to each well and incubate at -20°C overnight to extract the intracellular metabolites.[14]

  • Sample Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet the cell debris.

  • Quantification: Analyze the supernatant for intracellular concentrations of TDF, Tenofovir, and TFV-DP using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: Cytotoxicity Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of TDF in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for TDF) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for a period that reflects the duration of your uptake experiments (e.g., 24 or 48 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Quantitative Data Summary

Table 1: Comparison of TDF and Tenofovir (TFV) Uptake in Different Cell Types

Cell TypeDrugUptake (pmol/10^6 cells/h)
Vaginal Epithelial Cells (VK2)TDF42
TFV2.7
Jurkat T-cellsTDF4.8
TFV0.44

Data adapted from a study demonstrating the significantly greater uptake of TDF compared to TFV in both vaginal epithelial and T-cells.[2]

Table 2: Effect of Nanoparticle Formulation on TDF Delivery

FormulationParticle Size (nm)Entrapment Efficiency (%)Increase in AUC of Tenofovir
Chitosan Nanoparticles156 ± 548.2 ± 1380%

AUC (Area Under the Curve) data from in vivo pharmacokinetic studies, indicating enhanced oral absorption.[10]

Visualizations

TDF_Uptake_Pathway TDF_ext Extracellular TDF TDF_int Intracellular TDF TDF_ext->TDF_int Membrane Cell Membrane TFV Tenofovir (TFV) TDF_int->TFV Carboxylesterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Cellular Kinases Inhibition Inhibition TFV_DP->Inhibition RT HIV Reverse Transcriptase Inhibition->RT Experimental_Workflow start Start: Hypothesis (e.g., Nanoparticles enhance uptake) cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture formulation 2. TDF Formulation (e.g., TDF alone vs. TDF-nanoparticles) cell_culture->formulation cytotoxicity 3. Cytotoxicity Assay (Determine non-toxic concentrations) formulation->cytotoxicity uptake_assay 4. Cellular Uptake Assay (Incubate cells with formulations) cytotoxicity->uptake_assay quantification 5. Sample Processing & Quantification (LC-MS/MS analysis) uptake_assay->quantification data_analysis 6. Data Analysis (Compare uptake between groups) quantification->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Tree problem Problem: Low Intracellular TFV-DP Levels check_conc Are TDF concentrations and incubation times optimized? problem->check_conc optimize_conc Action: Perform dose-response and time-course experiments check_conc->optimize_conc No check_viability Is there significant cell death? check_conc->check_viability Yes optimize_conc->problem cytotoxicity_assay Action: Perform cytotoxicity assay and use lower concentrations check_viability->cytotoxicity_assay Yes check_esterase Is the cell line known for low esterase activity? check_viability->check_esterase No cytotoxicity_assay->problem change_cell_line Action: Use a different cell line or consider esterase co-expression check_esterase->change_cell_line Yes check_analytical Is the analytical method validated and sensitive? check_esterase->check_analytical No change_cell_line->problem validate_method Action: Validate LC-MS/MS method and extraction protocol check_analytical->validate_method No solution Problem Resolved check_analytical->solution Yes validate_method->problem

References

Technical Support Center: Optimization of HPLC Mobile Phase for Tenofovir Disoproxil Aspartate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Tenofovir disoproxil aspartate and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Tenofovir and its metabolites.

Question: Why am I seeing poor resolution and significant peak tailing for Tenofovir and its metabolites?

Answer:

Poor peak shape and resolution are common challenges, often stemming from the mobile phase composition. Consider the following potential causes and solutions:

  • Inappropriate Mobile Phase pH: The ionization state of Tenofovir and its phosphorylated metabolites is highly dependent on the pH of the mobile phase. An incorrect pH can lead to poor retention and peak tailing.

    • Solution: The pH of the mobile phase can be a powerful tool to control retention and selectivity.[1] Adjust the pH of your aqueous buffer. For reversed-phase chromatography, a pH around 3.8-5.0 is often a good starting point.[2] Using pH modifiers like formic acid, acetic acid, or a phosphate buffer can help control the pH and improve peak shape.[3][4]

  • Incorrect Organic Modifier or Gradient: The choice and concentration of the organic solvent are critical for achieving separation.

    • Solution: Methanol and acetonitrile are common organic modifiers.[3][5] Experiment with different gradients of acetonitrile or methanol in your mobile phase. Sometimes, a combination of both can yield better results. A gradient elution is often necessary to separate compounds with different polarities, such as the parent drug and its more polar phosphorylated metabolites.[1]

  • Inadequate Buffer Concentration: The buffer concentration can affect peak shape and retention time.

    • Solution: Ensure your buffer concentration is sufficient to maintain a stable pH, typically in the range of 5 to 100 mM.[4] A concentration of 0.015 mol L⁻¹ has been used successfully for Tenofovir analysis.[1] Be cautious of buffer precipitation when mixing with high concentrations of organic solvent.[4]

Question: My retention times are inconsistent between runs. What could be the cause?

Answer:

Fluctuating retention times can compromise the reliability of your results. Here are some common causes:

  • Mobile Phase Preparation: Inconsistencies in preparing the mobile phase are a frequent source of variability.

    • Solution: Prepare fresh mobile phase for each analysis. Ensure accurate measurement and thorough mixing of the aqueous and organic components. Degas the mobile phase before use to prevent air bubbles from interfering with the pump and detector.

  • Column Equilibration: Insufficient column equilibration with the mobile phase before injection can lead to drifting retention times.

    • Solution: Allow the column to equilibrate with the initial mobile phase conditions for a sufficient amount of time, typically 10-15 column volumes, or until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. A temperature of 40°C has been used in some methods.[6]

Question: I'm experiencing low sensitivity and a noisy or drifting baseline. How can I fix this?

Answer:

Low sensitivity and baseline issues can often be traced back to the mobile phase or the HPLC system itself.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer components can lead to a noisy or rising baseline, especially in gradient elution.[4]

    • Solution: Use high-purity, HPLC-grade solvents and reagents.[2] Filter the mobile phase through a 0.45 µm membrane filter before use.[3]

  • Improper Wavelength Selection: The detection wavelength must be optimal for your analytes of interest.

    • Solution: The optimal UV detection wavelength for Tenofovir is around 260 nm.[1][3][5][7] Verify this with a UV scan of your standard solution.

  • System Leaks or Air Bubbles: Leaks in the system or air bubbles in the pump or detector cell can cause baseline noise and pressure fluctuations.

    • Solution: Inspect the system for any leaks and ensure all fittings are secure. Purge the pump to remove any air bubbles.

Frequently Asked Questions (FAQs)

What is the metabolic pathway of Tenofovir Disoproxil Fumarate (TDF)?

TDF is a prodrug that is rapidly converted in the body to its active form.[5] Upon oral administration, TDF is hydrolyzed to Tenofovir (TFV).[8] Cellular enzymes then phosphorylate Tenofovir, first to Tenofovir monophosphate and subsequently to the active metabolite, Tenofovir diphosphate (TFV-DP).[8][9][10] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination of the viral DNA and preventing replication.[8][9]

What are the key metabolites of this compound that need to be separated?

The primary analytes of interest in metabolic studies are the parent prodrug (Tenofovir Disoproxil), the intermediate active drug (Tenofovir), and the active metabolite (Tenofovir diphosphate). The separation of these compounds is challenging due to their differing polarities.

What are typical starting conditions for HPLC mobile phase optimization?

A good starting point for reversed-phase HPLC (RP-HPLC) would be a gradient elution using:

  • Mobile Phase A: An aqueous buffer, such as a phosphate buffer or 0.1% formic acid in water, with the pH adjusted to between 3.8 and 5.0.[2][3]

  • Mobile Phase B: Acetonitrile or methanol.[3][5]

  • Column: A C18 column is commonly used.[1][2][3][5][6]

  • Detection: UV detection at 260 nm.[1][3][5][7]

How does pH affect the separation of Tenofovir and its metabolites?

The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes. Tenofovir and its phosphorylated metabolites are acidic compounds. By adjusting the pH, you can control their degree of ionization, which in turn affects their retention on a reversed-phase column. A lower pH will typically increase the retention of these compounds.

Which organic modifier is better for this separation: acetonitrile or methanol?

Both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity and provides better peak efficiency, while methanol can offer different selectivity. The choice between them often comes down to empirical testing to see which provides the better separation for your specific mixture of metabolites. Some methods have successfully used a mobile phase of methanol and a phosphate buffer in a 90:10 ratio.[3]

What type of HPLC column is recommended for separating Tenofovir metabolites?

A reversed-phase C18 column is the most commonly used stationary phase for the analysis of Tenofovir and its metabolites.[1][2][3][5][6] For the highly polar metabolites like Tenofovir diphosphate, hydrophilic interaction liquid chromatography (HILIC) using an amino stationary phase can also be an effective approach.[11][12]

Data Presentation

Table 1: Examples of Reported HPLC Mobile Phases for Tenofovir Analysis

Mobile Phase CompositionColumn TypeFlow Rate (mL/min)Detection Wavelength (nm)Reference
Methanol and Phosphate buffer (pH 5.0) (90:10 v/v)Hyper ODS2 C181.2260[3]
Acetonitrile and Water (70:30 v/v), pH 4.5 with OPAHIQ Sil C181.0260[5]
Methanol and Water (70:30 v/v), pH 3.8 with acetic acidC180.8261[2]
Gradient of Acetonitrile in 0.015 M Phosphate Buffer (pH 7.4)Zorbax SB C181.0260 (TFV), 234 (Creatinine)[1]
Gradient of Acetonitrile with 0.025% Ammonia in WaterAmino stationary phase (HILIC)0.01MS/MS[11]

Experimental Protocols

Protocol 1: Preparation of a Phosphate Buffer-Methanol Mobile Phase

This protocol describes the preparation of a mobile phase similar to one reported for the analysis of Tenofovir.[3]

  • Prepare the Phosphate Buffer (pH 5.0):

    • Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a stock solution (e.g., 0.1 M).

    • Adjust the pH of the solution to 5.0 using a dilute solution of phosphoric acid or potassium hydroxide while monitoring with a calibrated pH meter.

  • Prepare the Mobile Phase:

    • Measure 900 mL of HPLC-grade methanol and 100 mL of the prepared phosphate buffer.

    • Combine the two solutions in a clean, appropriate glass reservoir.

  • Degas the Mobile Phase:

    • Sonicate the mixed mobile phase for 15-30 minutes to remove dissolved gases.

    • Alternatively, use vacuum filtration or helium sparging.

  • Filter the Mobile Phase:

    • Filter the degassed mobile phase through a 0.45 µm solvent-compatible membrane filter to remove any particulate matter.

  • System Equilibration:

    • Before starting the analysis, purge the HPLC pump with the prepared mobile phase and allow it to circulate through the entire system, including the column, until a stable baseline is achieved.

Protocol 2: General HPLC Method for the Separation of Tenofovir and its Metabolites

This protocol provides a general starting point for method development.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 260 nm.

  • Gradient Elution Program:

    • Start with a higher percentage of Mobile Phase A to retain the polar metabolites.

    • Gradually increase the percentage of Mobile Phase B to elute the less polar compounds.

    • A suggested starting gradient:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 60% B

      • 15-20 min: 60% B

      • 20-22 min: 60% to 5% B

      • 22-30 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Prepare stock solutions of Tenofovir disoproxil and its available metabolite standards in a suitable solvent, such as methanol or a mixture of water and methanol.

    • For biological samples, perform a sample clean-up procedure such as protein precipitation or solid-phase extraction to remove interferences.[11][12][13]

  • Method Optimization:

    • Inject the standards and samples.

    • Based on the initial chromatogram, adjust the gradient slope, pH of Mobile Phase A, or change the organic modifier (Mobile Phase B) to methanol to improve the separation and resolution of the target analytes.

Visualizations

metabolic_pathway Metabolic Pathway of Tenofovir Disoproxil Fumarate TDF Tenofovir Disoproxil Fumarate (Prodrug) TFV Tenofovir TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation (Adenylate Kinases) TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation (Nucleoside Diphosphate Kinases)

Caption: Metabolic activation of the prodrug Tenofovir Disoproxil Fumarate.

hplc_workflow Workflow for HPLC Mobile Phase Optimization A Select Column (e.g., C18) B Prepare Initial Mobile Phase (Aqueous Buffer & Organic Modifier) A->B C Set Initial Conditions (Gradient, Flow Rate, Temp.) B->C D Perform Initial Run with Standards C->D E Evaluate Chromatogram (Resolution, Peak Shape) D->E F Is Separation Adequate? E->F G Adjust Mobile Phase pH F->G No J Validate Optimized Method F->J Yes H Modify Gradient Slope G->H I Change Organic Modifier (ACN <=> MeOH) H->I I->D

References

Validation & Comparative

Comparative In Vitro Efficacy of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two pivotal Tenofovir prodrugs.

This guide provides a detailed comparison of the in vitro efficacy of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), two prodrugs of the nucleotide reverse transcriptase inhibitor Tenofovir (TFV). While both compounds are central to the management of HIV and HBV infections, their distinct molecular designs lead to significant differences in their in vitro pharmacological profiles. This document summarizes key experimental data, outlines methodologies for their assessment, and illustrates the intracellular pathways that govern their antiviral activity.

Quantitative Comparison of In Vitro Antiviral Activity

The in vitro potency of TDF and TAF has been evaluated across various cell types against both HIV and HBV. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50), which is a measure of the drug's therapeutic window.

CompoundVirusCell TypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
TAF HIV-1PBMCs0.10 - 12.0 (mean 3.5)>10>2857 (based on mean EC50)
TDF HIV-1MT-2 cells5.5Not specifiedNot specified
TAF HIV-1MT-2 cells~5.0 (in absence of serum)Not specifiedNot specified
TDF HIV-1Not specified50Not specifiedNot specified
TAF HIV-1Not specified5Not specifiedNot specified
TAF HIV-2PBMCsmean 1.8Not specifiedNot specified
Tenofovir HBVHepG2 2.2.15 cells1100>100>91

Note: Data is compiled from multiple sources. Experimental conditions may vary between studies, affecting direct comparability. EC50 values for TDF are sometimes reported for its active form, Tenofovir, in in-vitro assays.

TAF consistently demonstrates greater potency against HIV-1 in vitro, with EC50 values that are approximately 10-fold lower than those of TDF.[1] This enhanced activity is attributed to its more efficient intracellular delivery of the active metabolite, Tenofovir diphosphate (TFV-DP).[1][2]

Intracellular Metabolic Pathways

The differential in vitro efficacy of TDF and TAF is primarily due to their distinct intracellular activation pathways. TDF is largely hydrolyzed in the plasma to Tenofovir, which is then taken up by cells and phosphorylated to TFV-DP.[3] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly.[2][4]

In lymphoid cells, TAF is predominantly hydrolyzed by cathepsin A (CatA) to yield Tenofovir, which is subsequently phosphorylated to the active TFV-DP.[5] In hepatocytes, carboxylesterase 1 (CES1) also plays a significant role in this conversion.[5] This targeted intracellular activation leads to higher concentrations of TFV-DP in target cells compared to TDF, even at lower administered doses.[6]

G cluster_plasma Plasma cluster_cell Target Cell (e.g., Lymphocyte, Hepatocyte) TDF_plasma TDF Esterases Plasma Esterases TDF_plasma->Esterases Hydrolysis TAF_plasma TAF TAF_cell TAF TAF_plasma->TAF_cell Cellular Uptake TFV_plasma Tenofovir TFV_cell Tenofovir TFV_plasma->TFV_cell Cellular Uptake TDF_cell TDF CatA Cathepsin A TAF_cell->CatA Intracellular Hydrolysis AMPK AMP Kinase TFV_cell->AMPK Phosphorylation TFVMP Tenofovir Monophosphate (TFV-MP) NDPK Nucleoside Diphosphate Kinase TFVMP->NDPK Phosphorylation TFVDP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) CatA->TFV_cell Esterases->TFV_plasma AMPK->TFVMP NDPK->TFVDP

Caption: Intracellular conversion pathways of TDF and TAF to the active TFV-DP.

Experimental Protocols

The following provides a generalized workflow for assessing the in vitro antiviral efficacy of TDF and TAF. Specific parameters such as cell lines, virus strains, and incubation times may be adapted based on the research question.

1. Cell Culture and Virus Propagation:

  • Cell Lines: Peripheral blood mononuclear cells (PBMCs), MT-2 cells (for HIV), or HepG2 2.2.15 cells (for HBV) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors at 37°C in a humidified 5% CO2 incubator.

  • Virus Stocks: High-titer viral stocks (e.g., HIV-1 IIIB or HBV) are prepared and quantified.

2. Antiviral Assay:

  • Drug Preparation: TDF and TAF are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Infection: Cells are seeded in multi-well plates and infected with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the serially diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

3. Quantification of Antiviral Activity:

  • Endpoint Measurement: The extent of viral replication is determined using various methods, such as:

    • p24 Antigen ELISA: For HIV, the concentration of the p24 capsid protein in the culture supernatant is measured.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

    • Quantitative PCR (qPCR): Quantifies the amount of viral DNA or RNA.

    • Cytopathic Effect (CPE) Assay: The protective effect of the drug on virus-induced cell death is measured, often using a cell viability dye like MTT or XTT.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

4. Cytotoxicity Assay:

  • Method: Uninfected cells are incubated with the same serial dilutions of the compounds for the same duration as the antiviral assay.

  • Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or by measuring cellular ATP levels.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the drug concentration.

G A Cell Seeding (e.g., PBMCs, MT-2, HepG2) B Viral Infection (e.g., HIV-1, HBV) A->B C Drug Treatment (Serial Dilutions of TDF/TAF) B->C D Incubation (3-7 days) C->D E Quantify Viral Replication (e.g., p24 ELISA, qPCR) D->E F Cytotoxicity Assay (Uninfected Cells + Drug) D->F G Calculate EC50 E->G H Calculate CC50 F->H I Determine Selectivity Index (SI = CC50 / EC50) G->I H->I

Caption: Experimental workflow for in vitro antiviral efficacy and cytotoxicity assessment.

Stability in Human Serum

A key difference in the in vitro profiles of TDF and TAF is their stability in human serum. TAF exhibits significantly greater stability in plasma compared to TDF.[2][4] In vitro studies have shown that the antiviral activity of TDF is substantially reduced after pre-incubation in human serum, whereas TAF maintains its potency.[2] This is a critical factor contributing to TAF's improved in vivo efficacy at a lower dose.

Conclusion

In vitro studies consistently demonstrate the superior potency of Tenofovir Alafenamide compared to Tenofovir Disoproxil Fumarate against HIV. This is primarily attributed to TAF's enhanced plasma stability and efficient intracellular conversion to the active Tenofovir diphosphate in target cells. These preclinical data provide a strong rationale for the clinical development and use of TAF as a more targeted and efficient prodrug of Tenofovir. The experimental protocols and pathways described herein serve as a foundational guide for researchers in the continued evaluation and development of novel antiviral agents.

References

Cross-resistance profile of Tenofovir disoproxil aspartate in lamivudine-resistant HBV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tenofovir disoproxil aspartate (TDF) for the treatment of chronic hepatitis B (CHB) in patients with lamivudine (LAM)-resistant Hepatitis B Virus (HBV). It includes an objective analysis of TDF's performance against alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Lamivudine, a cornerstone of early CHB therapy, is hampered by the high rate of drug resistance, primarily due to mutations in the YMDD motif of the HBV polymerase.[1] this compound has emerged as a potent therapeutic option for these patients. Clinical evidence strongly supports the efficacy of TDF in achieving viral suppression in patients harboring LAM-resistant HBV strains. Both TDF monotherapy and combination therapy with lamivudine have demonstrated high rates of virological response. In vitro studies further confirm that common lamivudine resistance mutations, such as rtM204V/I and rtL180M, confer minimal to no cross-resistance to tenofovir. While TDF maintains a high genetic barrier to resistance, rare mutations potentially associated with reduced susceptibility have been reported, underscoring the importance of continued surveillance.

Comparative Efficacy of TDF in Lamivudine-Resistant HBV

Clinical trials have consistently demonstrated the high efficacy of TDF in patients who have experienced treatment failure with lamivudine. The primary endpoint in these studies is typically the reduction of HBV DNA to undetectable levels, known as a complete virological response (CVR).

Table 1: Virological Response to TDF-Based Therapy in Lamivudine-Resistant CHB Patients

Study/Author (Year)Treatment ArmNumber of PatientsDuration of Follow-upComplete Virological Response (CVR) Rate (%)
Fung et al. (2014)TDF Monotherapy14196 weeks89
Fung et al. (2014)TDF + Emtricitabine13996 weeks86
Tenney et al. (2009)TDF in LAM-resistant1048 weeks90
van Bömmel et al. (2010)TDF in LAM-resistant60144 weeks88

CVR is generally defined as HBV DNA <400 copies/mL or <69 IU/mL, though definitions may vary slightly between studies.

As the data indicates, TDF, either as a monotherapy or in combination, achieves a high rate of viral suppression in the vast majority of patients with pre-existing lamivudine resistance.

Cross-Resistance Profile: In Vitro Susceptibility

In vitro studies are crucial for understanding the specific impact of resistance mutations on drug efficacy. These studies typically involve cell cultures transfected with HBV variants containing specific mutations. The 50% inhibitory concentration (IC50), the drug concentration required to inhibit viral replication by 50%, is a key metric.

Table 2: In Vitro Susceptibility of Lamivudine-Resistant HBV Mutants to Tenofovir

HBV MutantFold-Change in IC50 for LamivudineFold-Change in IC50 for TenofovirReference
rtM204V>10001.4Delaney et al. (2003)
rtL180M + rtM204V>10000.7Delaney et al. (2003)
rtV173L + rtL180M + rtM204V>10001.2Delaney et al. (2003)
rtA194T + rtL180M + rtM204V>1000>10Sheldon et al. (2005)[2]

These in vitro data demonstrate that the primary mutations responsible for lamivudine resistance do not significantly impact the antiviral activity of tenofovir.[3] However, the rtA194T mutation, when present with LAM-resistance mutations, has been shown to reduce TDF susceptibility in vitro, although its clinical significance remains a subject of ongoing investigation.[2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the typical methodologies employed in the assessment of TDF's efficacy in LAM-resistant HBV.

Patient Selection Criteria for Clinical Trials

Participants in clinical trials evaluating TDF for LAM-resistant HBV generally meet the following criteria:

  • Diagnosis: Chronic hepatitis B infection, confirmed by positive Hepatitis B surface antigen (HBsAg) for at least 6 months.

  • Prior Treatment: Documented history of lamivudine therapy with evidence of virological breakthrough (rebound in HBV DNA levels) or genotypic resistance.

  • Virology: Detectable HBV DNA levels at baseline, often ≥10^3 or 10^4 IU/mL.

  • Genotypic Resistance: Confirmation of LAM-resistant mutations (e.g., rtM204I/V with or without rtL180M) by a central laboratory prior to randomization.

  • Exclusion Criteria: Co-infection with Hepatitis C, Hepatitis D, or HIV (unless specifically studying a co-infected population), decompensated liver disease, and significant renal impairment.

HBV DNA Quantification

Serum HBV DNA levels are the primary measure of treatment efficacy. The most common method for quantification is real-time polymerase chain reaction (qPCR).

  • Sample Collection: Whole blood is collected, and serum or plasma is separated.

  • DNA Extraction: Viral DNA is extracted from serum/plasma samples using commercially available kits.

  • qPCR Assay: A specific region of the HBV genome is amplified using primers and a fluorescently labeled probe. The amount of fluorescence generated is proportional to the amount of HBV DNA in the sample.

  • Quantification: A standard curve is generated using known concentrations of HBV DNA to accurately quantify the viral load in patient samples. Results are typically reported in international units per milliliter (IU/mL). The lower limit of quantification for most assays is around 20 IU/mL.[4]

HBV Genotyping and Resistance Testing

Identifying specific resistance mutations is critical for understanding treatment failure and guiding subsequent therapeutic strategies. The INNO-LiPA HBV DR assay is a commonly used method.

  • Principle: A line probe assay based on the reverse hybridization principle.

  • Procedure:

    • PCR Amplification: A specific region of the HBV polymerase gene is amplified from the extracted viral DNA using biotinylated primers.

    • Hybridization: The biotinylated PCR product is denatured and hybridized to specific oligonucleotide probes immobilized on a nitrocellulose strip. These probes correspond to wild-type and known mutant sequences.

    • Detection: After washing away unhybridized DNA, a colorimetric reaction allows for the visualization of the hybridized PCR products, revealing the presence of specific wild-type or mutant sequences.

  • Interpretation: The pattern of reactive lines on the strip indicates the presence of specific mutations associated with resistance to lamivudine and other nucleos(t)ide analogues.[5][6]

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the HBV replication cycle and a typical experimental workflow.

HBV_Replication_and_Drug_Action cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drugs Drug Intervention rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_out pgRNA Capsid Nucleocapsid Capsid->rcDNA Reverse Transcription New_Virion New Virion Assembly Capsid->New_Virion HBV_Polymerase HBV Polymerase (Reverse Transcriptase) HBV_Polymerase->Capsid Virion_release Virion Release New_Virion->Virion_release pgRNA_out->Capsid Encapsidation Virion_entry HBV Virion Entry Virion_entry->Capsid TDF_LAM Tenofovir (TDF) & Lamivudine (LAM) TDF_LAM->HBV_Polymerase Inhibit

Caption: HBV replication cycle and points of inhibition by TDF and Lamivudine.

Experimental_Workflow cluster_treatment Treatment Arms start Patient Screening (LAM-resistant CHB) informed_consent Informed Consent start->informed_consent baseline Baseline Assessment (HBV DNA, ALT, Genotype) informed_consent->baseline randomization Randomization baseline->randomization tdf_mono TDF Monotherapy randomization->tdf_mono tdf_combo TDF + LAM Combination randomization->tdf_combo follow_up Follow-up Visits (e.g., Weeks 4, 12, 24, 48, 96) tdf_mono->follow_up tdf_combo->follow_up monitoring Monitoring: HBV DNA Quantification ALT Levels Adverse Events follow_up->monitoring endpoint Primary Endpoint Assessment (Complete Virological Response) monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: A typical experimental workflow for a clinical trial comparing TDF therapies.

Conclusion

This compound is a highly effective antiviral agent for the treatment of chronic hepatitis B in patients who have developed resistance to lamivudine. Its favorable cross-resistance profile, demonstrated in both clinical and in vitro settings, makes it a first-line option for this patient population. While the high genetic barrier to TDF resistance is a significant advantage, ongoing monitoring for the emergence of novel resistance mutations is warranted to ensure long-term treatment success. This guide provides the foundational data and methodological insights for researchers and drug development professionals working to further refine therapeutic strategies for chronic hepatitis B.

References

Validating the synergistic effect of Tenofovir disoproxil aspartate with other antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tenofovir disoproxil fumarate (TDF), a cornerstone of highly active antiretroviral therapy (HAART), has long been recognized for its potent activity against HIV. However, its true strength lies in its synergistic interplay with other antiretroviral agents. This guide provides a comprehensive comparison of TDF's performance in combination, supported by experimental data, to elucidate the mechanisms and quantitative measures of this synergy for researchers, scientists, and drug development professionals.

In-Vitro Evidence of Synergy: A Quantitative Analysis

The synergistic effect of TDF with other antiretrovirals has been extensively validated in in-vitro studies. This synergy, where the combined effect of the drugs is greater than the sum of their individual effects, is a key factor in the success of combination ART. The primary method for quantifying this synergy is the calculation of the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Below are summary tables of in-vitro studies that have quantified the synergistic effects of TDF (or its active form, Tenofovir) with other antiretrovirals.

CombinationCell LineMethod of AnalysisCombination Index (CI) at 50% Inhibition (IC50)Reference
Tenofovir (TFV) + Emtricitabine (FTC)MT-2Median-Effect Analysis0.7 (Synergistic)[1]
TFV + FTC + Efavirenz (EFV)MT-2Median-Effect AnalysisSynergistic (CI values not specified)[1]
TFV + Efavirenz (EFV)MT-2Median-Effect AnalysisSynergistic (CI values not specified)[1]
TFV + Emtricitabine (FTC) + Elvitegravir (EVG)MT-2Median-Effect Analysis0.47 ± 0.09 (Synergistic)[2][3]
TFV + Emtricitabine (FTC) + Raltegravir (RAL)MT-2Median-Effect Analysis0.52 ± 0.05 (Synergistic)[2][3]
TFV + Emtricitabine (FTC) + Darunavir (DRV)MT-2Median-Effect Analysis0.77 ± 0.11 (Moderate Synergy)[2]
TFV + Emtricitabine (FTC) + Atazanavir (ATV)MT-2Median-Effect Analysis0.83 ± 0.19 (Moderate Synergy)[2]
TFV + Emtricitabine (FTC) + Lopinavir (LPV)MT-2Median-Effect Analysis0.97 ± 0.10 (Additive)[2]
Nanoparticle-Efavirenz (NP-EFV) + free TFVTZM-blMedian-Effect Principle0.07 (Strong Synergy)[4][5]
Nanoparticle-Saquinavir (NP-SQV) + free TFVTZM-blMedian-Effect Principle0.07 (Strong Synergy)[4][5]

Clinical Efficacy of TDF-Based Combination Therapies

While in-vitro studies provide clear evidence of synergy, quantifying this effect in human clinical trials is more complex. Clinical studies primarily focus on virologic suppression (achieving an undetectable viral load) and safety. The data consistently demonstrates the high efficacy of TDF-based combination regimens.

RegimenStudy PopulationPrimary EndpointEfficacyReference
TDF + Emtricitabine (FTC) + Efavirenz (EFV)Treatment-naïve HIV-1 infected adultsHIV-1 RNA < 50 copies/mL at week 4885% of patients achieved viral suppression
TDF + Lamivudine (3TC) + Dolutegravir (DTG)Treatment-naïve HIV-1 infected adultsHIV-1 RNA < 50 copies/mL at week 48Non-inferior to TDF/FTC/EFV
TDF/FTC/Elvitegravir/Cobicistat (TDF/FTC/EVG/c) + Darunavir (DRV)Treatment-experienced HIV-1 infected adultsHIV-1 RNA < 40 copies/mL at week 4867% of patients achieved viral suppression

Note: While these clinical trials demonstrate the effectiveness of TDF in combination, they do not provide the data necessary to calculate a clinical synergy index. The observed high rates of virologic suppression are, however, consistent with the synergistic interactions observed in vitro.

Experimental Protocols

In-Vitro Synergy Assessment: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions. It is based on the median-effect principle and allows for the determination of whether a drug combination is synergistic, additive, or antagonistic.

1. Cell Culture and Virus Infection:

  • Human T-cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

2. Drug Combination Assay:

  • A checkerboard titration is performed where the two drugs are tested at various concentrations, both individually and in combination.

  • A constant ratio of the two drugs can also be used.

3. Measurement of HIV-1 Replication:

  • After a defined incubation period (e.g., 3-7 days), the extent of HIV-1 replication is measured. Common methods include:

    • p24 antigen capture ELISA

    • Reverse transcriptase (RT) activity assay

    • Luciferase reporter gene assay in engineered cell lines (e.g., TZM-bl)

4. Data Analysis:

  • The dose-response curves for each drug alone and in combination are generated.

  • The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

Isobologram Analysis

An isobologram is a graphical representation of drug interactions. The doses of two drugs that produce a specific level of effect (e.g., IC50) are plotted on the x and y axes. A line connecting these two points represents the line of additivity. Data points for combination treatments that fall below this line indicate synergy, while points above the line indicate antagonism.

Visualizing the Mechanisms of Action and Synergy

HIV-1 Replication Cycle and Antiretroviral Drug Targets

The following diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs, including TDF, exert their inhibitory effects.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) cluster_nucleus Nucleus cluster_cytoplasm Integration Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Proviral_DNA->Transcription Translation Translation Viral_RNA->Translation Assembly Assembly Viral_RNA->Assembly Reverse_Transcription Reverse Transcription Reverse_Transcription->Integration Viral_Proteins Viral Proteins Translation->Viral_Proteins Budding Budding & Maturation Assembly->Budding Viral_Proteins->Assembly Fusion Fusion & Entry Fusion->Reverse_Transcription HIV_Virion HIV Virion HIV_Virion->Fusion New_Virion New HIV Virion Budding->New_Virion NRTIs NRTIs (e.g., TDF, FTC) NRTIs->Reverse_Transcription NNRTIs NNRTIs (e.g., EFV) NNRTIs->Reverse_Transcription INSTIs Integrase Inhibitors (e.g., RAL, EVG) INSTIs->Integration PIs Protease Inhibitors (e.g., DRV, ATV) PIs->Budding Inhibits Maturation

Caption: The HIV-1 life cycle and the targets of major antiretroviral drug classes.

Proposed Mechanism of Synergy between Tenofovir and Emtricitabine

The synergy between TDF and FTC, both nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), is thought to arise from their complementary mechanisms of action at the molecular level.

Synergy_Mechanism cluster_rt HIV Reverse Transcriptase Complex TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis FTC Emtricitabine (FTC) FTC_p FTC-monophosphate FTC->FTC_p Phosphorylation TFV_DP Tenofovir-diphosphate (TFV-DP - Active) TFV->TFV_DP Phosphorylation FTC_TP Emtricitabine-triphosphate (FTC-TP - Active) FTC_p->FTC_TP Phosphorylation RT Reverse Transcriptase (RT) TFV_DP->RT FTC_TP->RT Chain_Termination Chain Termination RT->Chain_Termination Viral_RNA Viral RNA Template Growing_DNA Growing Viral DNA DEC_Formation Enhanced Dead-End Complex (DEC) Formation Chain_Termination->DEC_Formation

Caption: Proposed synergistic mechanism of TDF and FTC.

The proposed mechanism for the synergistic action of TDF and FTC involves several factors.[1][6] Both drugs, once intracellularly phosphorylated to their active forms (Tenofovir-diphosphate and Emtricitabine-triphosphate), compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[6] Their incorporation leads to chain termination, halting viral DNA synthesis. The synergy is thought to arise from:

  • Increased Intracellular Phosphorylation: Co-administration may lead to increased intracellular levels of the active phosphorylated forms of both drugs.[1]

  • Enhanced Dead-End Complex Formation: The presence of both chain-terminating nucleotides may stabilize the complex between the reverse transcriptase and the terminated DNA strand, creating a more stable "dead-end complex" that is less likely to be repaired by the enzyme's excision activity.[1]

Experimental Workflow for In-Vitro Synergy Assessment

The following diagram outlines a typical workflow for determining the synergistic effect of two antiretroviral drugs in a laboratory setting.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MT-2, TZM-bl) start->cell_culture drug_prep 2. Drug Preparation (Serial dilutions of Drug A, Drug B, and A+B combinations) cell_culture->drug_prep infection 3. HIV-1 Infection drug_prep->infection incubation 4. Incubation (3-7 days) infection->incubation measurement 5. Measurement of HIV-1 Replication (p24 ELISA, RT assay, etc.) incubation->measurement data_analysis 6. Data Analysis (Dose-response curves) measurement->data_analysis synergy_quant 7. Synergy Quantification (Combination Index, Isobologram) data_analysis->synergy_quant end End synergy_quant->end

Caption: Workflow for in-vitro antiretroviral synergy testing.

Conclusion

The synergistic interaction between Tenofovir disoproxil fumarate and other antiretroviral agents, particularly Emtricitabine, is a well-documented phenomenon in in-vitro studies. This synergy, quantifiable through methods like the Chou-Talalay analysis, likely contributes significantly to the high rates of virologic suppression observed in clinical practice. While direct quantification of synergy in human trials remains a challenge, the robust in-vitro data provides a strong rationale for the continued use and development of TDF-based combination therapies. Further research into the clinical implications of these synergistic interactions could pave the way for more optimized and potent antiretroviral regimens.

References

Assessing the In Vitro Resistance Barrier of Tenofovir Disoproxil Fumarate in HIV-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro resistance profile of Tenofovir Disoproxil Fumarate (TDF), a cornerstone nucleotide reverse transcriptase inhibitor (NRTI), against other alternative NRTIs. The development of drug resistance is a critical factor in the long-term efficacy of antiretroviral therapy. Understanding the in vitro resistance barrier of a drug can offer predictive insights into its clinical durability. This document summarizes key experimental data, outlines methodologies for assessing resistance, and visually represents relevant biological and experimental pathways.

Comparative In Vitro Resistance Profiles of NRTIs

The primary mechanism of resistance to Tenofovir (TFV), the active form of TDF, is the selection of the K65R mutation in the HIV-1 reverse transcriptase (RT) enzyme.[1][2] This mutation confers a moderate level of resistance to TFV, typically resulting in a 2- to 4-fold decrease in susceptibility in vitro.[3] In contrast, other NRTIs are associated with different primary resistance mutations and exhibit varying levels of susceptibility changes.

The M184V/I mutation, readily selected by lamivudine (3TC) and emtricitabine (FTC), leads to high-level resistance to these agents.[1][2][4] Interestingly, the M184V mutation can increase the susceptibility of HIV-1 to tenofovir, a phenomenon known as hypersusceptibility.[3][4] Conversely, the K65R mutation can increase susceptibility to zidovudine (AZT).[4]

Abacavir (ABC) resistance is more complex, often involving the selection of multiple mutations, including L74V, Y115F, and M184V, in addition to K65R.[2] The accumulation of thymidine analog mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, which are primarily selected by zidovudine and stavudine (d4T), can also reduce susceptibility to TDF, although often to a lesser extent than the K65R mutation.[3][5]

Tenofovir alafenamide (TAF), a newer prodrug of tenofovir, has a similar in vitro resistance profile to TDF, with K65R being the primary resistance mutation.[6] However, TAF's higher intracellular concentration of the active metabolite, tenofovir diphosphate (TFV-DP), may provide a higher barrier to resistance in a clinical context.[7]

Table 1: In Vitro Resistance Data for Tenofovir Disoproxil Fumarate and Comparator NRTIs
DrugPrimary Resistance Mutation(s)Fold-Change in EC50 with Primary Mutation(s)Key Cross-Resistance and Hypersusceptibility Profile
Tenofovir Disoproxil Fumarate (TDF) K65R~3-fold decrease in susceptibility[1]Reduced susceptibility with multiple TAMs. Increased susceptibility with M184V/I.[4][5]
Tenofovir Alafenamide (TAF) K65R6.5-fold reduced susceptibility[6]Highly correlated resistance profile with TDF.[6]
Lamivudine (3TC) M184V/I>100-fold decrease in susceptibilityCross-resistance with Emtricitabine.[4]
Emtricitabine (FTC) M184V/I>300-fold decrease in susceptibility[1]Cross-resistance with Lamivudine.[1]
Abacavir (ABC) K65R, L74V, Y115F, M184VVariable, depends on mutation combinationCross-resistance with Tenofovir and Didanosine.[2][4]
Zidovudine (AZT) Thymidine Analog Mutations (TAMs)>100-fold with multiple TAMs[5]Cross-resistance with other thymidine analogs. Increased susceptibility with K65R.[4][5]

Experimental Protocols for In Vitro Resistance Assessment

The in vitro selection of drug-resistant HIV-1 is a standard method to predict clinical resistance pathways. The general methodology involves the serial passage of the virus in the presence of escalating concentrations of the antiretroviral agent.

Key Experimental Protocol: In Vitro Resistance Selection
  • Cell Culture and Virus Propagation :

    • HIV-1 is propagated in a suitable cell line, such as MT-2 cells or peripheral blood mononuclear cells (PBMCs).[8][9]

    • A wild-type laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) or a clinical isolate is used to initiate the experiment.[10]

  • Serial Passage with Drug Selection :

    • The virus is cultured in the presence of the antiretroviral drug, starting at a concentration below its 50% effective concentration (EC50).[10]

    • As viral replication is detected (e.g., by monitoring cytopathic effects or p24 antigen levels), the culture supernatant is harvested and used to infect fresh cells.

    • The drug concentration is gradually increased in a stepwise manner in the subsequent passages.[8]

    • Parallel cultures without the drug are maintained as a control for viral evolution in the absence of drug pressure.[10]

  • Genotypic Analysis :

    • At various time points, viral RNA is extracted from the culture supernatant.

    • The reverse transcriptase (RT) gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

    • The amplified DNA is sequenced to identify mutations that have emerged under drug pressure.[10]

  • Phenotypic Analysis :

    • The drug susceptibility of the selected viral variants is determined using a phenotypic assay.

    • This typically involves generating recombinant viruses containing the identified RT mutations and measuring their EC50 values against a panel of antiretroviral drugs.

    • The fold-change in EC50 is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.[11]

Visualizing Key Pathways and Workflows

To better understand the mechanisms of action and the experimental procedures, the following diagrams are provided.

In_Vitro_Resistance_Selection start Start with Wild-Type HIV-1 Stock culture Infect Cell Culture (e.g., MT-2, PBMCs) start->culture passage Serial Passage culture->passage drug Add Increasing Concentrations of TDF passage->drug harvest Harvest Virus from Supernatant passage->harvest If viral replication is detected analysis Analysis of Resistant Virus passage->analysis After multiple passages and/or high drug concentration reinfect Re-infect Fresh Cells harvest->reinfect reinfect->passage genotypic Genotypic Analysis (RT Sequencing) analysis->genotypic phenotypic Phenotypic Analysis (EC50 Determination) analysis->phenotypic

References

Comparative Stability Analysis of Tenofovir Prodrugs: A Focus on Tenofovir Disoproxil Salts and Tenofovir Alafenamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the chemical stability of tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), with insights into other salt forms. Notably, a direct comparative stability analysis for tenofovir disoproxil aspartate was not possible due to the absence of publicly available experimental data in the conducted research.

This guide provides a detailed comparative analysis of the stability of various prodrugs of tenofovir, a cornerstone of antiretroviral therapy. The primary focus is on the widely used tenofovir disoproxil fumarate (TDF) and the newer tenofovir alafenamide (TAF). Additionally, this report touches upon the stability of other salt forms of tenofovir disoproxil, such as phosphate (TDP) and orotate, to provide a broader understanding of how the salt form can influence the physicochemical properties of the active pharmaceutical ingredient.

Despite a thorough search, no specific experimental data on the stability of this compound was found in the public domain. Therefore, a direct comparison with this specific salt form could not be included. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the stability profiles of existing tenofovir prodrugs based on available scientific literature.

Overview of Tenofovir Prodrugs

Tenofovir, a nucleotide reverse transcriptase inhibitor, has poor oral bioavailability. To overcome this limitation, several prodrugs have been developed. The two most prominent are tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).

  • Tenofovir Disoproxil Fumarate (TDF): An ester prodrug of tenofovir, TDF is converted to tenofovir in the plasma and then intracellularly to its active diphosphate form.

  • Tenofovir Alafenamide (TAF): A phosphonamidate prodrug, TAF is more stable in plasma and is primarily converted to tenofovir within cells, leading to higher intracellular concentrations of the active metabolite at lower plasma tenofovir levels compared to TDF.[1][2]

The stability of these prodrugs is a critical factor in their formulation, storage, and in vivo performance.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of TDF, TAF, and other tenofovir disoproxil salts under various conditions.

Table 1: Forced Degradation Studies of Tenofovir Disoproxil Fumarate (TDF)
Stress ConditionReagentsDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis0.1N HCl-10.95%[3]
Alkaline Hydrolysis0.1N NaOH4 hours at 40°C10.6%[3][4]
Oxidative Degradation3% H₂O₂1 hour at Room Temp12.22%[3]
Neutral HydrolysisWater-12.26%[3]
Thermal Degradation60°C8 hours5 degradants formed[5]

Note: One study indicated that TDF was highly susceptible to acid and alkaline conditions, with complete degradation occurring immediately at room temperature with 0.01 M HCl and NaOH.[6]

Table 2: Comparative pH and Gastrointestinal Stability of TDF and TAF
ConditionTDF StabilityTAF StabilityReference
Acidic (pH 1.2, SGF)StableExtensive degradation[7]
Intestinal (pH 6.8, SIF)Moderately stableMore stable than in SGF[7][8]
Fed State Gastric (FeSSGF)Not specifiedPractically stable[7]
Table 3: Solid-State Stability of Tenofovir Disoproxil Salts
CompoundStorage ConditionDurationStability OutcomeReference
Tenofovir Disoproxil Fumarate (TDF)40°C / 75% RH (original sealed bottle)6 monthsAcceptable[9]
Tenofovir Disoproxil Fumarate (TDF)50°C (original sealed bottle)3 daysAcceptable[9]
Tenofovir Disoproxil Phosphate (TDP) TabletsNot specifiedAt least 6 monthsStable[10]
Tenofovir Alafenamide Freebase (TAF FB) in implant22°C / 50% RH & 40°C / 75% RH180 days> 97% purity
Tenofovir Alafenamide Hemifumarate (TAF HF) in implant22°C / 50% RH & 40°C / 75% RH180 days> 97% purity
Table 4: Aqueous Stability of Tenofovir Disoproxil Salts
CompoundpHDurationRemaining Drug Concentration (%)Reference
Tenofovir Disoproxil Fumarate (TDF)6.812 hours84.0 ± 2.0%[10]
Tenofovir Disoproxil Phosphate (TDP)6.812 hours88.2 ± 1.5%[10]

Experimental Protocols

Forced Degradation of Tenofovir Disoproxil Fumarate[3]
  • Objective: To study the degradation of TDF under various stress conditions as per ICH guidelines.

  • Methodology:

    • Acid Degradation: 20 mg of TDF was dissolved in 100 ml of 0.1N HCl.

    • Alkaline Degradation: 20 mg of TDF was placed in a 100 ml volumetric flask with 10 ml of water, followed by the addition of 10 ml of 0.1N NaOH. The solution was kept for 4 hours at 40°C before making up the volume.

    • Oxidative Degradation: To 20 mg of TDF, 10 ml of water and 10 ml of 3% hydrogen peroxide were added. The solution was kept at room temperature for 1 hour, and then the volume was made up to 100 ml with water.

    • Analysis: The extent of degradation was determined by UV-spectrophotometry at a wavelength of 260 nm.

pH and Gastrointestinal Stability of TDF vs. TAF[7]
  • Objective: To compare the stability of TDF and TAF under different pH conditions and in simulated gastrointestinal fluids.

  • Methodology:

    • pH Stability: The stability of TDF and TAF was studied across a pH range of 1.2 to 10.

    • Gastrointestinal Stability: The stability was investigated in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and fed state simulated gastric fluid (FeSSGF).

    • Analysis: High-performance liquid chromatography (HPLC) was used to analyze the stressed samples and quantify the remaining drug. Degradation products were characterized using liquid chromatography-high resolution mass spectrometry (LC-HRMS) and multi-stage mass spectrometry (MSn).

Solid-State Stability of Tenofovir Alafenamide Formulations in Implants
  • Objective: To assess the shelf-life stability of TAF freebase (TAF FB) and TAF hemifumarate (TAF HF) formulations in subcutaneous implants.

  • Methodology:

    • Storage Conditions: Implants were placed in open and closed foil pouches and stored at 22°C/50% relative humidity (RH) and 40°C/75% RH for six months.

    • Analysis: The purity of TAF within the implants was measured at 0, 90, and 180 days using an ultra-performance liquid chromatography (UPLC) method.

Visualization of Pathways and Workflows

Metabolic Activation of Tenofovir Prodrugs

G cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_TAF Tenofovir Alafenamide (TAF) Pathway cluster_common TDF TDF (Oral Administration) Plasma_TDF Rapid Hydrolysis in Plasma (Esterases) TDF->Plasma_TDF TFV_plasma Tenofovir (in Plasma) Plasma_TDF->TFV_plasma TFV Tenofovir (TFV) TFV_plasma->TFV TAF TAF (Oral Administration) Plasma_TAF Stable in Plasma TAF->Plasma_TAF Intracellular_TAF Intracellular Uptake Plasma_TAF->Intracellular_TAF TFV_intracellular Intracellular Conversion (Cathepsin A/CES1) Intracellular_TAF->TFV_intracellular TFV_intracellular->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation

Caption: Metabolic activation pathways of TDF and TAF.

General Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analytical Method (e.g., HPLC, LC-MS) Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidative Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API Active Pharmaceutical Ingredient (API) Stress Forced Degradation API->Stress Stress->Acid Stress->Base Stress->Oxidation Stress->Thermal Stress->Photolytic Separation Separation of Degradation Products Analysis->Separation Validation Method Validation Analysis->Validation Identification Identification & Characterization (e.g., MS, NMR) Separation->Identification

Caption: A typical workflow for forced degradation studies.

Discussion and Conclusion

The stability of tenofovir prodrugs is a multifaceted issue influenced by the prodrug moiety, the salt form, pH, temperature, and the surrounding microenvironment.

Tenofovir Disoproxil Fumarate (TDF) is susceptible to hydrolysis, particularly under alkaline and acidic conditions, and also degrades under oxidative and thermal stress.[3][5][6] Its instability in the presence of moisture is a key consideration in its formulation and manufacturing.

Tenofovir Alafenamide (TAF) exhibits greater stability in plasma compared to TDF, which is a key aspect of its design, allowing for more efficient intracellular delivery of tenofovir.[1][2] However, TAF is not without its stability challenges, showing susceptibility to degradation in acidic environments.[7] Studies on TAF formulations for long-acting implants have shown that the freebase form (TAF FB) can offer enhanced chemical stability compared to the hemifumarate salt (TAF HF) under certain conditions.

Other Tenofovir Disoproxil Salts , such as the phosphate (TDP) and orotate salts, have been investigated as alternatives to TDF with the aim of improving stability. For instance, TDP has shown improved aqueous stability compared to TDF.[10] This highlights the critical role of salt selection in optimizing the stability of a drug substance.

References

A Comparative Guide to Validated Analytical Methods for Tenofovir Disoproxil Fumarate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two common analytical methods for the quantification of Tenofovir Disoproxil Fumarate (TDF) in pharmaceutical formulations: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Method Comparison

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for stability indication, sensitivity, and the complexity of the sample matrix. Below is a summary of the performance of UV-Visible Spectrophotometry and RP-HPLC for the analysis of TDF.

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (RP-HPLC)
Principle Measures the absorbance of light by the analyte at a specific wavelength.Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.
Wavelength (λmax) 260 - 261 nm[1][2][3][4]260 - 261 nm[2][5]
Linearity Range 5 - 90 µg/mL[1]20 - 110 µg/mL[2]
Correlation Coefficient (r²) ~0.998 - 0.9999[1][3]> 0.999[6]
Accuracy (% Recovery) 98.15% - 100.06%[1]96.32% - 99.7%[2]
Precision (%RSD) < 2%[7]< 2%[5][6]
Specificity Prone to interference from excipients or degradation products that absorb at the same wavelength.High specificity; can separate TDF from impurities and degradation products.[5][8]
Application Suitable for routine quality control of bulk drug and simple dosage forms.[1]Ideal for stability-indicating assays, analysis of combination products, and quantification in complex matrices.[5][8]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on validated methods published in peer-reviewed journals.

UV-Visible Spectrophotometric Method

This method is a simple, rapid, and cost-effective technique for the quantification of TDF.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • 10 mm quartz cells

Reagents and Materials:

  • Tenofovir Disoproxil Fumarate reference standard

  • Triple distilled water[1]

  • Methanol (HPLC grade)

  • Whatman filter paper No. 42[1]

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of TDF reference standard and transfer it to a 100 mL volumetric flask. Dissolve in about 25 mL of triple distilled water and sonicate for 15 minutes. Make up the volume to the mark with triple distilled water.[1]

  • Preparation of Working Standard Solution (100 µg/mL): From the stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute to the mark with triple distilled water.[1]

  • Preparation of Calibration Curve: Prepare a series of dilutions ranging from 5 to 90 µg/mL from the working standard solution.[1]

  • Sample Preparation (Tablet Dosage Form):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 100 mg of TDF and transfer it to a 100 mL volumetric flask.

    • Add approximately 25 mL of triple distilled water and shake for 15 minutes.

    • Make up the volume with triple distilled water and filter through Whatman filter paper No. 42.[1]

    • Dilute 10 mL of the filtrate to 100 mL with triple distilled water to obtain a concentration of 100 µg/mL.[1]

  • Analysis: Measure the absorbance of the standard and sample solutions at 261 nm against a blank of triple distilled water.[1]

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Method

This method provides high specificity and is suitable for stability-indicating assays.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., Hyper ODS2 C18, 250 mm x 4.6 mm, 5 µm)[2]

Reagents and Materials:

  • Tenofovir Disoproxil Fumarate reference standard

  • Methanol (HPLC grade)[2]

  • Phosphate buffer (pH adjusted as per method)[2]

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Methanol and Phosphate buffer (90:10 v/v)[2]

  • Flow Rate: 1.2 mL/min[2]

  • Detection Wavelength: 260 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of TDF reference standard and dissolve it in 100 mL of HPLC grade methanol.[2]

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 20-110 µg/mL using the mobile phase as the diluent.[2]

  • Sample Preparation (Tablet Dosage Form):

    • Prepare a sample solution as described in the UV-Visible Spectrophotometric method, using methanol as the solvent.

    • Filter the final solution through a 0.45 µm membrane filter before injection.[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Tenofovir is approximately 2.1 minutes under these conditions.[2]

Visualizing the Analytical Method Validation Workflow

The following diagrams illustrate the logical workflow for analytical method validation according to ICH guidelines and the degradation pathway of Tenofovir Disoproxil Fumarate under stress conditions.

ICH_Validation_Workflow start Start: Define Analytical Procedure & Objective dev Analytical Procedure Development start->dev protocol Prepare Validation Protocol dev->protocol validation Perform Validation Studies protocol->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq Detection & Quantitation Limits validation->lod_loq robustness Robustness validation->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Approved Analytical Procedure report->end

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

TDF_Degradation_Pathway tdf Tenofovir Disoproxil Fumarate acid Acid Hydrolysis tdf->acid H+ base Base Hydrolysis tdf->base OH- oxidation Oxidation tdf->oxidation [O] photolysis Photolysis tdf->photolysis thermal Thermal Stress tdf->thermal Δ deg_products Degradation Products acid->deg_products base->deg_products oxidation->deg_products photolysis->deg_products thermal->deg_products

Caption: Forced Degradation Pathways of Tenofovir Disoproxil Fumarate.

References

Safety Operating Guide

Standard Operating Procedure: Tenofovir Disoproxil Aspartate Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of Tenofovir Disoproxil Aspartate are critical to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. Improper disposal can lead to significant environmental contamination and may result in substantial fines.[1] This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with caution, minimizing direct contact.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, use an exhaust booth with a high-efficiency particulate air (HEPA) filter.[2]

  • Spill Response: In case of a spill, avoid dust formation.[3] Clean the area thoroughly with soap and water or a 10:1 water and bleach solution. Wear gloves and use disposable towels for cleaning. Collect all contaminated materials, place them in a sealed plastic bag, and dispose of them as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately rinse with water while holding the eyes open.[2]

    • Skin Contact: Wipe off as much material as possible with a clean, soft, absorbent material and wash the affected area with plenty of water and detergent.[2]

    • Inhalation: Move to an area with fresh air.[2]

Regulatory Framework

The disposal of chemical waste from laboratories is regulated by federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA).[1] Key requirements include the prohibition of disposal in regular trash or sewer systems, mandatory documentation, and proper training for all personnel handling hazardous waste.[1] Tenofovir Disoproxil is considered harmful to aquatic life with long-lasting effects, reinforcing the need for controlled disposal.[2] Do not flush this chemical down the toilet or drain.[4][5]

Step-by-Step Disposal Procedure

This procedure applies to unused, expired, or contaminated this compound and associated lab materials.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: The first step is to determine that the waste is hazardous.[6] Given its aquatic toxicity, this compound waste should be managed as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams.[7] Store it separately to prevent dangerous reactions.[7]

Step 2: Waste Accumulation and Container Management

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for the waste.[1][7] Plastic containers are often preferred.[6] The container must be in good condition, free from damage or deterioration.[1]

  • Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation, in a designated SAA, and under the control of laboratory personnel.[6][8]

  • Container Labeling: Clearly label the waste container with the words "Hazardous Waste," the chemical name ("this compound Waste"), and a description of the risk (e.g., "Harmful to Aquatic Life").[7]

  • Keep Containers Closed: The waste container must remain securely closed at all times, except when actively adding waste.[6][7]

Step 3: Managing Different Waste Forms

  • Solid Waste (Pure Compound, Contaminated PPE):

    • Carefully place the solid this compound powder, contaminated weigh boats, wipes, gloves, and other solid materials into the designated hazardous waste container.

    • Avoid generating dust during transfer.

  • Liquid Waste (Solutions):

    • Pour liquid waste containing this compound into a designated, compatible liquid hazardous waste container.

    • If necessary, use a funnel with a latching lid to prevent spills.[7]

  • Trace Contaminated "Sharps" Waste (Needles, Syringes):

    • Dispose of any needles or syringes contaminated with this compound into a dedicated NIOSH hazardous drug sharps container.[9]

    • Empty syringes (with no needle) can be placed in the solid hazardous waste container.[9]

Step 4: Storage and Disposal Request

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6] Once this limit is reached, the container must be moved to a central accumulation area within three days.[7] Academic labs may have extended storage timelines of up to twelve months, provided accumulation limits are not exceeded.[6][8]

  • Request for Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHRS) department to arrange for a waste pickup.[6] EHRS is responsible for the final hazardous waste determination and ensuring its proper disposal in a safe and environmentally sound manner.[6]

Quantitative Data: Environmental Fate and Physicochemical Properties

The following data is relevant to understanding the environmental impact of Tenofovir Disoproxil and informs the need for proper disposal. A significant portion of the administered dose is expected to enter the aquatic environment through patient use.[10]

ParameterValueImplication for Disposal
Water Solubility 13.4 mg/mLHigh water solubility suggests it will readily partition into the aquatic environment if disposed of improperly.[10]
Octanol/Water Partition Coefficient (log P) 1.18 (at pH 7)Indicates a low potential for bioaccumulation in organisms.[10]
Adsorption Coefficient (log Koc) 1.3Suggests it is less likely to adsorb to sludge and sediment, remaining in the water column.[10]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[2]Direct release to sewer systems must be strictly avoided.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: Generate Tenofovir Disoproxil Aspartate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Prepare Spill Kit ppe->spill waste_type Identify Waste Type spill->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Syringes) waste_type->sharps_waste Sharps container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid container_sharps Place in NIOSH HD Sharps Container sharps_waste->container_sharps saa Store Closed Container in Satellite Accumulation Area (SAA) container_solid->saa container_liquid->saa container_sharps->saa check_full Container Full or Time Limit Reached? saa->check_full check_full->saa No contact_ehrs Contact EHRS for Waste Pickup check_full->contact_ehrs Yes end End: Waste Transferred for Professional Disposal contact_ehrs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Tenofovir Disoproxil Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Tenofovir disoproxil aspartate is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize exposure risk and ensure a safe laboratory environment.

Physicochemical and Toxicity Data

The following table summarizes key quantitative data for Tenofovir disoproxil. While some data pertains to the fumarate salt, it provides a close reference for the aspartate form due to the shared active moiety.

PropertyValueReference
Occupational Exposure Limit (OEL) 200 µg/m³ (8-hour time-weighted average)[1]
Oral Toxicity (Rat) TDLo: 21,000 mg/kg / 5 weeks[2]
Physical State Solid, White to off-white powder[3]
Water Solubility Soluble[3]
Octanol/water partition coefficient (log Kow) 1.18 (at pH 7)[4]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or latex gloves.[5]Prevents skin contact with the compound.
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[6][7]Protects eyes from dust particles and splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if dust is generated and engineering controls are not sufficient.[7]Minimizes inhalation of airborne particles.
Lab Coat/Gown A long-sleeved lab coat or an impervious gown.[7][8]Protects skin and personal clothing from contamination.

Operational Procedures for Safe Handling

Adherence to a standardized workflow is crucial for minimizing the risk of exposure and contamination.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe gather_materials Gather Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key operations involving this compound.

Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a laboratory fume hood or other ventilated enclosure.[6]

    • Assemble all necessary PPE: chemical-resistant gloves, safety goggles, and a lab coat.

    • Gather all required materials: this compound, spatulas, weigh boats, solvent(s), and calibrated balance.

  • Handling:

    • Don the appropriate PPE.

    • Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula. Perform this step within the ventilated enclosure to minimize dust generation.

    • If preparing a solution, add the weighed compound to the solvent in a suitable container. Mix gently to dissolve.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated materials as outlined in the disposal plan.

    • Carefully remove PPE, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water.[7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure:

    • Evacuate unnecessary personnel from the affected area.[6]

    • Ensure adequate ventilation.[6]

  • Containment and Cleanup:

    • Wearing appropriate PPE, including respiratory protection, contain the spill.

    • For solid spills, avoid generating dust.[6] Sweep or vacuum the material into a suitable container for disposal.[7]

    • Clean the spill area thoroughly to remove any residual contamination.[6]

  • Reporting:

    • Report the incident to the appropriate laboratory safety personnel.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal
  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed plastic bag or container.[9]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a clearly labeled, sealed container.

  • Disposal Route:

    • Dispose of all waste containing this compound as hazardous chemical waste.[3]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[3] It is recommended to use a licensed medical waste contractor for disposal.[10]

    • Do not dispose of this compound down the drain or in the regular trash.[6][10]

By adhering to these safety protocols and operational plans, researchers can minimize risks and maintain a safe working environment when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir disoproxil aspartate
Reactant of Route 2
Tenofovir disoproxil aspartate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.